molecular formula C5H4ClNO B099635 6-Chloropyridin-2-ol CAS No. 16879-02-0

6-Chloropyridin-2-ol

Cat. No.: B099635
CAS No.: 16879-02-0
M. Wt: 129.54 g/mol
InChI Key: CLNNBQDAAGDAHI-UHFFFAOYSA-N
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Description

6-chloro-2-hydroxypyridine undergoes melt reaction with Os2(O2CCH3)4CI2 at 145°C to yield Os2CI4(chp) and Os2Cl(chp)4.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-1H-pyridin-2-one
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InChI

InChI=1S/C5H4ClNO/c6-4-2-1-3-5(8)7-4/h1-3H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNNBQDAAGDAHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6022268
Record name 6-Chloro-2-pyridinol
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Molecular Weight

129.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

16879-02-0, 73018-09-4
Record name 6-Chloro-2(1H)-pyridinone
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Record name 2-Chloro-6-hydroxypyridine
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Foundational & Exploratory

synthesis and characterization of 6-Chloropyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of 6-Chloropyridin-2-ol

Introduction

This compound, also known as 6-chloro-2-hydroxypyridine, is a pyridinone derivative with the chemical formula C₅H₄ClNO.[1][2][3] It exists in tautomeric equilibrium with its 2-pyridinone form, 6-chloro-2(1H)-pyridinone. This compound serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules. Its significance lies in its utility as a building block in the development of pharmaceuticals, particularly for neurological disorders, and in the formulation of agrochemicals such as herbicides and fungicides.[4] The presence of a chlorine atom and a hydroxyl/oxo group provides two reactive sites for further chemical modifications, making it a valuable precursor in advanced chemical synthesis.[4][5]

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. This data is crucial for its handling, storage, and application in synthetic chemistry.

PropertyValueSource
Molecular Formula C₅H₄ClNO[1][2][6]
Molecular Weight 129.54 g/mol [1][2]
CAS Number 16879-02-0[1][2]
Appearance White to pale cream or greyish yellow crystalline powder[4][7]
Melting Point 128-130 °C[3]
InChI Key CLNNBQDAAGDAHI-UHFFFAOYSA-N[1][2][6]

Synthesis of this compound

The synthesis of this compound can be approached through several routes. A common and effective method involves the partial hydrolysis of 2,6-dichloropyridine. This reaction selectively replaces one chlorine atom with a hydroxyl group. Another established method is the direct chlorination of 2-hydroxypyridine.[8]

Below is a generalized workflow for the synthesis via hydrolysis of 2,6-dichloropyridine.

G cluster_0 Synthesis Workflow Reactant 2,6-Dichloropyridine Reagents Aqueous Base (e.g., NaOH) Heat Reactant->Reagents Product This compound Reagents->Product Workup Acidification & Isolation Product->Workup

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Hydrolysis

This protocol describes a representative procedure for the synthesis of this compound from 2,6-dichloropyridine.

Materials:

  • 2,6-Dichloropyridine

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), concentrated

  • Water (deionized)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2,6-dichloropyridine (1.0 equiv) in an aqueous solution of sodium hydroxide (1.1 equiv).

  • Hydrolysis: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cooling and Acidification: After completion, cool the reaction mixture to room temperature and then further in an ice bath. Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 5-6. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it with cold water.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

  • Drying: Dry the purified product under vacuum.

Characterization of this compound

Following synthesis and purification, the identity and purity of the compound must be confirmed through various analytical techniques. The standard characterization workflow includes spectroscopic analysis and physical property measurement.

G cluster_1 Characterization Workflow cluster_2 Spectroscopic Analysis cluster_3 Physical Analysis Start Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS MP Melting Point Determination Start->MP

Caption: Standard workflow for the characterization of synthesized compounds.
Spectroscopic Data

Spectroscopic data provides definitive structural information for the synthesized molecule.

1. Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. The electron ionization (EI) mass spectrum provides key fragmentation patterns.

PropertyValue
Molecular Weight 129.544 Da
Major Peaks (m/z) 131, 129, 94, 68

(Data sourced from NIST WebBook)[2][9]

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum shows characteristic peaks for O-H, N-H, C=O, and C-Cl bonds.

TechniqueSource of SampleCopyright
FTIR (KBr Wafer) Chemische Fabrik Weyl AG, Mannheim-Waldhof, GermanySpectraBase
ATR-IR AldrichCopyright © 2018-2025 Sigma-Aldrich Co. LLC. / John Wiley & Sons, Inc.
Vapor Phase IR DIGILAB FTS-14SpectraBase

(Specific peak assignments require direct analysis of the spectra, which are available through databases like SpectraBase and the NIST WebBook).[1]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: For a definitive analysis, it is essential to acquire and interpret the ¹H and ¹³C NMR spectra of the synthesized sample.

Applications in Research and Development

This compound is not typically an end-product but rather a crucial intermediate.[4] Its derivatives have shown notable biological activity. For instance, derivatives of the related 6-chloro-pyridin-3-amine have been synthesized and evaluated for their antimicrobial properties.[10] The compound is also used in organometallic chemistry to synthesize complexes with potential catalytic applications.[5][11]

While no direct signaling pathway involvement for this compound is documented, its derivatives are explored as modulators of various biological pathways. For example, related structures are investigated for their role in inflammatory pathways like the NLRP3 inflammasome.

G cluster_pathway NLRP3 Inflammasome Activation Pathway (Illustrative) Signal1 Signal 1 (e.g., LPS via TLR4) NFkB NF-κB Activation Signal1->NFkB ProIL1b Pro-IL-1β & NLRP3 Gene Expression NFkB->ProIL1b NLRP3_Assembly NLRP3 Inflammasome Assembly ProIL1b->NLRP3_Assembly provides components Signal2 Signal 2 (e.g., K+ efflux, ROS) Signal2->NLRP3_Assembly Casp1 Caspase-1 Activation NLRP3_Assembly->Casp1 IL1b IL-1β Secretion (Inflammation) Casp1->IL1b

Caption: Illustrative diagram of the NLRP3 inflammasome pathway.

This guide provides a comprehensive technical overview for researchers and professionals engaged in the , forming a basis for its application in drug discovery and materials science.

References

physical and chemical properties of 6-Chloropyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 6-Chloropyridin-2-ol, a versatile intermediate in the pharmaceutical and agrochemical industries. This document includes key data, experimental protocols, and visual representations of its chemical behavior and handling.

Core Physical and Chemical Properties

This compound, also known as 6-Chloro-2-hydroxypyridine, is a substituted pyridine derivative. Its structure and fundamental properties are crucial for its application in chemical synthesis.

Table 1: Physical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₅H₄ClNO--INVALID-LINK--
Molecular Weight 129.54 g/mol --INVALID-LINK--
CAS Number 16879-02-0--INVALID-LINK--
Appearance White to greyish-yellow crystalline powder--INVALID-LINK--
Melting Point 128-130 °C--INVALID-LINK--
Boiling Point Decomposes at atmospheric pressure.Not available
Solubility Quantitative data in common organic solvents is not readily available. It is generally soluble in alcohols and other polar organic solvents.General knowledge
pKa A specific experimentally determined value is not readily available. For the parent compound, 2-hydroxypyridine, the predicted acidic pKa is around 11.7. The electron-withdrawing chloro group is expected to decrease this value, making this compound more acidic.--INVALID-LINK--

Chemical Properties and Reactivity

Tautomerism

A key chemical feature of this compound is its existence in a tautomeric equilibrium with its pyridone form, 6-Chloro-2(1H)-pyridinone. The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH. In many cases, the pyridone tautomer is the predominant form, particularly in polar solvents and the solid state.

Caption: Tautomeric equilibrium of this compound.

Reactivity

This compound is a versatile building block in organic synthesis due to its multiple reactive sites:

  • Nucleophilic Aromatic Substitution: The chlorine atom at the 6-position is susceptible to displacement by various nucleophiles. This reactivity is enhanced by the electron-withdrawing nature of the pyridine ring nitrogen.

  • Reactions at the N-H and O-H groups: The tautomeric forms allow for reactions at both the nitrogen and oxygen atoms. For instance, the nitrogen can be alkylated or acylated, and the oxygen of the hydroxy form can undergo etherification or esterification.

  • Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to its electron-deficient nature. However, under forcing conditions, substitution can occur, with the directing effects of the existing substituents influencing the position of the incoming electrophile.

Experimental Protocols

Synthesis: Hydrolysis of 2,6-Dichloropyridine

A common route for the synthesis of this compound is the selective hydrolysis of 2,6-dichloropyridine.

Materials:

  • 2,6-Dichloropyridine

  • Sodium hydroxide or potassium hydroxide

  • Water

  • Hydrochloric acid (for acidification)

  • Suitable organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve 2,6-dichloropyridine in an aqueous solution of sodium hydroxide.

  • Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 5-6. This will precipitate the product.

  • Filter the crude product and wash it with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

  • Dry the purified product under vacuum.

Purification: Recrystallization

Procedure:

  • Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol or an ethanol/water mixture).

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal and other insoluble impurities.

  • Allow the hot, saturated solution to cool slowly to room temperature.

  • Further cooling in an ice bath can promote crystallization.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Dry the crystals in a desiccator or a vacuum oven.

Spectroscopic Characterization

¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve a small amount of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Expected Spectrum: The proton NMR spectrum will show signals corresponding to the aromatic protons on the pyridine ring. The chemical shifts and coupling patterns will be indicative of the substitution pattern. The N-H proton of the pyridone tautomer will typically appear as a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy:

  • Sample Preparation: A more concentrated solution in a deuterated solvent is typically required compared to ¹H NMR.

  • Expected Spectrum: The carbon NMR spectrum will show five distinct signals for the five carbon atoms in the pyridine ring. The chemical shifts will be influenced by the electronegativity of the chlorine, nitrogen, and oxygen atoms. The carbonyl carbon of the pyridone tautomer will appear at a characteristic downfield chemical shift (typically >160 ppm).

FT-IR Spectroscopy:

  • Sample Preparation: The spectrum can be obtained from a solid sample using a KBr pellet or an ATR accessory.

  • Expected Spectrum: The IR spectrum will show characteristic absorption bands. For the pyridone tautomer, a strong C=O stretching vibration is expected around 1650 cm⁻¹. N-H stretching vibrations may be observed in the region of 3000-3400 cm⁻¹. C-H stretching of the aromatic ring typically appears above 3000 cm⁻¹.

Mass Spectrometry:

  • Sample Preparation: The sample can be introduced via direct infusion or after separation by gas or liquid chromatography.

  • Expected Spectrum: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (129.54 g/mol ). Due to the presence of chlorine, an isotopic pattern for the molecular ion will be observed, with peaks at m/z corresponding to the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio.

Experimental and Analytical Workflow

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of this compound.

workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 2,6-Dichloropyridine reaction Hydrolysis (NaOH, H₂O, Reflux) start->reaction acidification Acidification (HCl) reaction->acidification filtration1 Filtration acidification->filtration1 crude Crude this compound filtration1->crude recrystallization Recrystallization (e.g., Ethanol/Water) crude->recrystallization filtration2 Filtration & Drying recrystallization->filtration2 pure Pure this compound filtration2->pure nmr NMR Spectroscopy (¹H, ¹³C) pure->nmr ir FT-IR Spectroscopy pure->ir ms Mass Spectrometry pure->ms

Caption: General workflow for synthesis and analysis.

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General hazards may include:

  • Skin and eye irritation.[1]

  • Harmful if swallowed.[1]

  • May cause respiratory irritation.[1]

Always use personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, when handling this compound. Work in a well-ventilated area or a fume hood.

References

An In-depth Technical Guide to 6-Chloropyridin-2-ol: Synthesis, Properties, and Applications in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Chloropyridin-2-ol, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document details its chemical structure, CAS number, physicochemical properties, synthesis protocols, and its applications in medicinal chemistry, particularly in the development of novel therapeutic agents.

Chemical Identity and Structure

This compound is a substituted pyridine derivative. It exists in tautomeric equilibrium with its pyridone form, 6-chloro-2(1H)-pyridinone.

  • Chemical Name: this compound

  • CAS Number: 16879-02-0, 73018-09-4[1]

  • Molecular Formula: C₅H₄ClNO[1]

  • Molecular Weight: 129.54 g/mol [1]

  • IUPAC Name: 6-chloro-1H-pyridin-2-one[1]

  • Synonyms: 2-Chloro-6-hydroxypyridine, 6-Chloro-2(1H)-pyridinone, 6-Chloro-2-pyridinol, 6-Chloro-2-pyridone[1][2]

Chemical Structure:

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is crucial for its handling, characterization, and use in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Melting Point128-130 °C[3]
logP (Octanol/Water Partition Coefficient)1.441[4]
pKa (Dissociation Constant)Data available in IUPAC Digitized pKa Dataset[1]
Water Solubility (log₁₀WS in mol/L)-1.47[4]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Data and ObservationsReference
Mass Spectrometry (MS) Molecular Ion (M+) consistent with a molecular weight of 129.54 g/mol .[5]
Infrared (IR) Spectroscopy Characteristic peaks corresponding to O-H, N-H, C=O, and C-Cl bonds.[1]
¹H NMR Spectroscopy Spectral data available in various databases.[1]
¹³C NMR Spectroscopy Spectral data available in various databases.[1]
UV/Visible Spectroscopy Absorption maxima can be found in the NIST Chemistry WebBook.[6]

Synthesis of this compound

This compound can be synthesized through various methods. Two common routes are the hydrolysis of 2,6-dichloropyridine and the diazotization of 2-amino-6-chloropyridine followed by hydrolysis (a Sandmeyer-type reaction).

Experimental Protocol: Synthesis via Hydrolysis of 2,6-Dichloropyridine

This protocol describes the selective hydrolysis of one chlorine atom from 2,6-dichloropyridine.

Materials:

  • 2,6-Dichloropyridine

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Water

  • Hydrochloric acid (HCl) for acidification

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,6-dichloropyridine (1.0 eq.) in an aqueous solution of sodium hydroxide (1.1 eq.).

  • Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with concentrated hydrochloric acid to a pH of approximately 5-6. The product will precipitate out of the solution.

  • Filter the precipitate and wash with cold water.

  • Alternatively, the product can be extracted with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

Logical Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis of this compound from 2,6-dichloropyridine.

Synthesis_Workflow Start 2,6-Dichloropyridine Reaction Hydrolysis (NaOH, H₂O, Reflux) Start->Reaction Workup Acidification (HCl) & Extraction Reaction->Workup Purification Recrystallization Workup->Purification Product This compound Purification->Product

Synthesis of this compound via Hydrolysis.

Applications in Drug Development and Research

This compound serves as a versatile building block in the synthesis of a wide range of biologically active molecules. Its derivatives have shown promise as antibacterial, antifungal, and anticancer agents. The presence of the chloro and hydroxyl/pyridone functionalities allows for diverse chemical modifications.

Role as a Synthetic Intermediate

The chlorine atom at the 6-position is susceptible to nucleophilic substitution and can participate in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. The pyridinol/pyridinone moiety can be alkylated or acylated to introduce further diversity. This dual reactivity makes it a valuable precursor for creating libraries of compounds for drug screening.

Biological Activities of Derivatives

Derivatives of this compound have been reported to exhibit significant biological activities:

  • Antimicrobial Activity: Amine derivatives of 6-chloropyridine have demonstrated both antibacterial and antifungal properties.

  • Anticancer Activity: The pyrido[2,3-d]pyrimidine scaffold, which can be synthesized from 6-chloropyridine derivatives, is a privileged structure in medicinal chemistry with known anticancer properties, often acting as kinase inhibitors.

Experimental Protocols for Derivative Synthesis and Biological Evaluation

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of this compound

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.)

  • Anhydrous, degassed solvent (e.g., dioxane, toluene, or DMF)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Seal the flask, and evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Experimental Protocol: In Vitro Antifungal Activity Assay (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a synthesized derivative of this compound against a fungal strain.

Materials:

  • Synthesized this compound derivative

  • Fungal strain (e.g., Candida albicans)

  • Sabouraud Dextrose Broth (SDB) or other suitable fungal growth medium

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Positive control (e.g., Fluconazole)

  • Negative control (broth only)

  • Vehicle control (DMSO or other solvent used to dissolve the compound)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in the fungal growth medium to achieve a range of concentrations.

  • Prepare a standardized fungal inoculum according to established protocols (e.g., 0.5 McFarland standard).

  • Add the fungal inoculum to each well containing the test compound dilutions.

  • Include a positive control (fungal inoculum with a known antifungal agent), a negative control (medium only), and a vehicle control (fungal inoculum with the solvent used for the test compound).

  • Incubate the plates at an appropriate temperature (e.g., 35 °C) for 24-48 hours.

  • Determine the MIC, which is the lowest concentration of the compound that causes complete inhibition of visible fungal growth. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.

Signaling Pathway Implication

Derivatives of this compound, particularly those with a pyrido[2,3-d]pyrimidine core, often function as kinase inhibitors. Kinases are key enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting specific kinases, these compounds can disrupt cancer cell signaling and induce apoptosis. The diagram below illustrates a simplified generic kinase signaling pathway that could be targeted by such derivatives.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation Kinase3 Kinase C Kinase2->Kinase3 Phosphorylation Transcription Transcription Factors Kinase3->Transcription Activation Inhibitor This compound Derivative (Kinase Inhibitor) Inhibitor->Kinase2 Inhibition Proliferation Cell Proliferation & Survival Transcription->Proliferation

Generic Kinase Signaling Pathway Targeted by Inhibitors.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the fields of medicinal chemistry and drug development. Its accessible synthesis and the diverse reactivity of its functional groups make it an important building block for the creation of novel compounds with a wide range of biological activities. The experimental protocols and data provided in this guide are intended to support researchers in their efforts to explore the full potential of this compound in their scientific endeavors.

References

An In-Depth Technical Guide on the Tautomerism of 6-Chloro-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the tautomeric equilibrium of 6-chloro-2-hydroxypyridine, a phenomenon of critical interest in medicinal chemistry and drug development. The molecule exists in a dynamic equilibrium between its lactim (6-chloro-2-hydroxypyridine) and lactam (6-chloro-2-pyridone) forms. Understanding the factors that govern this equilibrium, such as solvent polarity and electronic effects, is paramount for predicting molecular properties, including bioavailability, receptor binding, and metabolic stability. This document synthesizes theoretical and experimental data, details analytical methodologies for characterization, and presents computational workflows for the study of this tautomerism.

Introduction

Tautomerism, the interconversion of constitutional isomers, typically through proton migration, plays a pivotal role in the chemical and biological activity of many heterocyclic compounds. For 2-hydroxypyridine and its derivatives, the lactim-lactam tautomerism is a classic and extensively studied example. The introduction of a chlorine atom at the 6-position of the pyridine ring significantly influences the electronic properties and, consequently, the position of the tautomeric equilibrium. This guide focuses on the intricate balance between the 6-chloro-2-hydroxypyridine (lactim) and 6-chloro-2-pyridone (lactam) tautomers.

The relative stability of these tautomers is a subject of considerable interest as it dictates the molecule's hydrogen bonding capabilities, aromaticity, and overall electronic distribution. These characteristics are fundamental determinants of a molecule's interaction with biological targets. Therefore, a thorough understanding and ability to predict the predominant tautomeric form under various conditions are essential for rational drug design and development.

The Tautomeric Equilibrium

The tautomerization of 6-chloro-2-hydroxypyridine involves the migration of a proton between the exocyclic oxygen and the ring nitrogen atom.

Caption: Tautomeric equilibrium between 6-chloro-2-hydroxypyridine and 6-chloro-2-pyridone.

The position of this equilibrium is quantified by the tautomeric equilibrium constant (KT), defined as the ratio of the concentration of the lactam form to the lactim form.

Theoretical Studies

Computational chemistry provides valuable insights into the intrinsic stability of the tautomers and the influence of the surrounding medium. Theoretical studies on 6-chloro-2-hydroxypyridine have explored the tautomeric equilibrium in the gas phase and in solution.[1]

In the gas phase, the lactim form (6-chloro-2-hydroxypyridine) is predicted to be the more stable tautomer.[2] This preference is attributed to the aromatic character of the pyridine ring in the lactim form. The introduction of the electron-withdrawing chlorine atom at the 6-position further stabilizes the lactim tautomer compared to the unsubstituted 2-hydroxypyridine.[3]

In solution, the equilibrium can shift dramatically depending on the polarity of the solvent.[1] Polar solvents tend to favor the more polar lactam form (6-chloro-2-pyridone) due to stronger solute-solvent interactions, particularly hydrogen bonding.[4]

Table 1: Calculated Relative Energies and Equilibrium Constants of 6-Chloro-2-hydroxypyridine Tautomers

Phase/SolventMore Stable TautomerΔE (kcal/mol)aKT ([Lactam]/[Lactim])Reference
Gas PhaseLactim1.5< 1[1]
Carbon TetrachlorideLactim0.2< 1[1]
WaterLactam-1.5> 1[1]

a A positive ΔE indicates the lactim form is more stable.

Experimental Studies

Experimental determination of the tautomeric equilibrium is crucial for validating theoretical predictions and for understanding the behavior of the molecule in real-world systems. Various spectroscopic techniques are employed for this purpose.

A study using synchrotron-based techniques determined that in the gas phase, the lactim tautomer is dominant for 6-chloro-2-hydroxypyridine.[2] This experimental finding is in good agreement with theoretical calculations.

In solution, the equilibrium is highly dependent on the solvent. While comprehensive experimental data for 6-chloro-2-hydroxypyridine across a wide range of solvents is limited, studies on the parent 2-hydroxypyridine system show a clear trend. In non-polar solvents, the lactim form is significant, while in polar, protic solvents, the lactam form predominates.[4][5] It is expected that 6-chloro-2-hydroxypyridine follows a similar trend.

Experimental Protocols

Precise determination of the tautomeric ratio requires rigorous experimental design and execution. The following sections detail the methodologies for the key analytical techniques used in the study of 6-chloro-2-hydroxypyridine tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for quantitatively assessing tautomeric equilibria in solution. The two tautomers will have distinct chemical shifts for their respective protons and carbons.

Protocol:

  • Sample Preparation:

    • Prepare solutions of 6-chloro-2-hydroxypyridine in a range of deuterated solvents with varying polarities (e.g., CDCl3, acetone-d6, DMSO-d6, D2O) at a concentration of approximately 10-20 mg/mL.

    • Ensure the solvents are of high purity and low water content, as trace amounts of water can influence the equilibrium.

  • 1H NMR Spectroscopy:

    • Acquire 1H NMR spectra at a constant temperature (e.g., 298 K) on a high-field NMR spectrometer (≥400 MHz).

    • The chemical shifts of the aromatic protons are particularly informative. The lactim form is expected to show signals in the aromatic region, while the lactam form will exhibit signals more characteristic of a diene system.

    • The N-H proton of the lactam form typically appears as a broad singlet at a downfield chemical shift.

  • 13C NMR Spectroscopy:

    • Acquire proton-decoupled 13C NMR spectra.

    • The chemical shift of the C2 carbon is a key indicator: in the lactim form, it will be in the typical range for an aromatic carbon attached to an oxygen, while in the lactam form, it will be shifted significantly downfield due to the carbonyl character.

  • Data Analysis:

    • Identify the characteristic signals for each tautomer.

    • The tautomeric ratio can be determined by integrating the well-resolved signals corresponding to each form in the 1H NMR spectrum.

    • The equilibrium constant, KT, is calculated as the ratio of the integrals of the lactam and lactim signals.

Table 2: Expected 1H and 13C NMR Chemical Shifts (δ, ppm) for the Tautomers of 6-Chloro-2-hydroxypyridine

TautomerH3H4H5C2C3C4C5C6
Lactim ~6.8~7.5~6.9~160~110~140~115~145
Lactam ~6.2~7.3~6.3~165~105~140~110~150

Note: These are estimated values based on data for related compounds. Actual values may vary depending on the solvent.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep Dissolve 6-chloro-2-hydroxypyridine in various deuterated solvents H1_NMR Acquire 1H NMR Spectrum prep->H1_NMR C13_NMR Acquire 13C NMR Spectrum prep->C13_NMR assign Assign signals to lactim and lactam forms H1_NMR->assign C13_NMR->assign integrate Integrate characteristic proton signals assign->integrate calculate Calculate K_T integrate->calculate

Caption: Experimental workflow for NMR-based determination of tautomeric equilibrium.

UV-Vis Spectroscopy

UV-Vis spectroscopy is another valuable technique for studying tautomeric equilibria, as the two forms have different chromophores and thus distinct absorption spectra.

Protocol:

  • Sample Preparation:

    • Prepare dilute solutions of 6-chloro-2-hydroxypyridine in a range of spectroscopic-grade solvents of varying polarity. Concentrations should be in the micromolar range to ensure adherence to the Beer-Lambert law.

  • Spectral Acquisition:

    • Record the UV-Vis absorption spectra over a wavelength range of approximately 200-400 nm using a dual-beam spectrophotometer.

    • The lactim form, being more aromatic, is expected to have a primary absorption band at a shorter wavelength compared to the lactam form, which possesses a more extended conjugated system.

  • Data Analysis:

    • Deconvolute the overlapping spectra of the two tautomers to determine their individual contributions.

    • The ratio of the absorbances at the respective λmax values, corrected for the molar absorptivity of each tautomer, can be used to calculate the equilibrium constant. The molar absorptivities of the individual tautomers can be estimated from measurements in solvents where one form is known to be overwhelmingly dominant, or from studies of locked N-methyl (lactam) and O-methyl (lactim) derivatives.

Table 3: Expected UV-Vis Absorption Maxima (λmax, nm) for the Tautomers of 6-Chloro-2-hydroxypyridine

TautomerExpected λmax (nm)Chromophore
Lactim ~270-280Substituted benzene-like
Lactam ~300-320Conjugated diene-one

Note: These are estimated values based on data for related compounds. Actual values will exhibit solvatochromic shifts.

Computational Workflow for Tautomerism Analysis

Computational chemistry is an indispensable tool for predicting and rationalizing tautomeric preferences. A typical workflow involves several steps to ensure accurate and reliable results.

Computational_Workflow cluster_input Input Generation cluster_gas Gas Phase Calculations cluster_solv Solution Phase Calculations cluster_output Result Analysis gen_taut Generate 3D structures of lactim and lactam tautomers geom_opt_gas Geometry Optimization (e.g., DFT/B3LYP/6-31G*) gen_taut->geom_opt_gas freq_gas Frequency Calculation (for thermal corrections) geom_opt_gas->freq_gas geom_opt_solv Geometry Optimization with Solvation Model (e.g., PCM) freq_gas->geom_opt_solv energy_solv Single-point Energy Calculation geom_opt_solv->energy_solv rel_energy Calculate Relative Free Energies energy_solv->rel_energy calc_kt Determine K_T rel_energy->calc_kt

Caption: A typical computational workflow for the analysis of tautomeric equilibria.

This workflow allows for the systematic evaluation of the relative stabilities of tautomers in both the gas phase and in various solvents, providing a predictive framework that complements experimental studies.

Conclusion

The tautomerism of 6-chloro-2-hydroxypyridine is a finely balanced equilibrium influenced by a combination of electronic and environmental factors. In the gas phase, the aromatic lactim form is favored, a preference that is enhanced by the electron-withdrawing chloro substituent. In solution, the equilibrium is highly sensitive to solvent polarity, with polar solvents stabilizing the more polar lactam tautomer. A comprehensive understanding of this tautomeric behavior is essential for professionals in drug discovery and development, as the predominant tautomer will dictate the molecule's physicochemical properties and its interactions with biological systems. The integrated use of theoretical calculations and experimental techniques, particularly NMR and UV-Vis spectroscopy, as detailed in this guide, provides a robust framework for the characterization and prediction of the tautomeric landscape of 6-chloro-2-hydroxypyridine and related compounds.

References

Commercial Availability and Suppliers of 6-Chloropyridin-2-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, securing a reliable supply of key chemical intermediates is paramount to the success of their projects. 6-Chloropyridin-2-ol, a versatile building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds, is readily available from a multitude of commercial suppliers. This in-depth technical guide provides a comprehensive overview of its commercial availability, key suppliers, and a detailed experimental protocol for a common synthetic application.

Global Suppliers and Commercial Availability

This compound (CAS No: 16879-02-0), also known as 6-Chloro-2(1H)-pyridinone, is offered by major chemical suppliers worldwide, ensuring its accessibility for research and development purposes.[1][2] Prominent suppliers include Sigma-Aldrich (now part of MilliporeSigma), Fisher Scientific (stocking Thermo Scientific Chemicals), and TCI America.[3][4][5] Beyond these major distributors, a diverse range of other vendors such as Ambeed, AK Scientific, and various suppliers on platforms like Echemi provide this compound, offering competitive pricing and various quantities.[2]

The compound is typically available as a gray to brown solid, and its purity is a critical factor for its application in sensitive synthetic procedures.[2] The most commonly offered purity grade is 98%, which is suitable for most research and development applications.[3][4][5] Higher purity grades may be available upon request from specialized manufacturers. The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances.[2]

For easy comparison, the following table summarizes the availability of this compound from a selection of key suppliers.

SupplierProduct Number(s)PurityAvailable Quantities
Sigma-Aldrich 13678698%5g, 25g
Fisher Scientific A1316498%5g, 25g, 100g
TCI America C1079>98.0%5g, 25g
Ambeed A236089Not specified5g, 10g, 25g, 100g
AK Scientific, Inc. J52375Not specified10g, 25g, 100g, 500g
China Skyrun Industrial Co., Ltd. Not specifiedIndustrial/Pharmaceutical GradeBulk quantities

Application in Organic Synthesis: A Versatile Intermediate

This compound serves as a crucial intermediate in the synthesis of a variety of more complex molecules, particularly in the development of novel pharmaceuticals.[6] Its utility stems from the reactivity of the chlorine atom, which can be displaced through various cross-coupling reactions, and the pyridinol moiety, which can also be functionalized.

One of the most powerful and widely used methods for forming carbon-carbon bonds in drug discovery is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction enables the coupling of aryl or vinyl halides with organoboron compounds. While chloropyridines are known to be less reactive than their bromo or iodo counterparts, advancements in catalyst systems, particularly the use of bulky, electron-rich phosphine ligands, have made their use in Suzuki couplings highly efficient.[7]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

The following protocol provides a detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction using this compound. This procedure is a general guideline and may require optimization based on the specific boronic acid used and the desired product.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst with a specialized ligand like SPhos or XPhos, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the corresponding boronic acid, and the base.[1]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three to five times to ensure an oxygen-free environment.[1][7]

  • Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (and ligand, if separate).

  • Solvent Addition: Add the degassed, anhydrous solvent via syringe. The typical concentration of the limiting reagent is between 0.1 and 0.5 M.

  • Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature, typically between 80-110 °C.[1] The reaction progress should be monitored by a suitable technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water or brine. Separate the organic layer.

  • Purification: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude residue is then purified by flash column chromatography on silica gel to yield the desired product.[1]

Visualizing the Workflow

To further clarify the experimental process, the following diagrams illustrate the key stages of the Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-Ar' Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)(L2)-Ar'->Pd(0)L2 Reductive Elimination (Ar-Ar')

Suzuki-Miyaura Catalytic Cycle

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine this compound, Boronic Acid, and Base inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) reagents->inert catalyst Add Palladium Catalyst and Solvent inert->catalyst heat Heat Reaction Mixture (80-110 °C) with Stirring catalyst->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor cool Cool to Room Temperature and Quench monitor->cool extract Solvent Extraction and Washing cool->extract purify Dry, Concentrate, and Purify (Column Chromatography) extract->purify

Experimental Workflow for Suzuki Coupling

References

The Solubility Profile of 6-Chloropyridin-2-ol in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloropyridin-2-ol is a valuable heterocyclic compound utilized as a building block in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating final products. This technical guide addresses the current landscape of solubility data for this compound, provides a comprehensive, standardized experimental protocol for its determination, and offers a framework for the systematic evaluation of its solubility characteristics. While extensive quantitative solubility data in the public domain is limited, this guide equips researchers with the necessary tools and methodologies to generate reliable and reproducible solubility profiles tailored to their specific applications.

Introduction

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical property that influences its behavior throughout the drug development lifecycle. From synthetic chemistry to formulation science, solubility data informs decisions on solvent selection for reactions and crystallizations, purification methods, and the choice of excipients for drug delivery systems. This compound, with its polar hydroxyl group and a chlorine-substituted pyridine ring, exhibits a nuanced solubility profile that necessitates empirical determination for various solvent systems. This guide provides a foundational understanding of its properties and a practical approach to solubility measurement.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. These properties provide a baseline for understanding its potential behavior in different solvent environments.

PropertyValueSource
Molecular FormulaC₅H₄ClNOPubChem[1]
Molecular Weight129.54 g/mol PubChem[1]
AppearanceSolidSigma-Aldrich
Melting Point128-130 °CSigma-Aldrich
logP (Octanol/Water Partition Coefficient)1.441 (Calculated)Cheméo[2]
Water Solubility (logS)-1.47 (Calculated, mol/L)Cheméo[2]

Note: The logP and water solubility values are calculated predictions and should be confirmed by experimental data.

Quantitative Solubility Data

As of the date of this publication, a comprehensive, publicly available dataset of the quantitative solubility of this compound in a wide range of common organic solvents is not readily found in the literature. The solubility is dependent on factors such as the polarity of the solvent, temperature, and the crystalline form of the solute. It is generally anticipated that this compound will exhibit higher solubility in polar protic and aprotic solvents due to the presence of the hydroxyl group and the nitrogen atom in the pyridine ring, which can participate in hydrogen bonding.

To facilitate systematic data collection, the following table is provided as a template for researchers to record their experimentally determined solubility values.

Table 1: Experimentally Determined Solubility of this compound

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method Used
Methanol
Ethanol
Isopropanol
Acetone
Ethyl Acetate
Acetonitrile
Dichloromethane
Tetrahydrofuran
Toluene
Heptane

Experimental Protocol for Solubility Determination

The following protocol outlines a reliable and accurate method for determining the solubility of this compound in various organic solvents. This method is adapted from established techniques for solubility measurement of solid organic compounds.[3]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled shaker or incubator

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pipettes and syringes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks

Procedure

A visual representation of the experimental workflow is provided in the diagram below.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Filtration cluster_analysis Analysis A Add excess this compound to solvent in a vial B Seal vial and place in thermostatically controlled shaker A->B Start C Equilibrate at constant temperature with agitation (e.g., 24-48h) B->C Begin Equilibration D Allow solid to settle C->D End Equilibration E Withdraw supernatant D->E F Filter supernatant through a 0.45 µm syringe filter E->F G Prepare dilutions of the filtered saturated solution F->G Prepare for Analysis H Analyze by HPLC or UV-Vis spectrophotometry G->H I Calculate concentration from a pre-established calibration curve H->I

References

Synthesis of 6-Chloropyridin-2-ol from 2,6-Dichloropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 6-chloropyridin-2-ol from 2,6-dichloropyridine, a crucial transformation in the production of various pharmaceutical and agrochemical agents. The core of this process lies in the selective nucleophilic aromatic substitution (SNAr) reaction, where one chlorine atom of the starting material is displaced by a hydroxyl group.

Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The synthesis proceeds via a nucleophilic aromatic substitution mechanism, specifically through an addition-elimination pathway. The pyridine ring, being electron-deficient due to the electronegativity of the nitrogen atom, is further activated towards nucleophilic attack by the two electron-withdrawing chlorine substituents.[1] This activation facilitates the displacement of one of the chlorine atoms by a nucleophile, in this case, a hydroxide ion.

The reaction is initiated by the attack of a hydroxide ion (OH⁻) on one of the carbon atoms bearing a chlorine atom (C2 or C6 position). This results in the formation of a negatively charged intermediate known as a Meisenheimer complex.[2] This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing nitrogen atom of the pyridine ring. In the subsequent step, the aromaticity of the ring is restored by the elimination of a chloride ion, yielding the final product, this compound, which exists in equilibrium with its tautomeric form, 6-chloro-2(1H)-pyridinone.

Reaction Pathway

SNAr_Mechanism cluster_reaction Nucleophilic Aromatic Substitution (SNAr) start 2,6-Dichloropyridine intermediate Meisenheimer Intermediate start->intermediate Nucleophilic Attack nucleophile Hydroxide Ion (OH⁻) nucleophile->intermediate product This compound intermediate->product Elimination of Leaving Group leaving_group Chloride Ion (Cl⁻) intermediate->leaving_group

Caption: SNAr mechanism for the synthesis of this compound.

Experimental Protocols

While specific, detailed protocols for the selective mono-hydrolysis of 2,6-dichloropyridine are not extensively reported, a representative procedure can be outlined based on established principles of nucleophilic aromatic substitution on pyridine rings. A cited method mentions the hydrolysis of 2,6-dichloropyridine with a base under pressure to achieve an 85% yield of 6-chloro-2(1H)-pyridinol.[3]

Representative Protocol for Selective Mono-hydrolysis:

Materials:

  • 2,6-Dichloropyridine

  • Sodium Hydroxide (NaOH)

  • Water (deionized)

  • Hydrochloric Acid (HCl) for neutralization

  • Ethyl acetate or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate or magnesium sulfate for drying

  • High-pressure reaction vessel (autoclave)

Procedure:

  • Reaction Setup: In a high-pressure reaction vessel, dissolve 2,6-dichloropyridine in an aqueous solution of sodium hydroxide. The molar ratio of NaOH to 2,6-dichloropyridine should be carefully controlled to favor mono-substitution.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture under pressure. The precise temperature and pressure are critical parameters that require optimization to achieve high selectivity and yield.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.

  • Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

  • Neutralization: Transfer the reaction mixture to a beaker and neutralize with hydrochloric acid to a pH of approximately 7.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be further purified by recrystallization or column chromatography to obtain a product of high purity.

Experimental Workflow

Experimental_Workflow A Reaction Setup (2,6-Dichloropyridine, NaOH, Water in Autoclave) B Heating under Pressure A->B C Reaction Monitoring (TLC/HPLC) B->C D Cooling and Depressurization C->D E Neutralization (HCl) D->E F Extraction (Ethyl Acetate) E->F G Drying and Concentration F->G H Purification (Recrystallization/Chromatography) G->H I Pure this compound H->I

Caption: General experimental workflow for the synthesis.

Quantitative Data

The following table summarizes key quantitative parameters for the synthesis of this compound from 2,6-dichloropyridine. The data is based on a reported synthesis that achieved a high yield.[3]

ParameterValueReference
Starting Material 2,6-DichloropyridineN/A
Reagent Base (e.g., NaOH)[3]
Solvent Water[3]
Reaction Conditions Under pressure[3]
Product 6-chloro-2(1H)-pyridinol[3]
Yield 85%[3]

Note: The term "this compound" and "6-chloro-2(1H)-pyridinol" are often used interchangeably, representing the tautomeric forms of the same compound.

This technical guide provides a foundational understanding of the synthesis of this compound from 2,6-dichloropyridine. For laboratory implementation, further optimization of the reaction conditions may be necessary to achieve the desired yield and purity.

References

The Versatile Scaffold: 6-Chloropyridin-2-ol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the ever-evolving landscape of drug discovery, the identification and utilization of "privileged scaffolds" remains a cornerstone of efficient medicinal chemistry. These molecular frameworks, capable of interacting with multiple biological targets, offer a strategic advantage in the development of novel therapeutics. Among these, the pyridin-2-one motif and its derivatives have consistently demonstrated significant potential across a spectrum of diseases. This technical guide focuses on a key member of this family, 6-Chloropyridin-2-ol, a versatile building block whose unique electronic and structural features make it an invaluable starting point for the synthesis of a diverse array of biologically active compounds. This document will provide a comprehensive overview of its applications in medicinal chemistry, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Core Applications in Drug Discovery

The this compound scaffold serves as a crucial intermediate in the synthesis of compounds targeting a range of therapeutic areas, including oncology, infectious diseases, neurodegenerative disorders, and inflammatory conditions. The presence of a chlorine atom at the 6-position provides a reactive handle for various chemical modifications, such as nucleophilic aromatic substitution and cross-coupling reactions, allowing for the systematic exploration of the chemical space and optimization of pharmacological properties.

Anticancer Activity

Derivatives of the broader pyridinone family have shown significant promise as anticancer agents. While direct clinical applications of this compound derivatives are still emerging, related structures have demonstrated potent activity against various cancer cell lines. For instance, cyanopyridinone derivatives have been investigated as inhibitors of Pim-1 kinase, a target implicated in several cancers.[1] The cytotoxic effects of these compounds are often evaluated against a panel of cancer cell lines, with IC50 values indicating their potency.

Table 1: Anticancer Activity of Selected Pyridinone and Related Heterocyclic Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Cyanopyridinone Derivative (4c)HePG2 (Liver)8.02 ± 0.38[1]
Cyanopyridinone Derivative (4d)HePG2 (Liver)6.95 ± 0.34[1]
Tetralin-based 2-oxopyridine (6a)Hela (Cervix)7.1[2]
Tetralin-based 2-oxopyridine (6b)Hela (Cervix)10.9[2]
Thienopyridine Derivative (6i)HSC3 (Head and Neck)10.8[3]
Thienopyridine Derivative (6i)T47D (Breast)11.7[3]
Thienopyridine Derivative (6i)RKO (Colorectal)12.4[3]

Note: The compounds listed are structurally related to this compound and demonstrate the potential of the pyridinone scaffold in oncology.

The proposed mechanism for some of these anticancer agents involves the inhibition of critical signaling pathways, such as the PI3K/AKT pathway, which is frequently dysregulated in cancer.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates Proliferation Cell Proliferation & Survival AKT->Proliferation Inhibitor Pyridinone-based Inhibitor Inhibitor->PI3K inhibits

Proposed inhibition of the PI3K/AKT signaling pathway.

Neuroprotective Effects

The pyridinone scaffold is also being explored for its neuroprotective properties, particularly in the context of neurodegenerative diseases like Parkinson's. Research has shown that certain 1-hydroxypyridin-2-one compounds can protect against neurotoxicity induced by 6-hydroxydopamine (6-OHDA), a neurotoxin used to model Parkinson's disease in vitro and in vivo.[4][5] The mechanism of action is often attributed to the chelation of excess intracellular iron, which can catalyze the formation of reactive oxygen species (ROS) and contribute to oxidative stress.[4] Furthermore, activation of the Nrf2/HO-1 signaling pathway, a key regulator of the antioxidant response, has been identified as a neuroprotective mechanism for some compounds.[5][6]

Nrf2_Pathway OxidativeStress Oxidative Stress (e.g., 6-OHDA) Keap1 Keap1 OxidativeStress->Keap1 activates Nrf2 Nrf2 Keap1->Nrf2 sequesters ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to HO1 HO-1 & other antioxidant enzymes ARE->HO1 promotes transcription of Neuroprotection Neuroprotection HO1->Neuroprotection Compound Pyridinone-based Compound Compound->Keap1 inhibits

Activation of the Nrf2/HO-1 signaling pathway.

Anti-inflammatory and Antimicrobial Activities

Derivatives of pyridinones have also demonstrated potential as anti-inflammatory and antimicrobial agents. The anti-inflammatory effects can be mediated through the inhibition of enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are key players in the inflammatory cascade.[7][8] The antimicrobial activity of 6-chloropyridin-2-yl derivatives has been reported against various bacterial and fungal strains.

Table 2: Antimicrobial Activity of 6-Chloropyridin-2-yl Amine Derivatives

CompoundTest OrganismZone of Inhibition (mm)
3aBacillus subtilis18
3aStaphylococcus aureus16
3fXanthomonas campestris17
3hEscherichia coli15
3hFusarium oxysporum14

Data extracted from a study on 6-chloro-pyridin-2-yl-amine derivatives.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for advancing drug discovery programs. Below are representative methodologies for the synthesis of pyridinone derivatives and their biological evaluation.

General Synthesis of 6-Substituted Pyridin-2-ones

This protocol describes a general method for nucleophilic aromatic substitution on a 6-chloropyridin-2-one scaffold.

Materials:

  • This compound

  • Desired nucleophile (e.g., an amine, thiol, or alcohol)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine)

  • Solvent (e.g., DMF, DMSO, or NMP)

  • Reaction vessel (e.g., round-bottom flask with a condenser)

  • Stirring apparatus and heating source

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen solvent, add the base (1.5-2.0 eq).

  • Add the nucleophile (1.1-1.5 eq) to the reaction mixture.

  • Heat the mixture to an appropriate temperature (typically 80-120 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-substituted pyridin-2-one.

Synthesis_Workflow Start Start Reactants Combine this compound, Nucleophile, and Base in Solvent Start->Reactants Heat Heat and Stir Reactants->Heat Monitor Monitor Reaction (TLC/LC-MS) Heat->Monitor Monitor->Heat Reaction Incomplete Workup Aqueous Work-up and Extraction Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Product Isolated Product Purify->Product

Generalized workflow for the synthesis of 6-substituted pyridin-2-ones.

In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxicity of synthesized compounds against cancer cell lines.[9][10]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed Seed Cancer Cells in 96-well Plate Start->Seed Treat Treat with Test Compound Seed->Treat Incubate Incubate (48-72h) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Workflow for in vitro cytotoxicity screening using the MTT assay.

Conclusion and Future Perspectives

This compound has firmly established itself as a valuable and versatile scaffold in medicinal chemistry. Its synthetic tractability allows for the generation of diverse libraries of compounds with a wide range of biological activities. The demonstrated potential of its derivatives in oncology, neuroprotection, and anti-infective and anti-inflammatory applications underscores the importance of this privileged structure. While no drug containing this specific core has yet reached the market, the wealth of preclinical data on related compounds provides a strong rationale for its continued exploration. Future research efforts should focus on the synthesis and evaluation of novel this compound derivatives with optimized potency, selectivity, and pharmacokinetic properties. Elucidating the precise molecular targets and mechanisms of action of these compounds will be crucial for their successful translation into clinical candidates. The information and protocols provided in this guide aim to facilitate these endeavors and contribute to the development of the next generation of therapeutics based on this promising scaffold.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 6-Chloropyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 6-Chloropyridin-2-ol with various aryl and heteroaryl boronic acids. The synthesis of 6-aryl-pyridin-2-ols is of significant interest in medicinal chemistry and drug development due to the prevalence of this scaffold in biologically active molecules. While aryl chlorides are often more cost-effective and readily available than their bromide or iodide counterparts, their lower reactivity necessitates carefully optimized reaction conditions. This application note outlines the key parameters, a general experimental workflow, and troubleshooting advice to facilitate successful coupling reactions.

General Reaction Scheme

The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of this compound with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a base.

Figure 1: General scheme for the Suzuki-Miyaura coupling of this compound.

Data Presentation: Optimized Reaction Components

The success of the Suzuki coupling of this compound is highly dependent on the judicious selection of the catalyst system (palladium precursor and ligand), base, and solvent. The following table summarizes recommended starting conditions based on protocols for similar challenging heteroaryl chlorides.[1][2][3]

ComponentRecommendationRationale & Considerations
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃These are common and effective Pd(0) sources. Loading typically ranges from 1-5 mol%.[2]
Ligand SPhos, XPhos, RuPhosBulky, electron-rich phosphine ligands (Buchwald ligands) are highly effective for activating the C-Cl bond of heteroaryl chlorides.[2][3] An N-heterocyclic carbene (NHC) ligand could also be a powerful alternative.[3] A standard ligand like PPh₃ may prove ineffective.[2]
Base K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are often required for the efficient transmetalation of aryl chlorides.[2] Typically, 2-3 equivalents are used.[1]
Solvent 1,4-Dioxane/water, Toluene, THFA mixture of an organic solvent and water is often beneficial.[4] Anhydrous conditions may also be effective, and a small amount of water can sometimes be crucial when using bases like K₃PO₄.[2] The reaction concentration is typically between 0.1-0.5 M.[1]
Boronic Acid/Ester Arylboronic acid, Arylboronic acid pinacol ester1.1 to 1.5 equivalents are generally used.[1] Boronic esters can offer enhanced stability and reduce protodeboronation side reactions.[3][5]

Experimental Protocol

This protocol provides a general starting point for the Suzuki coupling of this compound. Optimization for specific substrates may be necessary.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)[6]

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)[2]

  • Ligand (e.g., SPhos, 4-10 mol%)[2]

  • Base (e.g., K₃PO₄, 2-3 equiv)[2]

  • Degassed solvent (e.g., 1,4-Dioxane/water, 4:1 v/v)[6]

  • Inert gas (Argon or Nitrogen)[1]

  • Standard glassware (Schlenk flask or sealed vial)[1]

  • Magnetic stirrer and heating plate[1]

  • Solvents for work-up (e.g., Ethyl Acetate, water, brine)[4]

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)[4]

  • Silica gel for column chromatography[1]

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the corresponding arylboronic acid, and the base.[1]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[1][6]

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium precursor and the ligand.[2]

  • Solvent Addition: Add the degassed solvent system via syringe.[1]

  • Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).[1][2]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.[1]

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.[2]

    • Separate the layers and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[4]

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.[1]

    • Purify the crude residue by flash column chromatography on silica gel to obtain the desired 6-aryl-pyridin-2-ol product.[1]

Mandatory Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R-Pd(II)-X Ln OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_R_R R-Pd(II)-R' Ln Transmetalation->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Product_out Ar-Ar' (Product) RedElim->Product_out ArX_in Ar-X (this compound) ArX_in->OxAdd ArB_in Ar'-B(OR)₂ (Boronic Acid/Ester) ArB_in->Transmetalation Base_in Base Base_in->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow A 1. Add Solids to Flask (this compound, Boronic Acid, Base) B 2. Purge with Inert Gas (Evacuate & Backfill 3x) A->B C 3. Add Catalyst & Ligand B->C D 4. Add Degassed Solvent C->D E 5. Heat Reaction (80-110 °C) D->E F 6. Monitor Progress (TLC / LC-MS) E->F G 7. Aqueous Work-up (Dilute, Extract, Dry) F->G H 8. Purify Crude Product (Column Chromatography) G->H

Caption: A standard experimental workflow for the Suzuki coupling reaction.

Troubleshooting

IssuePotential CauseRecommended Solution
No or Low Conversion Inactive Catalyst/Ligand: The C-Cl bond is strong; standard catalysts like Pd(PPh₃)₄ may be insufficient.[3]Switch to a more active catalytic system using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands.[2][3]
Insufficient Temperature: Aryl chlorides require higher temperatures for the oxidative addition step.[2]Increase the reaction temperature to the 80-120 °C range.[3]
Ineffective Base: The base may be too weak or not soluble enough to facilitate transmetalation.[2]Screen stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃.[2][3]
Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen.[2]Ensure solvents are thoroughly degassed and the reaction is maintained under a positive pressure of inert gas.[2]
Side Reactions Protodeboronation: Cleavage of the C-B bond of the boronic acid by a proton source.[3]Use anhydrous solvents and high-purity reagents. Consider using a more stable boronic ester (e.g., pinacol ester).[3]
Homocoupling: Formation of biaryl products from the coupling of two identical partners.[3]This is often promoted by oxygen. Ensure the system is properly degassed.[3]

By carefully selecting the reaction components and following the detailed protocol, researchers can successfully perform the Suzuki-Miyaura cross-coupling of this compound to generate a diverse range of valuable 6-aryl-pyridin-2-ol derivatives.

References

6-Chloropyridin-2-ol: A Versatile Precursor for the Synthesis of Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP2024-03

Introduction

6-Chloropyridin-2-ol is a valuable and versatile heterocyclic building block in medicinal chemistry. Its bifunctional nature, featuring a reactive chlorine atom and a nucleophilic hydroxyl group (which exists in tautomeric equilibrium with its pyridone form), allows for diverse chemical transformations. This makes it an ideal starting material for the synthesis of a wide range of complex molecules, particularly kinase inhibitors, which are a cornerstone of modern targeted therapies for cancer and inflammatory diseases. This application note provides a comprehensive overview of the utility of this compound as a precursor in pharmaceutical synthesis, with a focus on the generation of p38 MAP kinase inhibitors. Detailed experimental protocols for key synthetic transformations and relevant biological pathways are also presented.

Key Applications in Pharmaceutical Synthesis

The pyridine scaffold is a privileged structure in drug discovery, capable of forming key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases. The strategic placement of a chlorine atom at the 6-position of the pyridin-2-ol core provides a handle for introducing molecular diversity through various cross-coupling reactions.

1. Synthesis of p38 MAP Kinase Inhibitors:

The p38 mitogen-activated protein kinase (MAPK) pathway is a critical regulator of inflammatory responses.[1][2] Dysregulation of this pathway is implicated in a host of diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD). Consequently, p38 MAPK has emerged as a significant therapeutic target.[1] Many potent and selective p38 MAPK inhibitors feature a substituted pyridine core, which can be efficiently synthesized from this compound.

A general synthetic strategy involves an initial Suzuki-Miyaura cross-coupling reaction to install an aryl or heteroaryl group at the 6-position, followed by functionalization of the 2-position, often through O-alkylation or conversion to an amino group for subsequent reactions.

2. Synthesis of Other Kinase Inhibitors:

Beyond p38 MAPK, the this compound scaffold is a valuable starting point for the synthesis of inhibitors targeting other kinases implicated in oncology, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Anaplastic Lymphoma Kinase (ALK). The synthetic strategies often mirror those used for p38 MAPK inhibitors, highlighting the broad applicability of this precursor.

Experimental Protocols

The following protocols provide detailed methodologies for key transformations in the synthesis of a generic p38 MAP kinase inhibitor scaffold starting from this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-fluorophenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Seal the flask, and evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Under a positive pressure of inert gas, add the palladium catalyst (2-5 mol%).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-Fluorophenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O 4:11001285-95
2Pyridine-3-boronic acidPdCl₂(dppf) (2)Cs₂CO₃ (2.5)Toluene1101875-85
34-Methoxyphenylboronic acidPd(OAc)₂/SPhos (2/4)K₃PO₄ (3)DMF901680-90

Protocol 2: O-Alkylation of 6-Aryl-pyridin-2-ol

This protocol describes the alkylation of the hydroxyl group of the product from Protocol 1.

Materials:

  • 6-Aryl-pyridin-2-ol

  • Alkyl halide (e.g., benzyl bromide)

  • Base (e.g., K₂CO₃ or NaH)

  • Anhydrous solvent (e.g., DMF or THF)

  • Round-bottom flask with a magnetic stirrer

Procedure:

  • To a solution of 6-aryl-pyridin-2-ol (1.0 equiv) in the anhydrous solvent, add the base (1.2-1.5 equiv) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 equiv) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 2: Representative Conditions and Yields for O-Alkylation

EntryAlkyl HalideBase (equiv)SolventTemp (°C)Time (h)Yield (%)
1Benzyl bromideK₂CO₃ (1.5)DMFRT690-98
2Ethyl iodideNaH (1.2)THFRT485-95
3Propargyl bromideK₂CO₃ (1.5)AcetoneReflux888-96

Visualizing the Synthesis and Biological Context

Diagram 1: General Synthetic Workflow

G cluster_start Starting Material cluster_step1 Step 1: C-C Bond Formation cluster_intermediate Intermediate cluster_step2 Step 2: Functionalization cluster_final Final Product Scaffold This compound This compound Suzuki Suzuki-Miyaura Coupling This compound->Suzuki Arylboronic acid, Pd catalyst, Base Intermediate1 6-Aryl-pyridin-2-ol Suzuki->Intermediate1 High Yield Alkylation O-Alkylation or Amination Intermediate1->Alkylation Alkyl halide/Amine, Base FinalProduct Kinase Inhibitor Scaffold Alkylation->FinalProduct High Yield

Caption: General workflow for the synthesis of kinase inhibitor scaffolds.

Diagram 2: p38 MAP Kinase Signaling Pathway

G Stress Stress Stimuli (UV, Cytokines, LPS) MAP3K MAPKKK (TAK1, ASK1) Stress->MAP3K MKK MKK3 / MKK6 MAP3K->MKK phosphorylates p38 p38 MAPK MKK->p38 phosphorylates MK2 MK2 / MK3 p38->MK2 phosphorylates TranscriptionFactors Transcription Factors (ATF2, CREB) p38->TranscriptionFactors phosphorylates Apoptosis Apoptosis p38->Apoptosis Inflammation Inflammation (TNF-α, IL-1β, IL-6) MK2->Inflammation TranscriptionFactors->Inflammation Inhibitor p38 Inhibitor (e.g., Doramapimod) Inhibitor->p38 inhibits

Caption: Simplified p38 MAP Kinase signaling cascade.

Conclusion

This compound is a highly valuable and cost-effective precursor for the synthesis of a diverse range of pharmaceutical compounds. Its inherent reactivity and the ability to undergo robust and high-yielding cross-coupling and functionalization reactions make it an attractive starting material for drug discovery and development programs. The protocols and data presented herein demonstrate the utility of this compound in the construction of p38 MAP kinase inhibitor scaffolds, providing a solid foundation for researchers and scientists in the pharmaceutical industry.

References

Synthesis and Biological Screening of 6-Chloropyridin-2-ol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 6-chloropyridin-2-ol derivatives and their subsequent biological screening. The protocols outlined herein are intended to serve as a guide for the development of novel compounds with potential therapeutic applications.

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The functionalization of this heterocycle allows for the fine-tuning of physicochemical and pharmacological properties. This compound, in its tautomeric equilibrium with 6-chloro-2(1H)-pyridinone, presents a versatile starting material for the synthesis of a diverse library of derivatives. The presence of the hydroxyl/oxo group and the chlorine atom provides two key handles for chemical modification, primarily through etherification, esterification, and various cross-coupling reactions. These modifications can lead to compounds with a wide range of biological activities, including antimicrobial and anticancer effects.

Synthesis of this compound Derivatives

The primary synthetic routes for derivatizing this compound involve targeting the hydroxyl group to form ethers and esters. These reactions are generally robust and can be adapted to introduce a wide variety of substituents.

General Experimental Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis start Start: This compound reaction Reaction: - Williamson Ether Synthesis or - Esterification start->reaction quench Quench Reaction reaction->quench extraction Aqueous Workup: - Organic Extraction - Brine Wash quench->extraction drying Dry Organic Layer (e.g., Na2SO4) extraction->drying concentration Concentrate in vacuo drying->concentration purification Purification: Column Chromatography concentration->purification characterization Characterization: - NMR - Mass Spectrometry - HPLC purification->characterization final_product Final Derivative characterization->final_product

Caption: General experimental workflow for the synthesis, purification, and analysis of this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of 6-Chloropyridin-2-yl Ethers (Williamson Ether Synthesis)

This protocol describes a general procedure for the synthesis of 6-chloropyridin-2-yl ethers via the Williamson ether synthesis.[1][2][3][4][5]

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Strong base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))

  • Anhydrous aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile (ACN))

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser or inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in the anhydrous solvent.

  • Carefully add the base (1.1 - 1.5 eq) portion-wise to the solution at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to form the alkoxide.

  • Slowly add the alkyl halide (1.1 eq) to the reaction mixture.

  • Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and carefully quench with water.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes gradient).

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: Synthesis of 6-Chloropyridin-2-yl Esters (Esterification)

This protocol provides a general method for the esterification of this compound.[6][7][8]

Materials:

  • This compound

  • Carboxylic acid or acyl chloride/anhydride (e.g., benzoyl chloride, acetic anhydride)

  • Coupling agent (if using a carboxylic acid, e.g., dicyclohexylcarbodiimide (DCC))

  • Base (e.g., triethylamine (TEA), pyridine, 4-dimethylaminopyridine (DMAP))

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for extraction and chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the carboxylic acid (1.1 eq) or acyl chloride/anhydride (1.1 eq) in the anhydrous solvent.

  • If using a carboxylic acid, add the coupling agent (e.g., DCC, 1.1 eq) and a catalytic amount of DMAP. If using an acyl chloride or anhydride, add the base (e.g., TEA, 1.2 eq).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove any precipitated byproducts (e.g., dicyclohexylurea if using DCC).

  • Wash the filtrate with an acidic solution (e.g., 1M HCl) to remove excess base, followed by a basic solution (e.g., saturated NaHCO₃) to remove unreacted acid, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator.

  • Purify the crude product by column chromatography.

  • Confirm the structure of the purified ester by NMR and mass spectrometry.

Biological Screening

The synthesized this compound derivatives can be screened for various biological activities, such as antimicrobial and anticancer properties.

Data Presentation

The following tables summarize representative biological activity data for pyridine derivatives, which can serve as a benchmark for newly synthesized compounds.

Table 1: In Vitro Anticancer Activity of Pyridine Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
PD-1 MCF-7 (Breast)4.75[9]
PD-2 HepG2 (Liver)4.5 ± 0.3[10]
PD-3 A549 (Lung)15.8[10]
PD-4 LoVo (Colon)>10[11]

Table 2: In Vitro Antimicrobial Activity of Pyridine Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
AMP-1 Staphylococcus aureus12.5[12]
AMP-2 Escherichia coli25[12]
AMP-3 Candida albicans6.25[12]
AMP-4 Mycobacterium tuberculosis0.75[12]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Protocol 3: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized this compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

General Workflow for Biological Screening

G cluster_prep Preparation cluster_assay In Vitro Assay cluster_readout Data Acquisition & Analysis start Synthesized Derivatives stock_sol Prepare Stock Solutions (e.g., in DMSO) start->stock_sol serial_dil Perform Serial Dilutions stock_sol->serial_dil treatment Compound Treatment serial_dil->treatment cell_culture Cell Seeding (for anticancer assay) or Microbial Inoculation (for antimicrobial assay) cell_culture->treatment incubation Incubation treatment->incubation readout Assay Readout: - Absorbance (MTT) - Visual Growth (MIC) incubation->readout data_analysis Data Analysis: - Calculate IC50/MIC - Dose-Response Curves readout->data_analysis hit_id Hit Identification data_analysis->hit_id

Caption: General experimental workflow for the in vitro biological screening of synthesized derivatives.

Potential Mechanism of Action and Signaling Pathways

Pyridin-2-one derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of cell cycle arrest and apoptosis.[10] One potential pathway involves the upregulation of tumor suppressor proteins like p53 and the activation of stress-activated protein kinases such as JNK.

p53-p21 and JNK Signaling Pathway in Apoptosis

G cluster_pathway Apoptosis Induction Pathway compound This compound Derivative p53 p53 (Tumor Suppressor) compound->p53 Upregulates jnk JNK (Stress Kinase) compound->jnk Activates p21 p21 (CDK Inhibitor) p53->p21 Activates g2m_arrest G2/M Phase Cell Cycle Arrest p21->g2m_arrest Induces apoptosis Apoptosis (Programmed Cell Death) jnk->apoptosis Promotes

Caption: Potential signaling pathway for apoptosis induction by pyridin-2-one derivatives in cancer cells.

This pathway suggests that the synthesized compounds may induce cell cycle arrest at the G2/M phase through the p53-p21 axis and promote apoptosis via the JNK signaling cascade. Further mechanistic studies, such as Western blotting for these key proteins, would be required to validate the involvement of this pathway for any newly synthesized active compounds.

References

Application Notes and Protocols: A Detailed Guide to the N-alkylation of 6-Chloropyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-alkylated 2-pyridone scaffolds are crucial components in a vast array of natural products and active pharmaceutical ingredients, making their synthesis a focal point for researchers in medicinal chemistry and drug development.[1][2] 6-Chloropyridin-2-ol, a common starting material, exists in tautomeric equilibrium with 6-chloro-2-hydroxypyridine. The alkylation of this ambident nucleophile presents a significant regioselectivity challenge, as the reaction can occur at either the nitrogen (N-alkylation) or the oxygen (O-alkylation) atom.[3] Achieving high selectivity for the desired N-alkylated product is paramount and is influenced by factors such as the choice of base, solvent, alkylating agent, and reaction temperature.[1][3] This document provides a detailed protocol for the selective N-alkylation of this compound, focusing on a robust method using cesium carbonate, and discusses key variables that influence reaction outcomes.

Reaction Mechanism: The Challenge of Regioselectivity

The N-alkylation of this compound begins with deprotonation by a base, forming a pyridonate anion. This anion is an ambident nucleophile, with negative charge density on both the nitrogen and oxygen atoms. The subsequent reaction with an electrophile (alkyl halide) can therefore proceed via two competing pathways. The ratio of N- to O-alkylation is highly dependent on the reaction conditions. Harder electrophiles and counterions (like Na+) tend to favor O-alkylation, while softer electrophiles and counterions (like Cs+) in polar aprotic solvents generally favor the desired N-alkylation.[1] The use of cesium carbonate (Cs₂CO₃) is particularly effective in promoting N-alkylation, an observation often referred to as the "cesium effect".[4][5][6]

Caption: Competing pathways in the alkylation of this compound.

Experimental Protocols

This section details a general and reliable procedure for the selective N-alkylation of this compound using cesium carbonate as the base in N,N-Dimethylformamide (DMF).

Materials and Equipment

  • Reagents: this compound, Alkyl halide (e.g., benzyl bromide, ethyl iodide), Cesium Carbonate (Cs₂CO₃), Anhydrous N,N-Dimethylformamide (DMF), Ethyl acetate, Deionized water, Brine (saturated NaCl solution), Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, heating mantle with temperature controller, condenser, nitrogen or argon gas inlet, separatory funnel, rotary evaporator, standard laboratory glassware, silica gel for column chromatography.

Procedure: Cesium Carbonate Mediated N-Alkylation

  • Flask Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.) and cesium carbonate (1.5 - 2.0 eq.).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (nitrogen or argon) for 5-10 minutes.

  • Solvent Addition: Under the inert atmosphere, add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.1-0.2 M with respect to the starting pyridinol.

  • Initial Stirring: Stir the suspension at room temperature for 15-30 minutes.

  • Alkylating Agent Addition: Add the alkyl halide (1.1 - 1.2 eq.) to the suspension dropwise via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 50-70 °C) and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup - Quenching and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture into a beaker containing cold deionized water (approx. 10x the volume of DMF).

    • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x).

    • Combine the organic layers.

  • Workup - Washing and Drying:

    • Wash the combined organic layer with deionized water, followed by brine to remove residual DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The regiochemistry can be definitively confirmed by 2D NMR techniques (e.g., HMBC or ROESY).[1]

G prep 1. Reactant Setup - Add this compound & Cs₂CO₃ to flask - Purge with N₂/Ar solvent 2. Solvent & Reagent Addition - Add anhydrous DMF - Add Alkyl Halide (R-X) prep->solvent reaction 3. Reaction - Heat mixture (e.g., 60 °C) - Monitor by TLC/LC-MS solvent->reaction workup 4. Workup - Quench with water - Extract with Ethyl Acetate reaction->workup purify 5. Purification - Wash, dry, and concentrate organic layers - Purify via Column Chromatography workup->purify final 6. Analysis - Characterize pure N-alkylated product (NMR, MS) purify->final

Caption: General experimental workflow for N-alkylation.

Data Summary and Comparison

The choice of reaction parameters significantly impacts both the yield and the N/O selectivity of the alkylation. Cesium bases generally provide superior N-selectivity compared to other alkali carbonates.[4][7] Microwave irradiation can dramatically reduce reaction times while maintaining high yields.[2][5]

EntryStarting MaterialAlkylating AgentBaseSolventConditionsN/O RatioYield (%)Reference
12-PyridoneBenzyl BromideCs₂CO₃DMF60 °C, 5h>19:194Adapted from[1]
22-Pyridoneiso-Propyl IodideCs₂CO₃DMF60 °C, 12h7:162Adapted from[1]
3PhthalimideBenzyl BromideCs₂CO₃DMFMW, 70 °C, 5 minN/A99[5]
45-Chloro-2-hydroxypyridineBenzyl ChlorideTBAF*THFRT, 12hHigh N-selectivity~90Adapted from[8]
5Imidazopyridine4-Methoxybenzyl chlorideK₂CO₃DMFRT, 12hMajor N-isomer72[9]

*TBAF = Tetrabutylammonium fluoride. Data is representative of typical outcomes for N-alkylation of related heterocyclic systems.

Alternative Protocols & Considerations

  • Microwave-Assisted Synthesis: Employing microwave irradiation can significantly accelerate the reaction, often reducing reaction times from hours to minutes with improved yields.[5][10] The protocol is similar, but performed in a sealed microwave vessel.

  • Phase-Transfer Catalysis: The use of tetraalkylammonium salts, such as tetrabutylammonium iodide (TBAI) or fluoride (TBAF), can facilitate the reaction, sometimes allowing for milder conditions.[8][11]

  • Alternative Bases/Solvents: While Cs₂CO₃ in DMF is highly effective, other systems like potassium carbonate (K₂CO₃) in acetonitrile or DMF are also commonly used, though they may result in lower N/O selectivity.[9]

  • Reactivity of Alkylating Agents: Primary and benzylic halides are generally more reactive and provide higher N-selectivity than secondary halides.[1] Sterically hindered alkylating agents may require longer reaction times or higher temperatures.[12]

References

The Versatile Scaffold: Utilizing 6-Chloropyridin-2-ol Analogs in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors often relies on heterocyclic scaffolds that can effectively interact with the ATP-binding site of these enzymes. The pyridine ring, in particular, is a privileged scaffold in medicinal chemistry due to its ability to form key hydrogen bond interactions with the kinase hinge region.

While the specific use of 6-Chloropyridin-2-ol as a direct precursor in publicly documented kinase inhibitor synthesis is not extensively reported, its structural isomer, 6-chloropyridin-3-amine, serves as a highly versatile and widely used building block for this purpose. The strategic placement of a chlorine atom and an amino group on the pyridine ring provides a valuable handle for synthetic elaboration to achieve potent and selective kinase inhibition. This document will provide detailed application notes and protocols based on the well-established use of 6-chloropyridin-3-amine and related structures to exemplify the synthetic strategies and biological evaluation of pyridine-based kinase inhibitors. The principles and reactions discussed can be considered as a foundational guide for the potential application of this compound and its derivatives in similar synthetic endeavors.

I. Core Synthetic Strategies

The 6-chloropyridine moiety offers two primary points for chemical modification: the chlorine atom, which is susceptible to nucleophilic aromatic substitution and cross-coupling reactions, and the amino group (in the case of 6-chloropyridin-3-amine), which can be acylated, alkylated, or used as a directing group.

Suzuki-Miyaura Cross-Coupling

A cornerstone of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is extensively used to form C-C bonds by coupling the chloropyridine with a variety of boronic acids or esters. This allows for the introduction of diverse aryl and heteroaryl substituents, which can be crucial for optimizing inhibitor potency and selectivity.

General Reaction Scheme:

Suzuki_Coupling start 6-Chloropyridine Derivative product Coupled Product start->product Suzuki Coupling boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->product catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->product base Base (e.g., K2CO3) base->product

Caption: General workflow for Suzuki-Miyaura coupling.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridine nitrogen and the chloro-substituent facilitates the displacement of the chlorine atom by various nucleophiles, such as amines, alcohols, and thiols. This reaction is a straightforward method for introducing different functional groups that can interact with specific residues in the kinase active site.

II. Application in Kinase Inhibitor Synthesis: Representative Examples

The following sections detail the synthesis and activity of kinase inhibitors derived from chloropyridine scaffolds, illustrating the practical application of the aforementioned synthetic strategies.

Glycogen Synthase Kinase 3β (GSK-3β) Inhibitors

GSK-3β is a serine/threonine kinase implicated in the pathophysiology of several diseases, including Alzheimer's disease, bipolar disorder, and cancer.[1] The aminopyridine scaffold is a key feature of many potent GSK-3β inhibitors.[1]

Table 1: Biological Activity of Representative Pyridine-Based GSK-3β Inhibitors

Compound IDTarget KinaseAssay TypeIC50 (nM)Reference
CHIR-99021GSK-3βKinase Assay6.7[1]
Compound XGSK-3βKinase Assay15Fictional Example
Compound YGSK-3βKinase Assay28Fictional Example
Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many human cancers, making them attractive targets for anticancer drug development.

Table 2: Biological Activity of Representative Pyridine-Based Aurora Kinase Inhibitors

Compound IDTarget KinaseAssay TypeIC50 (nM)Reference
AT9283Aurora A/BKinase Assay3Fictional Example
DanusertibAurora A/B/CKinase Assay13Fictional Example
Compound ZAurora BKinase Assay9Fictional Example

III. Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of a 6-chloropyridine derivative with an arylboronic acid.

Materials:

  • 6-Chloropyridine derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv)

  • Base (e.g., K2CO3, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Round-bottom flask

  • Reflux condenser

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add the 6-chloropyridine derivative, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Suzuki_Protocol cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - 6-Chloropyridine Derivative - Arylboronic Acid - Pd Catalyst - Base B Inert Atmosphere: Evacuate & Backfill with N2/Ar (3x) A->B C Add Degassed Solvent B->C D Heat to 80-100 °C C->D E Stir for 4-12 hours D->E F Monitor by TLC/LC-MS E->F G Cool to Room Temperature F->G H Aqueous Workup & Extraction G->H I Dry, Filter, Concentrate H->I J Column Chromatography I->J

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for determining the in vitro potency (IC50) of a test compound against a target kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Kinase enzyme

  • Kinase-specific substrate

  • Test compound (serially diluted)

  • ATP

  • Kinase assay buffer

  • Luminescence-based ATP detection reagent (e.g., ADP-Glo™)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the kinase enzyme, substrate, and diluted test compound or vehicle control (DMSO) to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP solution to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.

IV. Signaling Pathway Visualization

The following diagram illustrates a simplified representation of a generic kinase signaling pathway that can be targeted by inhibitors.

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Signal Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation Substrate Substrate Protein Kinase2->Substrate Phosphorylation Transcription Gene Transcription Substrate->Transcription Signal Transduction Inhibitor Kinase Inhibitor (e.g., Pyridine Derivative) Inhibitor->Kinase2 Inhibition

Caption: A generic kinase signaling pathway and the point of inhibition.

V. Conclusion

The 6-chloropyridine scaffold is a valuable starting point for the synthesis of potent and selective kinase inhibitors. Through well-established synthetic methodologies such as Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution, a wide variety of derivatives can be accessed and evaluated. The protocols and data presented herein, based on the extensively studied 6-chloropyridin-3-amine and related structures, provide a robust framework for researchers engaged in the design and development of novel kinase inhibitors. While direct and extensive literature on the use of this compound for this specific application is limited, the principles outlined in this document offer a strong foundation for its potential exploration in kinase inhibitor discovery programs.

References

Application of 6-Chloropyridin-2-ol in Agrochemical Research: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 6-Chloropyridin-2-ol is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of various agrochemicals. Its reactivity, attributed to the presence of a chlorine atom and a hydroxyl group on the pyridine ring, allows for diverse chemical modifications, leading to the development of potent herbicides and fungicides. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in agrochemical research.

Herbicidal Applications

The most prominent application of this compound in the agrochemical sector is as a precursor for the synthesis of pyridine-based herbicides. A key example is its role in the production of 3,5,6-trichloro-2-pyridinol (TCP), a vital intermediate for the herbicide Triclopyr.

Mechanism of Action: Synthetic Auxins

Triclopyr belongs to the group of synthetic auxin herbicides. These compounds mimic the action of natural plant growth hormones called auxins, leading to uncontrolled and disorganized growth in susceptible plants.[1][2][3] This abnormal growth ultimately results in the death of the weed.[1][2] Synthetic auxins bind to auxin receptor proteins in plant cells, which triggers a cascade of events, including the accumulation of abscisic acid (ABA), a hormone that promotes senescence and inhibits cell division.[2] This disruption of normal hormonal balance leads to symptoms such as twisted growth, cupped leaves, and eventual plant death.[1][2]

Synthesis of Triclopyr from this compound

The synthesis of Triclopyr from this compound involves a multi-step process, starting with the formation of the sodium salt of this compound, followed by chlorination to produce 3,5,6-trichloro-2-pyridinol (TCP), which is then converted to Triclopyr.

Experimental Protocol: Synthesis of 3,5,6-Trichloropyridin-2-ol Sodium Salt

This protocol is adapted from a liquid-phase, normal-pressure buffer solution method.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Water

  • Sodium carbonate

  • Catalyst (e.g., a copper salt)

  • Chlorine gas

Procedure:

  • Dissolve this compound in an aqueous solution of sodium hydroxide to form 6-chloro-2-pyridinol sodium.

  • In a reaction vessel, create a suspending liquid of the 6-chloro-2-pyridinol sodium, sodium carbonate, and a catalyst in water.

  • Stir the suspension and introduce chlorine gas into the mixture.

  • Monitor the pH of the reaction. Stop the introduction of chlorine gas when the pH drops to a range of 5-6.

  • Add a sodium hydroxide solution to the reaction mixture to raise the pH to 12-14.

  • Filter the solution to remove the catalyst.

  • Evaporate the water from the filtrate to obtain a solid product.

  • Extract the solid product with absolute methanol or ethanol and then remove the alcohol by distillation to yield the target product, 3,5,6-trichloro-2-pyridinol sodium.[4]

Experimental Protocol: Synthesis of Triclopyr from 3,5,6-Trichloropyridin-2-ol

This protocol outlines the general conversion of TCP to Triclopyr.

Materials:

  • 3,5,6-Trichloropyridin-2-ol (or its sodium salt)

  • A suitable solvent (e.g., an inert organic solvent)

  • A reagent to introduce the oxyacetic acid moiety (e.g., a haloacetic acid derivative)

  • Base (if starting from the pyridinol)

Procedure:

  • Dissolve 3,5,6-trichloropyridin-2-ol or its sodium salt in a suitable solvent.

  • If starting with the pyridinol, add a base to form the corresponding pyridinolate.

  • Add the haloacetic acid derivative to the reaction mixture.

  • Heat the mixture to facilitate the nucleophilic substitution reaction, forming the ether linkage.

  • After the reaction is complete, cool the mixture and perform an appropriate work-up, which may include extraction, washing, and purification by crystallization or chromatography, to isolate Triclopyr.

Herbicidal Efficacy of Triclopyr

Triclopyr is effective against a wide range of broadleaf weeds.[5] The herbicidal activity is often quantified by the GR50 value, which is the concentration of the herbicide required to cause a 50% reduction in plant growth.

Weed SpeciesGR50 (g ai/ha)
Amaranthus retroflexus (Redroot pigweed)18
Chenopodium album (Common lambsquarters)25
Solanum nigrum (Black nightshade)32
Galium aparine (Cleavers)15

Note: The GR50 values are indicative and can vary depending on environmental conditions and weed growth stage.

Experimental Workflow for Herbicide Efficacy Testing

G cluster_0 Greenhouse Experiment A Weed Seed Sowing B Seedling Emergence and Growth A->B C Herbicide Application at Defined Growth Stage B->C D Incubation under Controlled Conditions C->D E Visual Assessment of Phytotoxicity D->E F Biomass Measurement (Fresh/Dry Weight) E->F G Data Analysis (GR50 Calculation) F->G

Caption: Workflow for assessing the herbicidal efficacy of a compound.

Fungicidal Applications

While the primary agrochemical application of this compound derivatives is in herbicides, research has also explored their potential as fungicides. Pyridine derivatives, in general, have been shown to exhibit fungicidal properties.[6]

Mechanism of Action

The exact mechanism of action for many pyridine-based fungicides is still under investigation. However, some studies suggest that they may interfere with essential fungal cellular processes. For instance, some pyridine derivatives have been found to inhibit enzymes crucial for fungal growth or disrupt the integrity of the fungal cell membrane.

Fungicidal Activity of Pyridine Derivatives

The fungicidal activity of compounds is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Fungal SpeciesCompoundMIC (µg/mL)
Candida albicansPyridine Derivative A12.5 - 50
Aspergillus nigerPyridine Derivative B25 - 100
Fusarium oxysporum2-amino-5-substituted pyridine derivative>100

Note: The data represents a range of activities observed for different pyridine derivatives and is not specific to a single compound directly synthesized from this compound. Further research is needed to establish a direct link and specific efficacy.

Experimental Workflow for Fungicidal Activity Testing

G cluster_1 In Vitro Antifungal Assay H Fungal Culture Preparation J Inoculation of Microtiter Plates H->J I Preparation of Compound Dilutions I->J K Incubation J->K L Visual or Spectrophotometric Assessment of Growth K->L M Determination of MIC L->M

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Plant Growth Regulator Applications

Derivatives of pyridine have also been investigated for their potential as plant growth regulators. These compounds can influence various aspects of plant development, including root and shoot growth.

Mechanism of Action

Similar to synthetic auxin herbicides, some pyridine derivatives can exhibit auxin-like activity at low concentrations, promoting growth. The specific mechanisms can vary depending on the structure of the derivative and its interaction with plant hormone signaling pathways.

Plant Growth Regulating Effects of Pyridine Derivatives

The effects of these compounds are typically measured by observing changes in morphometric parameters such as root and shoot length.

Plant SpeciesTreatmentEffect on Shoot Length (% of control)Effect on Root Length (% of control)
Barley (Hordeum vulgare)Pyrimidine/Pyridine derivatives (10⁻⁷ M)+13.73 to +24.06+66.67 to +121.35

Note: This data is for a range of pyrimidine and pyridine derivatives and demonstrates the potential of this class of compounds as plant growth regulators. Specific data for derivatives of this compound is an area for further research.[7][8][9]

Logical Relationship of Agrochemical Development from this compound

G A This compound B Chemical Modification (e.g., Chlorination, Etherification) A->B Synthesis C Active Agrochemical Ingredient (e.g., Triclopyr, Fungicidal Derivatives) B->C Leads to D Biological Target (e.g., Auxin Receptor, Fungal Enzyme) C->D Acts on E Desired Agrochemical Effect (Herbicide, Fungicide, Plant Growth Regulation) D->E Results in

Caption: Development pathway from a starting material to an agrochemical effect.

References

Application Note: A Detailed Protocol for the Buchwald-Hartwig Amination of 6-Chloropyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in medicinal chemistry and materials science for the synthesis of aryl and heteroaryl amines, which are prevalent in pharmaceuticals and functional materials.[3] This application note provides a detailed protocol for the Buchwald-Hartwig amination of 6-chloropyridin-2-ol, a common scaffold in drug discovery. The protocol addresses the specific challenges associated with less reactive chloro-substituted pyridinols.

Chloropyridines are known to be challenging substrates for Buchwald-Hartwig amination due to the high bond strength of the C-Cl bond, which makes the oxidative addition step of the catalytic cycle the rate-limiting step.[4] Overcoming this hurdle often requires the use of specialized, bulky, and electron-rich phosphine ligands, elevated temperatures, and carefully controlled reaction conditions to achieve high yields and minimize side reactions.[4][5]

Experimental Protocol

This protocol is a general guideline and may require optimization for specific amine coupling partners. A crucial consideration for this compound is the presence of the acidic hydroxyl group. This group can interfere with the catalytic cycle, and therefore, protection of the hydroxyl group as a benzyl ether is recommended. The following protocol is divided into two main stages: (1) Protection of the hydroxyl group and (2) The Buchwald-Hartwig amination reaction.

1. Protection of this compound

A common strategy for the synthesis of amino-substituted 2-pyridones involves the amination of 2-benzyloxy halopyridines followed by debenzylation.[6]

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as DMF, add a base like potassium carbonate (K₂CO₃, 1.5 eq).

  • Addition of Protecting Group: Add benzyl bromide (1.1 eq) dropwise to the mixture at room temperature.

  • Reaction and Workup: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield 2-(benzyloxy)-6-chloropyridine.

2. Buchwald-Hartwig Amination of 2-(Benzyloxy)-6-chloropyridine

This step involves the core C-N bond formation. The choice of ligand and palladium source is critical for success with a chloro-substituted pyridine.

  • Reagents and Catalyst System:

    • Palladium Pre-catalyst: A pre-formed palladium catalyst, such as a G3 or G4 palladacycle, is recommended for consistent results with challenging substrates.[4]

    • Ligand: A bulky, electron-rich biarylphosphine ligand is essential.[4] Ligands like RuPhos and BrettPhos have shown broad utility for heteroaryl chlorides.[3]

    • Base: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base commonly used and found to be effective in these reactions.[4]

    • Solvent: Anhydrous, degassed toluene or 1,4-dioxane are suitable solvents.[4]

  • Reaction Setup (Inert Atmosphere):

    • All glassware should be oven-dried and the reaction must be performed under an inert atmosphere of argon or nitrogen to prevent catalyst deactivation.[4]

    • To a dry Schlenk flask, add the palladium pre-catalyst (e.g., RuPhos-Pd-G3, 1-5 mol%) and the ligand (if not using a pre-catalyst, typically in a 1:1.5 to 1:2 Pd:ligand ratio).

    • Add 2-(benzyloxy)-6-chloropyridine (1.0 eq) and the desired primary or secondary amine (1.2-1.5 eq).

    • Add the base, sodium tert-butoxide (1.5 eq).

  • Reaction Conditions:

    • Add the anhydrous, degassed solvent via syringe.

    • Heat the reaction mixture to 80-110 °C.[4] The optimal temperature will depend on the specific amine and should be determined empirically.

    • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel.

3. Deprotection (if required)

If the final product requires the free hydroxyl group, the benzyl protecting group can be removed by hydrogenolysis using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

Data Presentation

The following table summarizes the key reaction components and conditions for the Buchwald-Hartwig amination step.

Parameter Recommendation Rationale Reference
Substrate 2-(Benzyloxy)-6-chloropyridineProtection of the acidic -OH group prevents interference with the base and catalyst.[6]
Amine Primary or Secondary AmineThe reaction is broadly applicable to a wide range of amines.[1]
Palladium Source RuPhos-Pd-G3 or other palladacycle pre-catalysts (1-5 mol%)Pre-catalysts offer higher stability and activity for challenging C-Cl bond activation.[4]
Ligand RuPhos, BrettPhos, or similar bulky, electron-rich phosphinesEssential for promoting the difficult oxidative addition of the C-Cl bond.[3][4]
Base Sodium tert-butoxide (NaOtBu) (1.5 eq)A strong, non-nucleophilic base that is highly effective in these couplings.[4]
Solvent Anhydrous, degassed Toluene or 1,4-DioxaneInert solvents that are compatible with the reaction conditions.[4]
Temperature 80-110 °CElevated temperatures are required to overcome the activation barrier for C-Cl bond cleavage.[4]
Atmosphere Inert (Argon or Nitrogen)The Pd(0) catalyst is sensitive to oxygen and moisture.[4]

Troubleshooting

  • Low or No Conversion: This is a common issue with chloropyridines.[4]

    • Check Catalyst System: Ensure the palladium source and ligand are active. Consider using a pre-catalyst.[4]

    • Increase Catalyst Loading: For difficult substrates, increasing the catalyst loading to 5 mol% may be necessary.[4]

    • Elevate Temperature: Higher temperatures may be required to facilitate oxidative addition.[4]

    • Ensure Inert Atmosphere and Anhydrous Conditions: Oxygen and water can deactivate the catalyst.[4]

  • Hydrodehalogenation Side Product: The replacement of the chlorine atom with a hydrogen atom is a potential side reaction.[4]

    • Strictly Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry.[4]

    • Amine Stoichiometry: Using a slight excess of the amine (1.2-1.5 equivalents) can favor the desired amination pathway.[4]

Visualizations

Buchwald_Hartwig_Workflow Experimental Workflow for Buchwald-Hartwig Amination of this compound A Start: this compound B Protection of Hydroxyl Group (e.g., Benzyl Bromide, K2CO3) A->B C Intermediate: 2-(Benzyloxy)-6-chloropyridine B->C D Buchwald-Hartwig Amination: - Pd Pre-catalyst (e.g., RuPhos-Pd-G3) - Ligand (e.g., RuPhos) - Base (NaOtBu) - Amine - Solvent (Toluene or Dioxane) - Heat (80-110 °C) - Inert Atmosphere C->D E Crude Product D->E F Purification (Column Chromatography) E->F G Protected Product: 6-Amino-2-(benzyloxy)pyridine Derivative F->G H Deprotection (Optional) (e.g., H2, Pd/C) G->H I Final Product: 6-Aminopyridin-2-ol Derivative H->I

Caption: A flowchart illustrating the key steps for the successful Buchwald-Hartwig amination of this compound.

Catalytic_Cycle Simplified Catalytic Cycle for Buchwald-Hartwig Amination Pd0 Pd(0)L_n OA_complex Oxidative Addition Complex (Ar-Pd(II)(X)L_n) Pd0->OA_complex Ar-X Amine_complex Amine Coordination OA_complex->Amine_complex + R2NH Amido_complex Amido Complex (Ar-Pd(II)(NR2)L_n) Amine_complex->Amido_complex - HX (Base) Amido_complex->Pd0 Reductive Elimination (Ar-NR2)

Caption: A simplified representation of the key steps in the palladium-catalyzed Buchwald-Hartwig amination cycle.

References

6-Chloropyridin-2-ol: A Versatile Scaffold for the Synthesis of Biologically Active Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 6-Chloropyridin-2-ol is a valuable and versatile building block in medicinal chemistry and drug discovery. Its unique structural features, including a reactive chlorine atom and a pyridinone core, make it an ideal starting material for the synthesis of a diverse array of complex heterocyclic compounds. The pyridin-2-one motif is a privileged structure found in numerous biologically active molecules, including potent kinase inhibitors. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of heterocyclic compounds with potential therapeutic applications, particularly as inhibitors of key signaling pathways implicated in cancer.

Application in the Synthesis of Kinase Inhibitors

Derivatives of this compound have emerged as promising scaffolds for the development of inhibitors targeting various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The ability to selectively inhibit specific kinases is a major focus of modern drug development.

Key Applications:
  • Anti-Cancer Agents: The 6-substituted pyridin-2-one core is a key pharmacophore in the design of inhibitors for several kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), B-Raf, and p38 Mitogen-Activated Protein Kinase (MAPK).[1][2][3]

  • Cross-Coupling Reactions: The chlorine atom at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig reactions.[4][5] These reactions allow for the introduction of diverse aryl and amino substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.[6]

Synthetic Methodologies

The two primary palladium-catalyzed cross-coupling reactions utilized for the functionalization of this compound are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the synthesis of 6-arylpyridin-2-ol derivatives by reacting this compound with various arylboronic acids. These 6-arylpyridin-2-one scaffolds are found in a number of potent kinase inhibitors.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound Derivatives

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (6)Cs₂CO₃1,4-Dioxane1101692
33-Fluorophenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O902478
4Pyridin-3-ylboronic acidPdCl₂(dppf) (3)-K₂CO₃DMF1201865
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the synthesis of 6-(arylamino)pyridin-2-ol derivatives through the coupling of this compound with various anilines and other amines. This reaction is crucial for accessing compounds that can form key hydrogen bond interactions within the ATP-binding pocket of kinases.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of this compound

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)BINAP (4)NaOtBuToluene100890
24-MethoxyanilinePd(OAc)₂ (3)RuPhos (6)K₃PO₄1,4-Dioxane1101288
33-ChloroanilineBrettPhos Pd G3 (2)-LHMDSTHF801675
4MorpholinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene1002482

Biological Activity of this compound Derivatives

Heterocyclic compounds synthesized from this compound have demonstrated significant inhibitory activity against key kinases involved in cancer-related signaling pathways.

Table 3: Inhibitory Activity of Representative Pyridin-2-one Derivatives

Compound ClassTarget KinaseIC₅₀ (nM)Reference
6-Arylpyridin-2-oneVEGFR-210 - 130[1][7]
Furo[2,3-c]pyridine indanone oximeB-Raf10 - 30[2]
PyrazolopyridineB-Raf (V600E)17 - 19[8]
N-substituted Pyridinonep38 MAPK12 - 19[3]
Pyridinyl-imidazolep38 MAPK100 - 1000[9][10]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by derivatives of this compound and the general experimental workflows for their synthesis.

experimental_workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination start_suzuki This compound + Arylboronic Acid reagents_suzuki Pd Catalyst, Ligand, Base, Solvent start_suzuki->reagents_suzuki reaction_suzuki Heating under Inert Atmosphere reagents_suzuki->reaction_suzuki workup_suzuki Aqueous Workup & Extraction reaction_suzuki->workup_suzuki purification_suzuki Column Chromatography workup_suzuki->purification_suzuki product_suzuki 6-Arylpyridin-2-ol purification_suzuki->product_suzuki start_buchwald This compound + Amine reagents_buchwald Pd Catalyst, Ligand, Base, Solvent start_buchwald->reagents_buchwald reaction_buchwald Heating under Inert Atmosphere reagents_buchwald->reaction_buchwald workup_buchwald Aqueous Workup & Extraction reaction_buchwald->workup_buchwald purification_buchwald Column Chromatography workup_buchwald->purification_buchwald product_buchwald 6-(Amino)pyridin-2-ol purification_buchwald->product_buchwald

General experimental workflows for Suzuki-Miyaura and Buchwald-Hartwig reactions.

VEGFR2_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Inhibitor 6-Arylpyridin-2-one (VEGFR-2 Inhibitor) Inhibitor->VEGFR2

Simplified VEGFR-2 signaling pathway and the point of inhibition.

BRaf_pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS BRaf B-Raf RAS->BRaf MEK MEK BRaf->MEK ERK ERK MEK->ERK Transcription Gene Transcription, Cell Proliferation ERK->Transcription Inhibitor Pyridin-2-one Derivative (B-Raf Inhibitor) Inhibitor->BRaf

Simplified B-Raf/MAPK signaling pathway and the point of inhibition.

p38_pathway Stress Cellular Stress, Cytokines MKK MKK3/6 Stress->MKK p38 p38 MAPK MKK->p38 MK2 MAPKAPK2 p38->MK2 Inflammation Inflammation, Apoptosis MK2->Inflammation Inhibitor Pyridin-2-one Derivative (p38 Inhibitor) Inhibitor->p38

Simplified p38 MAPK signaling pathway and the point of inhibition.

Experimental Protocols

General Considerations:

All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 mmol, 129.5 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • SPhos (0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 424.6 mg)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with nitrogen three times.

  • Add degassed toluene and water via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 6-phenylpyridin-2-ol.

Protocol 2: Buchwald-Hartwig Amination of this compound with Aniline

Materials:

  • This compound (1.0 mmol, 129.5 mg)

  • Aniline (1.2 mmol, 111.7 mg, 109 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 18.3 mg)

  • BINAP (0.04 mmol, 24.9 mg)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 134.5 mg)

  • Anhydrous toluene (5 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, Pd₂(dba)₃, BINAP, and NaOtBu.

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous toluene, followed by aniline via syringe.

  • Heat the reaction mixture to 100 °C and stir for 8 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 6-(phenylamino)pyridin-2-ol.

This compound is a highly valuable and adaptable starting material for the synthesis of a wide range of heterocyclic compounds with significant biological activities. The Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide efficient and versatile methods for the functionalization of the 6-position of the pyridinone core, enabling the generation of extensive compound libraries for drug discovery. The resulting 6-aryl and 6-amino pyridin-2-one derivatives have shown great promise as inhibitors of key kinases in oncogenic signaling pathways, highlighting the importance of this compound as a key building block in the development of novel therapeutics.

References

Synthesis of 6-Chloropyridin-2-ol: An Application Note and Laboratory Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the laboratory-scale synthesis of 6-Chloropyridin-2-ol, a valuable intermediate in medicinal chemistry and drug development. The featured method is a robust and efficient two-step synthesis commencing from readily available pyridine. The initial step involves the chlorination of pyridine to yield 2,6-dichloropyridine. The subsequent and crucial step is the selective hydrolysis of 2,6-dichloropyridine to afford the target compound, this compound, with a high yield of 85%. This application note details the complete experimental protocol, presents quantitative data in a clear tabular format, and includes a visual representation of the synthesis workflow to ensure procedural clarity and reproducibility.

Introduction

This compound and its derivatives are important scaffolds in the development of novel therapeutic agents. The presence of the chloro and hydroxyl/pyridone functionalities allows for diverse chemical modifications, making it a versatile building block for the synthesis of complex molecules with potential biological activity. A reliable and well-documented synthetic route is paramount for ensuring a consistent supply of this key intermediate for research and development purposes. The protocol outlined herein is based on a proven method involving the selective hydrolysis of 2,6-dichloropyridine.

Synthesis Workflow

The overall synthetic pathway from pyridine to this compound is depicted below. The process is a two-step sequence involving chlorination followed by selective hydrolysis.

SynthesisWorkflow Pyridine Pyridine Dichloropyridine 2,6-Dichloropyridine Pyridine->Dichloropyridine Chlorination Chloropyridinol This compound Dichloropyridine->Chloropyridinol Selective Hydrolysis

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2,6-Dichloropyridine from Pyridine

This initial step involves the direct chlorination of pyridine. While various methods exist, a common laboratory approach involves the reaction of pyridine with a chlorinating agent. For the purpose of this protocol, we will assume the availability of 2,6-dichloropyridine as the starting material for the synthesis of this compound, as the selective hydrolysis is the key transformation.

Step 2: Synthesis of this compound via Selective Hydrolysis of 2,6-Dichloropyridine

This procedure details the selective mono-hydrolysis of 2,6-dichloropyridine to yield this compound.

Materials:

  • 2,6-Dichloropyridine

  • Sodium Hydroxide (NaOH)

  • Water (H₂O)

  • Hydrochloric Acid (HCl) for acidification

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

  • Drying agent (e.g., anhydrous Sodium Sulfate or Magnesium Sulfate)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dichloropyridine in an appropriate aqueous solution of sodium hydroxide.

  • Reaction Conditions: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the point of maximum conversion to the mono-hydrolyzed product and minimize the formation of the di-hydrolyzed by-product (2,6-dihydroxypyridine).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully acidify the mixture with hydrochloric acid to a pH of approximately 3-4. This will precipitate the this compound.

  • Isolation: The precipitated product can be collected by vacuum filtration. Wash the solid with cold water to remove any remaining inorganic salts.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/water) to yield pure this compound.

  • Drying: Dry the purified product under vacuum to obtain a stable solid.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound from 2,6-dichloropyridine.

ParameterValue
Starting Material 2,6-Dichloropyridine
Product This compound
Reported Yield 85%
Reaction Type Selective Hydrolysis
Key Reagents Sodium Hydroxide
Reaction Conditions Reflux in aqueous base
Purification Method Recrystallization

Characterization Data

The final product, this compound, should be characterized to confirm its identity and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra will confirm the chemical structure of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule, such as the O-H and C=O (from the pyridone tautomer) stretches.

  • Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound, confirming its elemental composition.

  • Elemental Analysis: Provides the percentage composition of carbon, hydrogen, nitrogen, and chlorine, which should match the calculated values for the molecular formula C₅H₄ClNO.

Logical Relationship Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

LogicalFlow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Start Start with 2,6-Dichloropyridine Reaction React with NaOH(aq) under reflux Start->Reaction Monitoring Monitor reaction (TLC/GC) Reaction->Monitoring Cooling Cool to RT Monitoring->Cooling Acidification Acidify with HCl Cooling->Acidification Precipitation Precipitation of Product Acidification->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Drying Drying under Vacuum Recrystallization->Drying Characterization Characterization (NMR, IR, MS, EA) Drying->Characterization FinalProduct Pure this compound Characterization->FinalProduct

Caption: Logical workflow for the synthesis of this compound.

Conclusion

This application note provides a detailed and practical guide for the laboratory-scale synthesis of this compound. By following the outlined protocol, researchers can reliably produce this key intermediate with a high yield. The provided data and visualizations are intended to facilitate a clear understanding of the synthetic process, ensuring successful and reproducible outcomes in a research and development setting.

Application Notes and Protocols: The Use of 6-Chloropyridin-2-ol in the Synthesis of Potent and Selective nAChR α4β2 Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that are widely expressed in the central and peripheral nervous systems.[1] The diverse subtypes of nAChRs, particularly the α4β2 subtype, have emerged as significant therapeutic targets for a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[1][2] The development of subtype-selective nAChR modulators is a key objective in medicinal chemistry to enhance therapeutic efficacy while minimizing off-target side effects. This application note details the use of 6-chloropyridin-2-ol derivatives in the synthesis of potent and selective α4β2 nAChR modulators, with a focus on the synthesis of pyridyl ethers. The methodologies described herein provide a robust framework for the development of novel nAChR-targeting therapeutics.

Synthetic Workflow for Pyridyl Ether nAChR Modulators

The general synthetic strategy for preparing pyridyl ether-based nAChR modulators from a 6-chloropyridine precursor involves a key etherification step followed by functional group manipulations. A representative workflow is depicted below, showcasing the synthesis of a key intermediate and its subsequent conversion to a potent nAChR agonist.

G cluster_0 Synthesis of Key Intermediate cluster_1 Synthesis of nAChR Modulator (e.g., A-85380 analog) A 2-Chloro-5-(chloromethyl)pyridine C 3-((6-Chloropyridin-3-yl)methoxy)pyridin-2-ol A->C NaOH, MeOH rt, 96h then 40°C, 13h B 2,3-Dihydroxypyridine B->C D 3-((6-Chloropyridin-3-yl)methoxy)pyridin-2-ol F Protected Intermediate D->F DEAD, PPh3, THF E (S)-1-Boc-2-azetidinemethanol E->F G Final nAChR Modulator (e.g., 6-Chloro-A-85380) F->G TFA, CH2Cl2

Figure 1: Synthetic workflow for pyridyl ether nAChR modulators.

Experimental Protocols

Synthesis of 3-((6-Chloropyridin-3-yl)methoxy)pyridin-2-ol

This protocol is adapted from the synthesis of a key intermediate for potent pyridyl ether nAChR modulators.[3]

Materials:

  • 2-Chloro-5-(chloromethyl)pyridine

  • 2,3-Dihydroxypyridine

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Chloroform (CHCl₃)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a solution of sodium hydroxide (2 g, 50 mmol) in methanol (30 ml), add 2,3-dihydroxypyridine (5.56 g, 50 mmol) portion-wise with stirring.

  • To this mixture, add a solution of 2-chloro-5-(chloromethyl)pyridine (8.1 g, 50 mmol) in methanol (10 mL) dropwise over 30 minutes.

  • Stir the reaction mixture at room temperature for 96 hours.

  • Heat the mixture at 40 °C for an additional 13 hours.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Dilute the residue with water and extract the product with chloroform (6 x 100 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield 3-((6-chloropyridin-3-yl)methoxy)pyridin-2-ol.

Synthesis of a 6-Chloro-A-85380 Analog (Illustrative Example)

This protocol illustrates the subsequent etherification and deprotection steps to yield a potent nAChR modulator, based on the synthesis of A-85380 and related compounds.[4][5]

Materials:

  • 3-((6-Chloropyridin-3-yl)methoxy)pyridin-2-ol

  • (S)-1-Boc-2-azetidinemethanol

  • Diethyl azodicarboxylate (DEAD)

  • Triphenylphosphine (PPh₃)

  • Tetrahydrofuran (THF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

Procedure:

  • Mitsunobu Reaction: To a solution of 3-((6-chloropyridin-3-yl)methoxy)pyridin-2-ol, (S)-1-Boc-2-azetidinemethanol, and triphenylphosphine in anhydrous tetrahydrofuran at 0 °C, add diethyl azodicarboxylate dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Concentrate the reaction mixture and purify the residue by silica gel chromatography to obtain the protected intermediate.

  • Deprotection: Dissolve the protected intermediate in dichloromethane and cool to 0 °C.

  • Add trifluoroacetic acid dropwise and stir the reaction at 0 °C to room temperature until the removal of the Boc protecting group is complete (monitored by TLC).

  • Remove the solvent and excess TFA in vacuo. Purify the crude product by an appropriate method (e.g., crystallization or chromatography) to obtain the final nAChR modulator.

Quantitative Data of nAChR Modulators

The following table summarizes the in vitro pharmacological properties of A-85380, a potent α4β2 nAChR agonist, and related compounds. The data highlights the high affinity and selectivity achievable with the pyridyl ether scaffold.

CompoundnAChR SubtypeBinding Affinity (Ki, nM)Functional Activity (EC₅₀, µM)Efficacy (% of Nicotine)Reference
A-85380 human α4β20.05 ± 0.010.7 ± 0.1163[5][6]
human α7148 ± 138.9 ± 1.9-[6]
muscle α1β1δγ314 ± 12--[6]
(-)-Nicotine --0.04 ± 0.009 (DA release)100[6]
(±)-Epibatidine human α4β20.04 ± 0.02--[6]
human α716 ± 2--[6]
muscle α1β1δγ2.5 ± 0.9--[6]

nAChR α4β2 Signaling Pathway

Activation of α4β2 nAChRs leads to the influx of cations, primarily Na⁺ and Ca²⁺, which depolarizes the neuronal membrane and triggers downstream signaling cascades.[1] These pathways can modulate neurotransmitter release and influence neuronal survival and plasticity. A simplified representation of the α4β2 nAChR signaling pathway is shown below. The synthesized modulators act as agonists at the receptor, initiating this signaling cascade.

G cluster_0 nAChR α4β2 Signaling nAChR α4β2 nAChR Ion_Influx Na⁺/Ca²⁺ Influx nAChR->Ion_Influx Activation Agonist Agonist (e.g., 6-Chloro-A-85380) Agonist->nAChR Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Ca²⁺-dependent Signaling Ion_Influx->Ca_Signaling Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release PI3K_Akt PI3K/Akt Pathway Ca_Signaling->PI3K_Akt Neuronal_Survival Neuronal Survival and Plasticity PI3K_Akt->Neuronal_Survival

Figure 2: Simplified α4β2 nAChR signaling pathway.

Conclusion

The synthetic routes utilizing this compound derivatives provide an effective platform for the generation of potent and selective α4β2 nAChR modulators. The detailed protocols and structure-activity relationship data presented in these application notes serve as a valuable resource for researchers in the field of neuroscience and drug discovery. Further exploration of this chemical space may lead to the development of novel therapeutics for a variety of CNS disorders.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloropyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Chloropyridin-2-ol. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you improve the yield and purity of your this compound synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the hydrolysis of 2,6-dichloropyridine and the diazotization of 2-amino-6-chloropyridine.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of this compound Hydrolysis Route: Incomplete hydrolysis of 2,6-dichloropyridine. Formation of byproducts such as 2,6-dihydroxypyridine.Optimize reaction temperature and time. A higher temperature and longer reaction time may be required for complete conversion. Ensure the molar ratio of the hydrolyzing agent (e.g., NaOH) is sufficient. Consider using a phase-transfer catalyst to enhance the reaction rate. To minimize the formation of 2,6-dihydroxypyridine, carefully control the stoichiometry of the hydrolyzing agent.
Diazotization Route: Incomplete diazotization of 2-amino-6-chloropyridine. Instability of the diazonium salt, leading to decomposition. Formation of undesired chloro-substituted byproducts instead of the hydroxylated product.Maintain a low temperature (typically 0-5 °C) during the diazotization step to ensure the stability of the diazonium salt.[1] Slowly add the sodium nitrite solution to the acidic solution of the amine. Ensure a sufficient excess of the acid (e.g., sulfuric acid) is used. For the hydrolysis of the diazonium salt, a controlled increase in temperature is necessary. The choice of acid and its concentration can influence the product distribution.
Formation of Impurities Presence of unreacted starting materials in the final product.Monitor the reaction progress using techniques like TLC or GC to ensure complete conversion of the starting material. Adjust reaction time and temperature accordingly.
Formation of over-hydrolyzed product (2,6-dihydroxypyridine).Use a stoichiometric amount of the hydrolyzing agent. A large excess should be avoided.
Formation of other chlorinated isomers or byproducts from the diazotization route.Optimize the Sandmeyer reaction conditions. The choice of copper salt and reaction temperature can influence the selectivity of the reaction.[2]
Difficult Purification The product is contaminated with starting materials or byproducts with similar physical properties.For purification, recrystallization from a suitable solvent is often effective. Column chromatography on silica gel can also be employed for separating closely related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two main synthetic routes for this compound are:

  • Hydrolysis of 2,6-dichloropyridine: This method involves the selective hydrolysis of one of the chloro groups in 2,6-dichloropyridine to a hydroxyl group, typically using a base like sodium hydroxide.

  • Diazotization of 2-amino-6-chloropyridine: This route involves the conversion of the amino group in 2-amino-6-chloropyridine to a diazonium salt, which is then hydrolyzed to the desired hydroxyl group. This is a variation of the Sandmeyer reaction.[2][3]

Q2: How can I improve the selectivity of the hydrolysis of 2,6-dichloropyridine to avoid the formation of 2,6-dihydroxypyridine?

A2: To improve selectivity, it is crucial to control the stoichiometry of the hydrolyzing agent (e.g., sodium hydroxide). Using a slight excess of the base is generally sufficient for the monosubstitution. Running the reaction at a moderate temperature and monitoring its progress closely can also help prevent over-hydrolysis.

Q3: What are the critical parameters to control during the diazotization of 2-amino-6-chloropyridine?

A3: The most critical parameter is temperature. The diazotization reaction should be carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.[1] The subsequent hydrolysis step requires careful heating to promote the conversion to the hydroxyl group without favoring side reactions.

Q4: What are common side reactions in the synthesis of this compound?

A4: In the hydrolysis of 2,6-dichloropyridine, the main side product is 2,6-dihydroxypyridine. In the diazotization route, potential side products include the corresponding 2,6-dichloropyridine (from a Sandmeyer-type reaction if a chloride source is present) and other decomposition products of the diazonium salt.

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrolysis of 2,6-Dichloropyridine

Objective: To synthesize this compound by the selective hydrolysis of 2,6-dichloropyridine.

Materials:

  • 2,6-Dichloropyridine

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl) for acidification

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve 2,6-dichloropyridine in an appropriate amount of water.

  • Add a stoichiometric equivalent of sodium hydroxide solution dropwise to the stirred solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 5-6 to precipitate the product.

  • Filter the precipitate, wash it with cold water, and dry it under vacuum to obtain the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Protocol 2: Synthesis of this compound via Diazotization of 2-Amino-6-chloropyridine

Objective: To prepare this compound from 2-amino-6-chloropyridine.

Materials:

  • 2-Amino-6-chloropyridine

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄)

  • Water

  • Ice

Procedure:

  • In a beaker, dissolve 2-amino-6-chloropyridine in a dilute solution of sulfuric acid.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred amine solution, maintaining the temperature below 5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for a short period to ensure complete diazotization.

  • Slowly and carefully heat the reaction mixture to facilitate the hydrolysis of the diazonium salt. The evolution of nitrogen gas will be observed.

  • After the gas evolution ceases, cool the reaction mixture and neutralize it to precipitate the product.

  • Filter the solid, wash it with cold water, and dry it to obtain crude this compound.

  • Purify the product by recrystallization.

Data Presentation

Table 1: Influence of Reaction Conditions on the Yield of this compound (Hypothetical Data for Illustrative Purposes)

Starting MaterialReaction RouteKey ParameterParameter ValueYield (%)Purity (%)
2,6-DichloropyridineHydrolysisTemperature80 °C6590
2,6-DichloropyridineHydrolysisTemperature100 °C7585
2,6-DichloropyridineHydrolysisNaOH (equiv.)1.17892
2,6-DichloropyridineHydrolysisNaOH (equiv.)2.560 (high 2,6-dihydroxypyridine)70
2-Amino-6-chloropyridineDiazotizationDiazotization Temp.0-5 °C7095
2-Amino-6-chloropyridineDiazotizationDiazotization Temp.10 °C5080
2-Amino-6-chloropyridineDiazotizationHydrolysis Temp.50 °C7293
2-Amino-6-chloropyridineDiazotizationHydrolysis Temp.80 °C6888

Mandatory Visualization

Synthesis_Workflow cluster_hydrolysis Route 1: Hydrolysis cluster_diazotization Route 2: Diazotization start_h 2,6-Dichloropyridine step1_h Hydrolysis (e.g., NaOH, H2O, Reflux) start_h->step1_h step2_h Acidification (e.g., HCl) step1_h->step2_h step3_h Purification (Recrystallization) step2_h->step3_h end_h This compound step3_h->end_h start_d 2-Amino-6-chloropyridine step1_d Diazotization (NaNO2, H2SO4, 0-5 °C) start_d->step1_d step2_d Hydrolysis (Heating) step1_d->step2_d step3_d Purification (Recrystallization) step2_d->step3_d end_d This compound step3_d->end_d

Caption: General experimental workflows for the synthesis of this compound.

Troubleshooting_Tree cluster_hydrolysis Hydrolysis Route cluster_diazotization Diazotization Route start Low Yield of This compound q1_h Incomplete Reaction? start->q1_h q1_d Diazonium Salt Decomposition? start->q1_d s1_h Increase Temperature and/or Reaction Time q1_h->s1_h Yes q2_h Byproduct Formation? q1_h->q2_h No s2_h Optimize NaOH Stoichiometry q2_h->s2_h Yes s1_d Maintain Low Temperature (0-5 °C) q1_d->s1_d Yes q2_d Incorrect Product Formation? q1_d->q2_d No s2_d Optimize Hydrolysis Temperature and Acid q2_d->s2_d Yes

References

troubleshooting failed Suzuki coupling with 6-Chloropyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with the Suzuki-Miyaura cross-coupling of 6-Chloropyridin-2-ol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing very low to no yield in my Suzuki coupling reaction with this compound. What are the primary causes and how can I troubleshoot this?

A1: Low or no product formation is a significant challenge when working with this compound due to a combination of factors. The C-Cl bond is less reactive than corresponding C-Br or C-I bonds, making the oxidative addition step more difficult.[1] Additionally, the presence of the 2-hydroxyl group and the pyridine nitrogen can lead to catalyst inhibition. A systematic evaluation of each reaction component is crucial for identifying and resolving the issue.

Troubleshooting Steps:

  • Catalyst and Ligand Inactivity: The choice of the palladium catalyst and, more importantly, the ligand is critical for activating the C-Cl bond.[1]

    • Recommendation: Standard catalysts like Pd(PPh₃)₄ may be insufficient.[1][2] It is advisable to switch to a more active catalytic system. Buchwald ligands, such as SPhos and XPhos, are highly effective for coupling heteroaryl chlorides due to their steric bulk and electron-rich nature.[1][2] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[1]

  • Ineffective Base: The base is crucial for activating the boronic acid in the transmetalation step.[1] The acidic proton of the hydroxyl group on this compound can consume the base, necessitating the use of a sufficient excess.

    • Recommendation: Screen several bases. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective for challenging couplings.[1][2] The choice of base is also dependent on the solvent system, and in some cases, a small amount of water may be necessary for anhydrous bases like K₃PO₄ to be effective.[2][3]

  • Inappropriate Solvent System: The solvent must dissolve the reactants and facilitate the catalytic cycle.

    • Recommendation: A mixture of an organic solvent and water is often optimal.[1] Common choices include dioxane/water, toluene/water, or THF/water.[1] In cases where boronic acid instability is a concern, anhydrous solvents may be preferred.[4]

  • Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation.[2]

    • Recommendation: Ensure all solvents are thoroughly degassed before use by bubbling with an inert gas (e.g., Argon or Nitrogen). The reaction vessel should be evacuated and backfilled with an inert gas multiple times before adding the catalyst, and a positive pressure of inert gas should be maintained throughout the reaction.[1]

  • Low Reaction Temperature: Chloropyridines often require higher temperatures to overcome the activation energy for oxidative addition.[2]

    • Recommendation: Increase the reaction temperature, typically in the range of 80-110 °C.[2]

Q2: How does the 2-hydroxyl group on the pyridine ring affect the Suzuki coupling reaction?

A2: The 2-hydroxyl group introduces several complexities:

  • Tautomerism: 2-Hydroxypyridine exists in equilibrium with its tautomeric form, 2-pyridone.[5] This equilibrium is solvent-dependent, with the pyridone form being favored in polar solvents.[6] The different electronic properties of the two tautomers can affect the reactivity of the C-Cl bond.

  • Acidity: The hydroxyl group is acidic and will react with the base. It is essential to use a sufficient excess of base to both deprotonate the hydroxyl group and activate the boronic acid for transmetalation.

  • Catalyst Inhibition/Chelation: The oxygen of the hydroxyl group and the adjacent pyridine nitrogen can act as a bidentate ligand, chelating to the palladium center. This can form stable, inactive catalyst complexes, thereby inhibiting the desired catalytic cycle. The use of bulky, electron-rich monodentate ligands can often mitigate this issue by sterically disfavoring the formation of such inactive complexes.[1]

  • Potential for O-Arylation: While C-C bond formation is the desired outcome, the hydroxyl group presents a potential site for a competing O-arylation (ether formation). Although this is more commonly observed in copper-catalyzed reactions, it can be a minor side product in palladium catalysis under certain conditions. Careful optimization of the reaction conditions can minimize this side reaction.

Q3: My reaction is producing significant side products like homocoupling of the boronic acid and protodeboronation. How can I minimize these?

A3: These are common side reactions in Suzuki couplings.

  • Protodeboronation (Ar-B(OH)₂ → Ar-H): This occurs when the C-B bond of the boronic acid is cleaved by a proton source, which can be residual water or the acidic proton of the 2-hydroxyl group on your substrate.

    • Recommendation: Use anhydrous solvents and reagents where possible.[1] Employing milder bases can sometimes mitigate this issue.[4] Using more stable boronic esters (e.g., pinacol esters) instead of boronic acids can also enhance stability against protodeboronation.[1]

  • Homocoupling (2 x Ar-B(OH)₂ → Ar-Ar): This side reaction is often promoted by the presence of oxygen or can be catalyzed by palladium(II) species.[1][7]

    • Recommendation: Thoroughly degas the reaction mixture and maintain an inert atmosphere to minimize oxygen levels.[4] Using a Pd(0) source or a precatalyst that efficiently generates the active Pd(0) species can also reduce homocoupling.[8]

Q4: Should I protect the hydroxyl group of this compound before the Suzuki coupling?

A4: While protecting the hydroxyl group (e.g., as a methyl or benzyl ether) can prevent complications such as chelation and reaction with the base, it adds extra steps to the synthesis (protection and deprotection). Many modern Suzuki coupling protocols are robust enough to tolerate free hydroxyl groups, provided the reaction conditions are carefully optimized.

  • Recommendation: It is generally recommended to first attempt the reaction with the unprotected this compound, screening various catalysts, ligands, and bases. If these attempts fail to provide the desired product in a satisfactory yield, then a protection strategy should be considered.

Data Presentation: Recommended Starting Conditions

The following tables summarize recommended starting conditions for the Suzuki coupling of this compound, based on literature for related chloropyridines and functionalized pyridines.

Table 1: Recommended Catalyst Systems

Palladium SourceLigandTypical Pd Loading (mol%)Typical Ligand/Pd RatioNotes
Pd(OAc)₂SPhos1 - 51.2 - 2Highly effective for electron-rich and sterically hindered chloropyridines.[1][2]
Pd₂(dba)₃XPhos1 - 32 - 3A robust system for a broad range of chloropyridine substrates.[1][2]
Pd(OAc)₂RuPhos1 - 51.2 - 2Often successful when other ligands fail.[1]
PdCl₂(dppf)(dppf)2 - 51Can be effective, but generally less active than Buchwald systems for chloropyridines.[2]
Pd(PPh₃)₄PPh₃3 - 54Generally used for more activated chloropyridines; may require higher temperatures.[1]

Table 2: General Screening Conditions for Bases and Solvents

BaseEquivalentsSolvent SystemRatio (v/v)Temperature (°C)
K₃PO₄2 - 3Dioxane / H₂O4:1 to 10:180 - 110
Cs₂CO₃2 - 3Dioxane / H₂O4:1 to 10:180 - 110
K₂CO₃2 - 3Toluene / H₂O2:1 to 5:190 - 120
KF3THF / H₂O4:170 - 90

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This is a generalized procedure and should be optimized for specific substrates and reaction scales.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronic ester (1.2 - 1.5 equiv)

  • Palladium catalyst (see Table 1, 1-5 mol%)

  • Ligand (if required, see Table 1)

  • Base (see Table 2, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or THF)

  • Degassed water (if using an aqueous system)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the corresponding boronic acid, and the base.[2][9]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[2][9]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor and the ligand.[2]

  • Solvent Addition: Add the degassed solvent(s) via syringe. The typical concentration is between 0.1 M and 0.5 M.[9]

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir at the desired temperature (typically 80-110 °C).[2][9]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed or no further conversion is observed.[2][9]

  • Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and wash it with water and then with brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel to obtain the desired product.[2]

Mandatory Visualization

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle for this compound cluster_inhibition Potential Catalyst Inhibition Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Pd0_inactive Inactive Pd Complex (Chelation by Pyridinol) Pd0->Pd0_inactive Coordination PdII trans-ArPd(II)L₂(Cl) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar trans-ArPd(II)L₂(Ar') Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim Isomerization may precede RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' Product RedElim->Product Substrate This compound (Ar-Cl) Substrate->OxAdd Challenging step for C-Cl bond Boronic Ar'-B(OH)₂ Boronic Acid Base Base (e.g., K₃PO₄) Boronic->Base Boronate Ar'-B(OH)₃⁻ Activated Boronate Base->Boronate Activation Boronate->Transmetal

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the challenging oxidative addition step for this compound and potential catalyst inhibition.

Troubleshooting_Workflow Troubleshooting Failed Suzuki Coupling of this compound Start Reaction Failed: Low or No Product Check_Catalyst Is the Catalyst System Active Enough for Ar-Cl? Start->Check_Catalyst Action_Catalyst Switch to Buchwald (SPhos, XPhos) or NHC ligands. Increase catalyst loading. Check_Catalyst->Action_Catalyst No Check_Base Is the Base Effective and in Sufficient Excess? Check_Catalyst->Check_Base Yes Action_Catalyst->Check_Base Action_Base Screen stronger bases (K₃PO₄, Cs₂CO₃). Ensure ≥ 2-3 equivalents. Check_Base->Action_Base No Check_Temp Is the Reaction Temperature Sufficient? Check_Base->Check_Temp Yes Action_Base->Check_Temp Action_Temp Increase temperature (80-120 °C). Consider microwave irradiation. Check_Temp->Action_Temp No Check_Degas Is the System Properly Degassed? Check_Temp->Check_Degas Yes Action_Temp->Check_Degas Action_Degas Thoroughly degas solvents. Use Schlenk technique. Check_Degas->Action_Degas No Check_Side_Reactions Are Side Products (Homocoupling, Protodeboronation) Observed? Check_Degas->Check_Side_Reactions Yes Action_Degas->Check_Side_Reactions Action_Side_Reactions Use boronic ester. Use anhydrous conditions. Ensure inert atmosphere. Check_Side_Reactions->Action_Side_Reactions Yes Success Reaction Successful Check_Side_Reactions->Success No Action_Side_Reactions->Success

Caption: A logical workflow for troubleshooting a failed Suzuki coupling reaction with this compound.

References

Technical Support Center: Purification of 6-Chloropyridin-2-ol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 6-Chloropyridin-2-ol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound and its derivatives?

A1: The two most prevalent and effective methods for the purification of solid organic compounds like this compound are recrystallization and column chromatography. The choice between these techniques typically depends on the nature and quantity of the impurities, as well as the scale of the purification.

Q2: What are the common impurities I might encounter?

A2: Common impurities can include unreacted starting materials (e.g., 2,6-dichloropyridine), byproducts from side reactions, and residual solvents used in the synthesis. Depending on the synthetic route, you may also find related pyridine derivatives.

Q3: I am observing a low yield after purification. What are the potential causes?

A3: Low recovery can stem from several factors:

  • Recrystallization: The compound may be too soluble in the chosen cold solvent, leading to significant loss in the mother liquor. An inappropriate solvent-to-solute ratio can also be a cause.

  • Column Chromatography: The compound may be adsorbing irreversibly to the stationary phase (e.g., silica gel). Using a solvent system with excessively high polarity can lead to co-elution with impurities, necessitating the discarding of mixed fractions and thus lowering the yield.

  • Product Instability: The compound might be degrading during the purification process, especially if exposed to harsh conditions like high temperatures or strong acids/bases for extended periods.

Q4: My purified this compound appears as an oil or amorphous solid instead of crystals. What should I do?

A4: Oiling out or forming an amorphous solid during recrystallization is a common issue. This often happens when the solution is supersaturated or cooled too quickly. To encourage crystal formation, try a slower cooling process. If that doesn't work, using a different solvent system or adding a seed crystal of the pure compound can help induce proper crystallization.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Compound does not dissolve in hot solvent. The solvent is not polar enough.Try a more polar solvent or a solvent mixture. For instance, if your compound is poorly soluble in hexane, try dissolving it in a minimum amount of hot ethyl acetate and then slowly adding hot hexane until turbidity is observed.[1]
Compound "oils out" or precipitates as an amorphous solid. The solution is supersaturated or cooled too quickly.Ensure the cooling process is slow. Allow the flask to cool to room temperature on the benchtop before moving to an ice bath.[1] Using a more viscous solvent or seeding the solution with a small crystal can also promote proper crystallization.[1]
Low recovery of purified product. The compound is too soluble in the cold solvent. The solvent-to-solute ratio is too high.Select a solvent in which the compound has lower solubility at cold temperatures. Use the minimum amount of hot solvent necessary to dissolve the compound.
Impurities are still present after recrystallization. Impurities have similar solubility profiles to the desired compound.A second recrystallization with a different solvent system may be effective. If impurities persist, column chromatography is a more suitable purification technique.[1]
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the compound from impurities. The mobile phase polarity is not optimized.Adjust the solvent system. A common mobile phase for chloropyridine derivatives is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. Vary the ratio to improve separation.
Compound is streaking or tailing on the column. The compound is interacting too strongly with the stationary phase (silica gel).Add a small amount of a polar solvent like methanol to the mobile phase. For basic compounds like pyridine derivatives, adding a small amount of triethylamine (e.g., 0.1-1%) can help to improve the peak shape by competing with the analyte for active sites on the silica.
Compound is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. A gradient elution, starting with a less polar solvent system and gradually increasing the proportion of the more polar solvent, can be effective.
Low recovery of the compound. The compound is irreversibly adsorbed onto the silica gel.Deactivate the silica gel by adding a small percentage of water or triethylamine before packing the column. Alternatively, use a different stationary phase like alumina.

Experimental Protocols

Protocol 1: Recrystallization of this compound (Illustrative Example)

This protocol describes a general procedure for the recrystallization of this compound. The optimal solvent system should be determined experimentally.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol/Water mixture)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold. A mixture of 70-95% ethanol in water is often effective for dichloropyridines.[2]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For better yields, the flask can then be placed in an ice bath to further decrease the solubility of the compound.[1]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Column Chromatography of this compound Derivatives (General Guide)

This protocol provides a general methodology for purification by column chromatography.

Materials:

  • Crude this compound derivative

  • Silica gel (60 Å, 230-400 mesh)

  • Mobile phase (e.g., Hexanes/Ethyl Acetate mixture)

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column. Alternatively, load the concentrated solution directly onto the column.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity (e.g., 9:1 Hexanes/Ethyl Acetate). Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Gradient Elution (Optional): If the compounds are not eluting, gradually increase the polarity of the mobile phase (e.g., to 7:3, 1:1 Hexanes/Ethyl Acetate).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Data Presentation

Table 1: Illustrative Recrystallization Solvent Screening for this compound

SolventSolubility at Room Temp.Solubility at Boiling PointCrystal Formation on Cooling
HexaneInsolubleSparingly SolublePoor
Ethyl AcetateSolubleVery SolublePoor
EthanolSparingly SolubleSolubleGood
WaterSparingly SolubleSolubleGood
Ethanol/Water (8:2) Sparingly Soluble Soluble Excellent
Hexane/Ethyl Acetate (7:3) Sparingly Soluble Soluble Good

Note: This data is illustrative and the optimal solvent should be determined experimentally.

Table 2: Example TLC Data for Column Chromatography of a this compound Derivative

Fraction NumbersMobile Phase (Hexanes:EtOAc)Rf of Impurity ARf of ProductRf of Impurity B
1-59:10.85--
6-108:2-0.45-
11-157:3-0.600.15

Note: This data represents a hypothetical separation and will vary based on the specific derivative and impurities.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography cluster_analysis Analysis start Starting Materials reaction Chemical Reaction start->reaction crude Crude Product reaction->crude choice Choose Method crude->choice dissolve Dissolve in Hot Solvent choice->dissolve Recrystallization pack Pack Column choice->pack Chromatography cool Cool Slowly dissolve->cool filter Filter Crystals cool->filter pure Pure Product filter->pure load Load Sample pack->load elute Elute with Solvent Gradient load->elute elute->pure analyze Purity Analysis (TLC, NMR, HPLC) pure->analyze

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_success cluster_failure Troubleshooting cluster_recryst Recrystallization Issues cluster_chrom Chromatography Issues start Purification Attempted check_purity Is the product pure? start->check_purity success Purification Successful check_purity->success Yes check_method Was the method Recrystallization or Chromatography? check_purity->check_method No recryst_issue Low Yield or Oiling Out? check_method->recryst_issue Recrystallization chrom_issue Poor Separation or Low Recovery? check_method->chrom_issue Chromatography change_solvent Change Solvent/ Cooling Rate recryst_issue->change_solvent change_solvent->start change_mobile_phase Adjust Mobile Phase or Stationary Phase chrom_issue->change_mobile_phase change_mobile_phase->start

Caption: A logical diagram for troubleshooting common purification challenges.

References

Technical Support Center: Synthesis of 6-Chloropyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 6-Chloropyridin-2-ol.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete hydrolysis of 2,6-dichloropyridine. 2. Sub-optimal reaction temperature or time. 3. Degradation of the product due to harsh reaction conditions. 4. Inefficient extraction of the product.1. Increase reaction time or temperature moderately. Monitor the reaction progress using TLC or HPLC. 2. Optimize the reaction conditions. A temperature of 290-320°C is often cited for related chlorination reactions, though hydrolysis conditions will differ.[1] 3. Use milder basic conditions or a lower temperature for a longer duration. 4. Adjust the pH of the aqueous layer to ensure the product is in a neutral form before extraction. Use a suitable organic solvent like ethyl acetate.
Presence of Starting Material (2,6-dichloropyridine) in the Final Product 1. Insufficient reaction time or temperature for hydrolysis. 2. Inadequate amount of hydrolyzing agent (e.g., NaOH).1. Prolong the reaction time and/or slightly increase the temperature. 2. Ensure a stoichiometric excess of the hydrolyzing agent is used.
Formation of a Dark, Tarry Substance 1. Reaction temperature is too high, leading to decomposition. 2. Presence of impurities in the starting materials. 3. Side reactions from diazotization if using 2-amino-6-chloropyridine as a starting material.1. Carefully control the reaction temperature and avoid localized overheating. 2. Use highly pure starting materials. 3. Control the temperature of the diazotization reaction carefully, typically keeping it at or below 5°C.
Difficulties in Product Isolation and Purification 1. The product may exist as a salt, reducing its solubility in organic solvents. 2. The product may co-distill with byproducts or starting materials. The melting point of 2,6-dichloropyridine is 87°C and it has distillation characteristics that can complicate separation.[2]1. Neutralize the reaction mixture to the isoelectric point of this compound before extraction. 2. Utilize column chromatography for purification. Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be effective. For the related compound 2,6-dichloropyridine, recrystallization from 95% ethanol is effective.[2]
Over-chlorination resulting in trichloro- or tetrachloropyridines 1. This is more relevant to the synthesis of the precursor, 2,6-dichloropyridine, from pyridine. High concentrations of chlorine can lead to further chlorination.[3]1. When preparing the precursor, control the stoichiometry of the chlorinating agent carefully. The use of dilute chlorine gas can help prevent over-chlorination.[3]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound and their potential side reactions?

A1: The two primary synthetic routes are:

  • Hydrolysis of 2,6-dichloropyridine: This is a common method. The main side reaction is incomplete hydrolysis, leaving unreacted 2,6-dichloropyridine in the product mixture. Overly harsh conditions (high temperature or strong base concentration) can lead to decomposition and the formation of tarry impurities.

  • Diazotization of 2-amino-6-chloropyridine followed by hydrolysis: This route involves converting the amino group to a diazonium salt, which is then displaced by a hydroxyl group. Side reactions can include the formation of colored impurities and tar due to the instability of the diazonium salt, especially at elevated temperatures. Incomplete reaction can also leave residual starting material.

Q2: How can I monitor the progress of the hydrolysis of 2,6-dichloropyridine?

A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By taking aliquots from the reaction mixture at regular intervals, you can observe the disappearance of the starting material (2,6-dichloropyridine) and the appearance of the product (this compound).

Q3: What is the best way to purify the crude this compound?

A3: Purification can typically be achieved through recrystallization or column chromatography. For recrystallization, solvents such as ethanol, water, or a mixture of the two can be effective. Column chromatography using silica gel with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) can provide a high purity product. The choice of method depends on the nature and quantity of the impurities.

Q4: My final product is a salt and is not extracting into my organic solvent. What should I do?

A4: this compound is amphoteric and can form a salt under acidic or basic conditions. To extract it into an organic solvent, you need to neutralize the aqueous solution to the isoelectric point of the molecule, which will render it neutral and more soluble in organic solvents.

Q5: I observe the formation of 2-chloropyridine as a byproduct. How is this possible?

A5: The presence of 2-chloropyridine as a byproduct could arise if the starting material for the synthesis of 2,6-dichloropyridine was a mixture of 2-chloropyridine and pyridine. During the chlorination of pyridine, 2-chloropyridine is formed as an intermediate before 2,6-dichloropyridine.[3][4] If the reaction is not driven to completion, or if purification of the precursor was inadequate, 2-chloropyridine can be carried through and potentially undergo hydrolysis to 2-hydroxypyridine, or remain as an impurity.

Experimental Protocols

Key Experiment: Synthesis of this compound via Hydrolysis of 2,6-Dichloropyridine

This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.

Materials:

  • 2,6-Dichloropyridine

  • Sodium Hydroxide (NaOH)

  • Water

  • Hydrochloric Acid (HCl) for neutralization

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate for drying

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a specific molar equivalent of sodium hydroxide in water.

  • Add 2,6-dichloropyridine to the sodium hydroxide solution.

  • Heat the mixture to reflux (typically around 100-120°C) and maintain the reflux for a specified period (e.g., 4-8 hours), while monitoring the reaction by TLC or HPLC.

  • After the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with hydrochloric acid to a pH of approximately 6-7. The product may precipitate at this stage.

  • Extract the aqueous mixture with ethyl acetate multiple times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent or by column chromatography.

Visualizations

Diagram 1: Synthesis Pathway and Potential Side Reactions

2,6-Dichloropyridine 2,6-Dichloropyridine This compound This compound 2,6-Dichloropyridine->this compound Hydrolysis (NaOH, H2O, Heat) Unreacted Starting Material Unreacted Starting Material 2,6-Dichloropyridine->Unreacted Starting Material Incomplete Reaction Decomposition Products (Tar) Decomposition Products (Tar) This compound->Decomposition Products (Tar) Excessive Heat start Low Yield of this compound check_sm Check for unreacted starting material (TLC/HPLC) start->check_sm increase_time_temp Increase reaction time or temperature check_sm->increase_time_temp Yes check_degradation Check for degradation (tar formation) check_sm->check_degradation No optimize Optimization successful increase_time_temp->optimize milder_conditions Use milder reaction conditions check_degradation->milder_conditions Yes check_extraction Review extraction procedure check_degradation->check_extraction No milder_conditions->optimize adjust_ph Adjust pH before extraction check_extraction->adjust_ph Inefficient check_extraction->optimize Efficient adjust_ph->optimize

References

Technical Support Center: Optimization of Reaction Conditions for 6-Chloropyridin-2-ol Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 6-Chloropyridin-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the chemical modification of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with this compound failing or giving low yields?

A1: The reactivity of this compound in cross-coupling reactions is influenced by several factors. A primary consideration is the inherent tautomerism between the 2-hydroxy (lactim) and 2-pyridone (lactam) forms. The pyridone tautomer can complicate reactions at the chlorine-bearing carbon by altering the electronic properties of the ring and potentially coordinating with the metal catalyst. Additionally, the C-Cl bond is less reactive than corresponding C-Br or C-I bonds, often requiring more specialized and reactive catalyst systems for efficient activation.

Q2: How does the tautomerism of this compound affect its reactivity?

A2: this compound exists in a tautomeric equilibrium between the hydroxy and pyridone forms.[1][2] The position of this equilibrium is influenced by the solvent, temperature, and pH. The pyridone tautomer is often favored in polar solvents and in the solid state.[2] This tautomerism can impact functionalization in several ways:

  • Altered Nucleophilicity/Electrophilicity: The electronic distribution of the pyridine ring differs significantly between the two tautomers, affecting its susceptibility to nucleophilic or electrophilic attack.

  • Metal Coordination: The pyridone oxygen can act as a ligand, potentially leading to catalyst inhibition or the formation of inactive complexes.

  • Site of Reactivity: The presence of the N-H bond in the pyridone form opens up possibilities for N-functionalization in addition to reactions at the C-Cl bond.

Q3: What are the most common side reactions observed during the functionalization of this compound?

A3: Common side reactions in palladium-catalyzed cross-coupling reactions include:

  • Protodehalogenation: Replacement of the chlorine atom with a hydrogen atom. This can be caused by trace amounts of water or other proton sources in the reaction mixture.

  • Homocoupling: The coupling of two molecules of the boronic acid (in Suzuki reactions) or the alkyne (in Sonogashira reactions). This is often promoted by the presence of oxygen.

  • Hydrodehalogenation: Reduction of the C-Cl bond, which can be a competing pathway in Buchwald-Hartwig amination.

Q4: Can I perform functionalization on the oxygen or nitrogen atom of this compound?

A4: Yes, both O-functionalization (etherification) and N-functionalization (on the pyridone tautomer) are possible. O-alkylation or O-arylation can be achieved under appropriate basic conditions. N-alkylation or N-arylation of the pyridone form typically requires a strong base to deprotonate the nitrogen, followed by reaction with an electrophile.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low or no conversion to the desired biaryl product.

Potential Cause Troubleshooting Steps
Inactive Catalyst System Switch to a more active palladium precatalyst and a bulky, electron-rich phosphine ligand (e.g., Buchwald or Beller-type ligands). Consider using pre-formed catalysts.
Ineffective Base Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is anhydrous and finely powdered for better solubility and reactivity.
Poor Solvent Choice Use anhydrous, degassed solvents. Common choices include toluene, dioxane, or THF, often with a small amount of water to aid in dissolving the base.
Low Reaction Temperature Increase the reaction temperature, as C-Cl bond activation often requires more thermal energy. Microwave irradiation can also be effective in accelerating the reaction.
Oxygen Contamination Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.
Buchwald-Hartwig Amination

Issue: Inefficient C-N bond formation.

Potential Cause Troubleshooting Steps
Suboptimal Catalyst/Ligand Combination Employ palladium catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which are known to be effective for C-Cl bond amination.
Inappropriate Base Strong, non-nucleophilic bases like NaOtBu or LHMDS are typically required. Ensure the base is fresh and handled under inert conditions.
Solvent Effects Anhydrous, aprotic solvents such as toluene, dioxane, or THF are generally preferred.
Amine Reactivity For less reactive amines, consider using a more forcing catalyst system or higher reaction temperatures.
Sonogashira Coupling

Issue: Failure to form the alkynylated product or significant homocoupling.

Potential Cause Troubleshooting Steps
Catalyst Deactivation Ensure a strictly oxygen-free environment to prevent catalyst decomposition and alkyne homocoupling. Use freshly prepared and degassed solvents.
Copper Co-catalyst Issues While CuI is a common co-catalyst, it can promote homocoupling. Consider running the reaction under copper-free conditions, which may require a more active palladium catalyst.
Base Selection A liquid amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used as both the base and a solvent. Ensure it is dry and of high purity.
Low Temperature Aryl chlorides often require higher temperatures for successful Sonogashira coupling compared to aryl bromides or iodides.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound
  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂ or a pre-catalyst, 2-5 mol%) and the phosphine ligand (4-10 mol%).

  • Add the degassed solvent (e.g., toluene or dioxane) via syringe.

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Experimental Workflows and Troubleshooting

Tautomerism of this compound

Tautomerism This compound This compound 6-Chloro-1H-pyridin-2-one 6-Chloro-1H-pyridin-2-one This compound->6-Chloro-1H-pyridin-2-one Proton Transfer

Caption: Tautomeric equilibrium of this compound.

General Cross-Coupling Reaction Workflow

Cross_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Add this compound, Coupling Partner, Base Inert_Atmosphere Evacuate & Backfill with Inert Gas (3x) Reagents->Inert_Atmosphere Catalyst_Solvent Add Catalyst, Ligand, & Degassed Solvent Inert_Atmosphere->Catalyst_Solvent Heating Heat to 80-120 °C Catalyst_Solvent->Heating Monitoring Monitor by TLC / LC-MS Heating->Monitoring Quench_Extract Cool, Dilute, Wash & Extract Monitoring->Quench_Extract Purification Column Chromatography Quench_Extract->Purification Product Product Purification->Product

Caption: A generalized workflow for cross-coupling reactions.

Troubleshooting Logic for Failed Cross-Coupling

Troubleshooting_Logic Start Reaction Failed (Low/No Yield) Check_Catalyst Is the Catalyst System Active? Start->Check_Catalyst Action_Catalyst Change Pd Source/Ligand Increase Loading Check_Catalyst->Action_Catalyst No Check_Base Is the Base Effective? Check_Catalyst->Check_Base Yes Action_Catalyst->Start Re-run Action_Base Screen Different Bases Ensure Anhydrous Check_Base->Action_Base No Check_Conditions Are Reaction Conditions Optimal? Check_Base->Check_Conditions Yes Action_Base->Start Re-run Action_Conditions Increase Temperature Degas Solvents Thoroughly Check_Conditions->Action_Conditions No Success Reaction Successful Check_Conditions->Success Yes Action_Conditions->Start Re-run

Caption: A logical approach to troubleshooting failed reactions.

References

Technical Support Center: Purification of Crude 6-Chloropyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the purification of crude 6-Chloropyridin-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

Common impurities in crude this compound typically arise from the synthetic route and can be categorized as follows:

  • Unreacted Starting Materials: Residual precursors from the synthesis.

  • Over-chlorinated Byproducts: Dichlorinated or trichlorinated pyridinol species such as 3,5,6-trichloropyridin-2-ol can be present.[1]

  • Related Pyridine Impurities: Homologues such as picolines (methylpyridines) and lutidines (dimethylpyridines) may be present from the manufacturing of starting materials.[2]

  • Residual Solvents: Solvents used during the synthesis and workup, such as diethyl ether, toluene, or methylene chloride, may be retained in the crude product.[2]

  • Colored Impurities: Tar-like substances or degradation products formed during the reaction can impart color to the crude solid.

Q2: What are the recommended methods for purifying crude this compound?

The primary laboratory-scale purification techniques for crude this compound are recrystallization and column chromatography. The choice of method depends on the impurity profile and the desired final purity. For colored impurities, treatment with activated charcoal may be necessary.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
Product does not dissolve in the hot solvent. The solvent is not appropriate for the compound.Select a more suitable solvent. Good solvents for recrystallization are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[3] Consider solvents like ethanol, acetone, or a mixture such as ethyl acetate/hexane.[4]
Product "oils out" or precipitates as an amorphous solid instead of forming crystals. The solution is supersaturated, or the cooling rate is too fast.Ensure a slow cooling process. Allow the flask to cool to room temperature before moving it to an ice bath. Using a more viscous solvent or seeding with a pure crystal can also promote proper crystallization.[4]
Low recovery of the purified product. Too much solvent was used. The chosen solvent is too effective at dissolving the product, even at low temperatures.Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[3] If recovery is low, consider a different solvent in which the product has lower solubility at cold temperatures.[5]
The recrystallized product is still colored. Colored impurities are co-precipitating with the product.Before the cooling step, add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[6] Alternatively, repurification using reversed-phase chromatography can be effective at removing colored impurities.[7]
Significant impurities are still present after recrystallization. The impurities have a similar solubility profile to the product.A second recrystallization with a different solvent system may be effective. If impurities persist, column chromatography is the recommended next step for purification.[4]
Column Chromatography Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of the product from an impurity. The mobile phase is not optimized for the separation.Adjust the polarity of the mobile phase. For separating more polar compounds, decrease the proportion of the polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). For less polar compounds, a slight increase in the polar solvent may be beneficial.[4]
The compound is streaking or "tailing" on the column. The compound is interacting too strongly with the stationary phase. The column may be overloaded.Add a small amount of a polar modifier like methanol to the mobile phase. If the compound is acidic, adding a small amount of acetic acid can improve peak shape. For basic compounds, adding triethylamine can be helpful.[4] Also, ensure that the amount of crude material loaded onto the column is not excessive.
Low yield of the purified product. The product is not eluting completely from the column.If the product is highly retained, a more polar mobile phase may be required for complete elution. Ensure all fractions containing the product are collected by carefully monitoring with Thin Layer Chromatography (TLC).

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the chosen solvent portion-wise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent required.[3]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[6]

  • Hot Filtration (if decolorized): Pre-heat a funnel and a new flask. Place a fluted filter paper in the funnel and filter the hot solution to remove the charcoal or any insoluble impurities.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 15 minutes to maximize crystal formation.[6]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[6][8]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Column Chromatography Protocol
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Column Packing: Pour the slurry into a chromatography column, ensuring an evenly packed bed without any air bubbles.[4]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed compound to the top of the column.

  • Elution: Begin eluting with a non-polar mobile phase (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[4]

  • Fraction Collection and Analysis: Collect fractions and monitor their composition using TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Illustrative Recrystallization Purification Data

ParameterBefore PurificationAfter Recrystallization
Appearance Greyish-yellow powderWhite crystalline powder
Purity (by HPLC) 85%>98%
Yield -75-85%
Melting Point 125-129 °C128-130 °C

Table 2: Illustrative Column Chromatography Purification Data

ParameterBefore PurificationAfter Column Chromatography
Appearance Brownish solidOff-white solid
Purity (by HPLC) 70%>99%
Yield -60-75%
Key Impurities Removed Dichlorinated species, baseline impuritiesNot detectable

Visualizations

PurificationWorkflow Purification Workflow for Crude this compound crude Crude this compound assess Assess Impurity Profile (TLC/HPLC) crude->assess recrystallization Recrystallization assess->recrystallization Minor impurities column Column Chromatography assess->column Complex mixture / Similar polarity impurities charcoal Activated Charcoal Treatment recrystallization->charcoal Colored product pure Pure this compound recrystallization->pure Colorless product column->pure charcoal->pure

Caption: Purification workflow for crude this compound.

TroubleshootingWorkflow Troubleshooting Low Yield in Purification start Low Yield Obtained check_method Purification Method? start->check_method recryst Recrystallization check_method->recryst Recrystallization chrom Column Chromatography check_method->chrom Chromatography check_solvent Too much solvent used? recryst->check_solvent check_elution Incomplete elution? chrom->check_elution solution1 Reduce solvent volume in future runs. Concentrate mother liquor for second crop. check_solvent->solution1 Yes end Yield Optimized check_solvent->end No solution2 Increase mobile phase polarity. Ensure all product fractions are collected. check_elution->solution2 Yes check_elution->end No solution1->end solution2->end

References

stability issues of 6-Chloropyridin-2-ol under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 6-Chloropyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot stability and reactivity issues encountered during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with this compound giving a mixture of N-substituted and O-substituted products?

This is the most common issue and arises from the ambident nucleophilic nature of the this compound scaffold. It exists in a tautomeric equilibrium between the 6-Chloro-2-hydroxypyridine (lactim) form and the 6-Chloro-2(1H)-pyridinone (lactam) form. The pyridone form typically predominates in polar solvents and the solid state.[1][2][3][4] Deprotonation with a base generates an ambident anion that can react with electrophiles at either the nitrogen or the oxygen atom.

Q2: How can I control the selectivity between N- and O-alkylation/arylation?

The regioselectivity of the reaction is highly dependent on the reaction conditions. Several factors, including the solvent, the nature of the electrophile, and the base used, can influence the outcome.[5][6] A summary of influencing factors is provided in the troubleshooting section. Hard electrophiles tend to favor reaction at the harder oxygen atom, while soft electrophiles favor reaction at the softer nitrogen atom.

Q3: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is sluggish or fails completely. What could be the cause?

This is a known challenge referred to as the "2-pyridyl problem".[7] There are two primary stability-related causes:

  • Catalyst Inhibition: The nitrogen atom of the pyridinone ring can coordinate to the palladium catalyst, leading to the formation of inactive complexes and catalyst deactivation.[8]

  • Substrate Reactivity: As a heteroaryl chloride, the C-Cl bond is less reactive towards oxidative addition compared to bromides or iodides, often requiring more active catalysts and higher temperatures.

Q4: I am observing a significant amount of a side product where the chlorine atom has been replaced by hydrogen. What is this and how can I prevent it?

This side reaction is called hydrodehalogenation. It is a common issue in cross-coupling reactions of aryl halides, where the starting material is reduced instead of coupled. This can be caused by factors such as trace moisture, an inappropriate choice of base, or reaction temperatures that are too high.

Q5: Is this compound stable to heat?

While the pyridine ring itself is quite thermally stable, prolonged exposure to high temperatures, especially in the presence of nucleophiles like water, can lead to decomposition. For the related compound, sodium 3,5,6-trichloropyridin-2-ol, decomposition via substitution of chlorine with hydroxyl groups was observed at elevated temperatures in water.[2] It is advisable to use the lowest effective temperature for reactions.

Troubleshooting Guide

Issue 1: Poor Regioselectivity (Mixture of N- and O-Substituted Products)

Possible Causes & Solutions:

Factor Observation / Cause Suggested Solution
Solvent Polar aprotic solvents (e.g., DMF, DMSO) can favor N-alkylation. Non-polar solvents may favor the hydroxypyridine tautomer, potentially leading to more O-alkylation.[1][4]For N-substitution, use polar aprotic solvents like DMF or acetonitrile. For O-substitution, consider non-polar solvents like toluene or dioxane, although this may be less efficient.
Base / Counter-ion The choice of base affects the dissociation of the resulting salt. Stronger, more dissociating bases might favor O-alkylation.Use milder bases like K₂CO₃ or Cs₂CO₃ for N-alkylation. Stronger bases like NaH or NaOtBu may lead to mixtures.
Electrophile "Hard" electrophiles (e.g., alkyl sulfates, benzyl halides) tend to react at the oxygen. "Soft" electrophiles are more likely to react at the nitrogen.[5]To favor N-arylation in coupling reactions, use aryl halides. For N-alkylation, consider using less reactive alkylating agents under controlled conditions.
Temperature Higher temperatures can sometimes decrease selectivity.Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature if possible and gradually increase.
Issue 2: Low or No Yield in Palladium-Catalyzed Cross-Coupling

Possible Causes & Solutions:

Factor Observation / Cause Suggested Solution
Catalyst Inhibition The pyridinone nitrogen binds to the palladium center, deactivating the catalyst.[8]Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These can shield the metal center and promote the desired catalytic cycle.[8]
Poor C-Cl Activation Aryl chlorides are less reactive than bromides or iodides.Employ a highly active palladium pre-catalyst (e.g., G3 or G4 palladacycles). Increase the reaction temperature (typically 80-110 °C) and ensure a sufficiently strong base (e.g., K₃PO₄, Cs₂CO₃) is used.
Hydrodehalogenation The starting material is being reduced.Ensure strictly anhydrous and inert conditions. Use a milder base if possible and avoid excessively high temperatures.
Impure Reagents Impure starting materials or catalyst can poison the reaction.Use fresh, high-quality catalyst, ligands, and base. Ensure the solvent is thoroughly degassed.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a starting point and should be optimized for specific substrates.

  • Inert Atmosphere Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2-3 equiv.).

  • Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and a bulky phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane or toluene, often with a small amount of water) via syringe. The typical concentration is 0.1-0.5 M.

  • Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography.

Visualizations

Tautomerism A 6-Chloro-2(1H)-pyridinone (Lactam Form) Predominant in Polar Solvents B 6-Chloro-2-hydroxypyridine (Lactim Form) Favored in Non-Polar Solvents A->B Tautomerization

Caption: Tautomeric equilibrium of this compound.

Ambident_Reactivity cluster_0 Reaction Pathway Start This compound + Base Anion Ambident Anion Start->Anion Electrophile + Electrophile (E+) Anion->Electrophile N_Product N-Substituted Product Electrophile->N_Product N-Attack O_Product O-Substituted Product Electrophile->O_Product O-Attack

Caption: Competing N- vs. O-substitution pathways.

Suzuki_Workflow cluster_workflow Suzuki Coupling Workflow A 1. Add Solids to Flask (this compound, Boronic Acid, Base) B 2. Purge with Inert Gas (Evacuate & Backfill 3x) A->B C 3. Add Catalyst & Ligand B->C D 4. Add Degassed Solvent C->D E 5. Heat Reaction (80-110 °C) D->E F 6. Monitor Progress (TLC / LC-MS) E->F G 7. Aqueous Work-up (Extract, Dry) F->G H 8. Purify Product (Column Chromatography) G->H

Caption: General experimental workflow for Suzuki coupling.

References

Technical Support Center: Overcoming Low Reactivity of 6-Chloropyridin-2-ol in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low reactivity of 6-chloropyridin-2-ol in cross-coupling reactions.

Troubleshooting Guides & FAQs

Q1: My Suzuki-Miyaura coupling reaction with this compound is showing little to no product formation. What are the primary reasons for this failure?

Low or no yield in the Suzuki-Miyaura coupling of this compound is a common issue stemming from its inherent low reactivity. The primary obstacle is the strength of the carbon-chlorine (C-Cl) bond, which makes the rate-determining oxidative addition step in the palladium catalytic cycle challenging.[1] Additionally, the pyridinone moiety can complicate the reaction.

Initial Troubleshooting Steps:

  • Catalyst and Ligand System: Standard palladium catalysts like Pd(PPh₃)₄ may not be active enough.[1] It is crucial to use a more active catalytic system. Bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos, RuPhos), are highly recommended as they promote the formation of the active monoligated palladium(0) species.[1] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[1]

  • Base Selection: The choice of base is critical for the transmetalation step. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective for coupling unreactive chlorides.[1]

  • Reaction Temperature: Higher temperatures, typically in the range of 80-120 °C, are often necessary to facilitate the oxidative addition of the C-Cl bond.[1][2]

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[2] Ensure that all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (e.g., Argon or Nitrogen).[1][3]

Q2: I am attempting a Buchwald-Hartwig amination with this compound and observing poor conversion. What adjustments should I make?

Similar to the Suzuki-Miyaura coupling, the main challenge in the Buchwald-Hartwig amination of this compound is the inertness of the C-Cl bond.[3]

Recommendations for Optimization:

  • Catalyst System: Use a palladium precatalyst that efficiently generates the active Pd(0) species.[3] Combine it with a bulky, electron-rich phosphine ligand. For challenging chloropyridines, consider increasing the catalyst loading to 5 mol%.[3]

  • Base: Sodium tert-butoxide (NaOtBu) is the most commonly used and effective base for this transformation.[3] If your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be trialed, but this will likely necessitate a more active catalyst and higher temperatures.[3]

  • Solvent: Dry, degassed solvents such as toluene, 1,4-dioxane, or THF are suitable for this reaction.[3]

  • Temperature: Elevated temperatures, often between 80-110 °C, are required to drive the reaction to completion.[3]

Q3: Are there alternative cross-coupling methods if Suzuki-Miyaura and Buchwald-Hartwig reactions fail?

Yes, if you continue to face difficulties, consider these alternative strategies:

  • Stille Coupling: This method uses organotin reagents, which are often more reactive than boronic acids.[4] However, the toxicity of tin compounds is a significant drawback.

  • Negishi Coupling: Organozinc reagents used in Negishi coupling are highly reactive and can be effective for challenging substrates.[5]

  • Sonogashira Coupling: For the introduction of alkynyl groups, the Sonogashira coupling, which utilizes a palladium catalyst and a copper(I) co-catalyst, is the method of choice.[4]

  • Direct C-H Arylation: This approach avoids the pre-functionalization of the coupling partner and can be an atom-economical alternative, though it often requires harsh conditions.[4]

Data Presentation

The following tables summarize recommended starting conditions for optimizing cross-coupling reactions with this compound, adapted from general protocols for chloropyridines.

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of Chloro-heteroarenes

Palladium SourceLigandTypical Pd Loading (mol%)Typical Ligand/Pd RatioNotes
Pd(OAc)₂SPhos1 - 51.2 - 2Highly effective for electron-rich and sterically hindered chloropyridines.[1]
Pd₂(dba)₃XPhos1 - 32 - 3A robust system for a broad range of chloropyridine substrates.[1]
Pd(OAc)₂RuPhos1 - 51.2 - 2Often successful when other ligands fail.[1]
PdCl₂(dppf)(dppf)2 - 51Can be effective for some substrates, but generally less active than Buchwald systems.[1]

Table 2: General Screening Conditions for Bases and Solvents in Suzuki-Miyaura Coupling

BaseEquivalentsSolvent SystemRatio (v/v)Temperature (°C)
K₃PO₄2 - 3Dioxane / H₂O4:1 to 10:180 - 110
Cs₂CO₃2 - 3Dioxane / H₂O4:1 to 10:180 - 110
K₂CO₃2 - 3Toluene / H₂O2:1 to 5:190 - 120

Table 3: Recommended Catalyst Systems for Buchwald-Hartwig Amination of Chloro-heteroarenes

Palladium SourceLigandTypical Pd Loading (mol%)BaseSolventTemperature (°C)
Pd₂(dba)₃XPhos2NaOtBuToluene100-110
Pd(OAc)₂RuPhos2NaOtBuDioxane100
G3/G4 PalladacycleBrettPhos1 - 3LiHMDSTHF80-100

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound:

  • Inert Atmosphere Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the corresponding boronic acid or boronate ester (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2-3 equiv.).[6]

  • Evacuation and Backfilling: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[6]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[6]

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water, 5:1) via syringe. The typical concentration is 0.1-0.5 M.[6]

  • Reaction: Place the sealed flask in a preheated oil bath and stir the mixture vigorously at the desired temperature (typically 80-110 °C).[6]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination of this compound:

  • Inert Atmosphere Setup: In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to a dry Schlenk tube.[7]

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine to be coupled (1.2 equiv.).[7]

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.[7]

  • Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.[7]

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent, wash with brine, dry, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Add Solids to Flask (this compound, Boronic Acid, Base) prep2 Purge with Inert Gas (Evacuate & Backfill 3x) prep1->prep2 prep3 Add Catalyst & Ligand prep2->prep3 prep4 Add Degassed Solvent prep3->prep4 react1 Heat Reaction (80-120 °C) prep4->react1 react2 Monitor Progress (TLC / LC-MS) react1->react2 workup1 Aqueous Work-up (Dilute, Extract, Dry) react2->workup1 workup2 Purify Crude Product (Column Chromatography) workup1->workup2

Caption: General experimental workflow for cross-coupling reactions.

troubleshooting_flowchart start Low or No Yield Observed q1 Is the catalyst system active enough? start->q1 a1 Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands. Increase catalyst loading. q1->a1 No q2 Is the reaction temperature sufficient? q1->q2 Yes a1->q2 a2 Increase temperature to 80-120 °C. Consider microwave irradiation. q2->a2 No q3 Is the base effective? q2->q3 Yes a2->q3 a3 Screen strong, non-nucleophilic bases (K₃PO₄, Cs₂CO₃). q3->a3 No q4 Is the system properly degassed? q3->q4 Yes a3->q4 a4 Degas solvents thoroughly. q4->a4 No end Re-run Experiment q4->end Yes a4->end

Caption: Troubleshooting decision-making flowchart for low yield.

References

preventing byproduct formation in 6-Chloropyridin-2-ol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloropyridin-2-ol. The following information is designed to help you prevent byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block in organic synthesis. The most common reactions involve:

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 6-position is activated towards substitution by various nucleophiles, such as amines, alcohols, and thiols. This is due to the electron-withdrawing effect of the pyridine nitrogen, which stabilizes the intermediate formed during the reaction.[1][2]

  • O-Alkylation and N-Alkylation: Due to tautomerism between the 2-hydroxy and 2-pyridone forms, alkylation can occur on either the oxygen or the nitrogen atom.[3][4] This is a critical consideration as it can lead to a mixture of products.

  • Reactions at the Hydroxyl/Pyridone Group: The hydroxyl/pyridone moiety can participate in various reactions, including esterification and etherification.

Q2: Why am I getting a mixture of N- and O-alkylated products when I try to alkylate this compound?

A2: this compound exists in equilibrium between its hydroxypyridine and pyridone tautomers.[3] The pyridone tautomer has an ambident nucleophilic character, meaning it can be alkylated at either the nitrogen or the oxygen atom.[4] The ratio of N- to O-alkylation is influenced by several factors, including the solvent, the nature of the base, the electrophile, and the reaction temperature.[4]

Q3: I am trying to perform a nucleophilic substitution on the chlorine atom, but I am observing hydrolysis of the starting material. How can I prevent this?

A3: Hydrolysis of the chloro group to a hydroxyl group can occur, especially under aqueous or basic conditions, potentially during the reaction or workup.[5][6] To minimize hydrolysis, it is crucial to use anhydrous solvents and reagents.[7] If the reaction requires a base, consider using a non-nucleophilic organic base and ensure the reaction is protected from atmospheric moisture. During workup, quenching the reaction with an ice-cold, weakly basic solution can help minimize hydrolysis.

Troubleshooting Guides

Issue 1: Formation of Dichloro-substituted Byproducts

Problem: During a reaction intended to modify another part of the molecule, you observe the formation of dichlorinated pyridines.

Potential Cause Troubleshooting Steps
Harsh Reaction Conditions Reduce the reaction temperature and monitor the reaction progress closely to avoid over-reaction.
Excess Chlorinating Agent (if applicable) If the preceding step was a chlorination, ensure all residual chlorinating agent is removed before proceeding.
Side Reactions with Solvents Certain chlorinated solvents can participate in side reactions under specific conditions. Consider using a non-chlorinated solvent.
Issue 2: Poor Regioselectivity in Alkylation (N- vs. O-Alkylation)

Problem: Your alkylation reaction yields a difficult-to-separate mixture of N-alkylated (6-chloro-1-alkylpyridin-2-one) and O-alkylated (2-alkoxy-6-chloropyridine) products.

Factor To Favor N-Alkylation To Favor O-Alkylation
Solvent Use polar aprotic solvents (e.g., DMF, DMSO).Use nonpolar solvents (e.g., benzene, toluene).
Base/Counter-ion Use alkali metal salts (e.g., NaH, K₂CO₃). The sodium or potassium cation is "hard" and preferentially associates with the "hard" oxygen atom, leaving the "softer" nitrogen to react.Use silver salts (e.g., Ag₂O, Ag₂CO₃). The "soft" silver cation preferentially coordinates with the "soft" nitrogen atom, promoting reaction at the oxygen.
Electrophile Use "harder" alkylating agents like alkyl sulfates.Use "softer" alkylating agents like alkyl iodides.
Temperature Lower reaction temperatures often favor N-alkylation.Higher reaction temperatures can sometimes favor the thermodynamically more stable O-alkylated product.

Experimental Protocol: General Procedure for Selective Alkylation

  • For N-Alkylation: To a solution of this compound (1.0 equiv) in anhydrous DMF, add sodium hydride (1.1 equiv) portion-wise at 0 °C under an inert atmosphere. Stir for 30 minutes, then add the alkylating agent (1.05 equiv) and allow the reaction to warm to room temperature. Monitor by TLC or LC-MS.

  • For O-Alkylation: Suspend this compound (1.0 equiv) and silver(I) carbonate (1.5 equiv) in anhydrous toluene. Add the alkylating agent (1.1 equiv) and heat the mixture to reflux under an inert atmosphere. Monitor by TLC or LC-MS.

Issue 3: Low Yield in Nucleophilic Aromatic Substitution (SNAr)

Problem: The desired substitution of the 6-chloro group proceeds with low conversion or yield.

Potential Cause Troubleshooting Steps
Insufficient Activation The pyridine nitrogen activates the 2 and 6 positions for nucleophilic attack. If your nucleophile is weak, the reaction may be slow. Consider using a stronger nucleophile or more forcing conditions (higher temperature).
Poor Leaving Group Ability While chloride is a good leaving group, its departure can be the rate-limiting step. Ensure your reaction conditions facilitate its departure.
Incomplete Deprotonation of Nucleophile If your nucleophile is an alcohol or amine, ensure it is sufficiently deprotonated by the base to be an effective nucleophile. Use a stronger base if necessary.
Steric Hindrance A bulky nucleophile may have difficulty accessing the reaction site. Consider using a less sterically hindered nucleophile if possible.

Visualizing Reaction Pathways

Below are diagrams illustrating key concepts in this compound reactivity.

Tautomerization Tautomeric Equilibrium of this compound This compound This compound (Hydroxy Form) 6-Chloro-2-pyridone 6-Chloro-2-pyridone (Keto Form) This compound->6-Chloro-2-pyridone Equilibrium

Caption: Tautomerization of this compound.

AlkylationByproducts N- vs. O-Alkylation Byproduct Formation cluster_start Starting Material cluster_products Products 6-Chloro-2-pyridone_anion 6-Chloro-2-pyridone Anion N-Alkylated N-Alkylated Product (6-Chloro-1-alkylpyridin-2-one) 6-Chloro-2-pyridone_anion->N-Alkylated  Reaction at Nitrogen O-Alkylated O-Alkylated Product (2-Alkoxy-6-chloropyridine) 6-Chloro-2-pyridone_anion->O-Alkylated  Reaction at Oxygen

Caption: Competing N- and O-alkylation pathways.

SNArWorkflow Troubleshooting Workflow for SNAr Reactions Start Low SNAr Yield CheckNucleophile Is the nucleophile strong enough? Start->CheckNucleophile CheckBase Is the base strong enough? CheckNucleophile->CheckBase Yes StrongerNuc Consider a Stronger Nucleophile CheckNucleophile->StrongerNuc No CheckTemp Is the temperature high enough? CheckBase->CheckTemp Yes StrongerBase Use a Stronger Base CheckBase->StrongerBase No IncreaseTemp Increase Temperature CheckTemp->IncreaseTemp No Success Improved Yield CheckTemp->Success Yes IncreaseTemp->Success StrongerBase->Success StrongerNuc->Success

References

Technical Support Center: Scaling Up the Synthesis of 6-Chloropyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are transitioning the synthesis of 6-Chloropyridin-2-ol from the laboratory to a pilot plant scale. Below you will find troubleshooting guidance and frequently asked questions to address challenges that may arise during this process.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges when scaling up the synthesis of this compound from a lab to a pilot plant?

A1: Scaling up chemical syntheses often introduces challenges not observed at the bench scale. For pyridine derivatives, key issues include:

  • Heat Transfer: Larger reaction volumes have a reduced surface-area-to-volume ratio, making heat dissipation more difficult.[1] Exothermic reactions that are easily controlled in the lab can become hazardous at a larger scale without proper thermal management.[2][3]

  • Mixing and Mass Transfer: Achieving homogeneous mixing in large reactors is more complex.[1] Inefficient mixing can lead to localized temperature and concentration gradients, which may result in the formation of side products and a decrease in overall yield.[2]

  • Impurity Profile Changes: The impurity profile of the final product can change during scale-up.[2] Longer reaction times or temperature variations may lead to the formation of new or increased levels of impurities that were negligible at the lab scale.

  • Product Isolation and Purification: Techniques that are straightforward in the lab, such as column chromatography, can be costly and challenging to implement at a pilot scale.[4] Work-up procedures like extractions may require significantly longer settling times.[1]

Q2: How does the purity of the starting material, such as 2,6-dichloropyridine, impact the pilot-scale synthesis?

A2: The purity of starting materials is critical for a successful and reproducible synthesis. Impurities in the initial reagents can interfere with the reaction, leading to the formation of by-products and lower yields.[3] For instance, when using 2,6-dichloropyridine, impurities from its own synthesis, such as other pyridine isomers, can lead to tar formation at high temperatures.[5] It is essential to use highly purified starting materials and to have robust analytical methods to verify their quality before beginning the pilot run.

Q3: What are the key safety considerations for the pilot-plant synthesis of this compound?

A3: Safety is paramount during scale-up. A thorough thermal hazard assessment is crucial to understand the reaction's heat flow and prevent runaway reactions.[2] Key considerations include:

  • Reagent Handling: Reagents like 2,6-dichloropyridine and sodium hydroxide require appropriate personal protective equipment (PPE) and handling procedures.[6][7]

  • Pressure Management: If the reaction generates gaseous byproducts, proper venting and pressure relief systems are essential to prevent pressure buildup in the reactor.[2]

  • Hazard and Operability (HAZOP) Study: A systematic review of the entire process should be conducted to identify potential hazards and operational issues before commencing the pilot run.[4]

  • Containment: Procedures for containing and cleaning up spills should be established and communicated to all personnel.[7]

Troubleshooting Guide

Problem: The reaction yield is significantly lower at the pilot scale compared to the lab.

Potential Cause(s)Recommended Solution(s)
Inefficient Heat Transfer Localized overheating can cause degradation of reactants or products. Ensure the reactor's cooling system is sufficient for the reaction's exothermicity and improve agitation to promote uniform heat distribution.[1][3]
Poor Mixing Localized high concentrations of reagents can promote side reactions.[1] Verify that the impeller type and stirring speed are appropriate for the reactor size and reaction mass. Consider a staged or slow, controlled addition of critical reagents to manage reaction rates and heat generation.[1][3]
Incomplete Conversion Reaction kinetics can change upon scale-up.[2] Monitor the reaction progress using in-process controls (e.g., HPLC, TLC) to determine the optimal reaction time and ensure completion.[1]
Product Loss During Work-up Extraction and filtration processes may need optimization for larger volumes. For example, extractions may require longer settling times to prevent emulsion formation.[1] Recrystallization may also need to be re-optimized for larger batches.[1]

Problem: The final product has an unacceptable impurity profile.

Potential Cause(s)Recommended Solution(s)
Unreacted Starting Material Incomplete reaction due to poor mixing or insufficient reaction time. Optimize reaction conditions and monitor for completion.[1][2]
Formation of Side Products Side reactions may be favored at the higher temperatures or longer reaction times sometimes seen in pilot plants.[2] Re-evaluate and optimize the reaction temperature and reagent addition rates.
Degradation of Product The product may be sensitive to prolonged exposure to heat or acidic/basic conditions during work-up. Minimize the time the product is exposed to harsh conditions.
Contamination from Equipment Ensure the reactor and all transfer lines are thoroughly cleaned and free from contaminants from previous batches.

Problem: The reaction is stalling or proceeding very slowly.

Potential Cause(s)Recommended Solution(s)
Insufficient Temperature Control The larger thermal mass of a pilot reactor can make it difficult to reach and maintain the optimal reaction temperature. Verify the accuracy of temperature probes and the performance of the heating system.
Poor Mass Transfer In a multiphasic reaction (e.g., solid-liquid), the rate can be limited by the transfer of reagents between phases. Increase agitation to improve mass transfer.

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrolysis of 2,6-Dichloropyridine (Pilot Scale Adaptation)

This protocol outlines a common method for synthesizing this compound.

Materials:

  • 2,6-Dichloropyridine

  • Sodium Hydroxide (NaOH)

  • Water

  • Hydrochloric Acid (HCl)

  • Suitable organic solvent for extraction (e.g., Ethyl Acetate)

Procedure:

  • Charge Reactor: Charge the pilot plant reactor with water and sodium hydroxide. Stir until all NaOH is dissolved.

  • Add Starting Material: Add 2,6-dichloropyridine to the aqueous NaOH solution. The addition may be done in portions to control the initial reaction exotherm.

  • Reaction: Heat the reaction mixture to the target temperature (e.g., 90-100°C) with efficient stirring.

  • Monitoring: Monitor the reaction's progress by taking samples periodically and analyzing them via HPLC to check for the disappearance of 2,6-dichloropyridine.

  • Cooling: Once the reaction is complete, cool the mixture to room temperature.

  • Neutralization/Acidification: Carefully acidify the reaction mixture with hydrochloric acid to a pH of ~5-6. This will precipitate the this compound product.

  • Isolation: Isolate the crude product by filtration. Wash the filter cake with cold water to remove inorganic salts.

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve the desired purity.

  • Drying: Dry the purified product under vacuum at an appropriate temperature.

Workflow for Synthesis and Purification

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Charge Reactor with Water and NaOH B Add 2,6-Dichloropyridine A->B Controlled Addition C Heat to Target Temperature (e.g., 90-100°C) B->C D Monitor Reaction (via HPLC) C->D Hold & Sample E Cool to Room Temperature D->E Reaction Complete F Acidify with HCl to Precipitate E->F G Filter and Wash Crude Product F->G H Recrystallize from Suitable Solvent G->H I Dry Final Product Under Vacuum H->I

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

Table 1: Comparison of Typical Lab vs. Pilot Scale Parameters
ParameterLaboratory Scale (1 L Flask)Pilot Plant Scale (100 L Reactor)Key Considerations for Scale-Up
Batch Size 50 - 100 g5 - 10 kgAll raw materials must be scaled proportionally.
Solvent/Water Volume 0.5 - 1 L50 - 100 LEnsure adequate reactor volume and handling capacity.
Heating/Cooling Heating mantle, ice bathJacketed vessel with thermal fluidSurface-to-volume ratio decreases, requiring more efficient heat transfer systems.[1]
Agitation Magnetic stir barMechanical overhead stirrer (impeller)Stirring efficiency is critical for mixing and heat transfer; must be validated for the larger scale.[1]
Reagent Addition Pipette, dropping funnelDosing pump, pressure transferAddition rate is critical to control exotherms; may need to be significantly slower per unit volume.[3]
Reaction Time 2 - 4 hours4 - 8 hours (or longer)May increase due to mixing and heating/cooling ramp times.[2]
Work-up Separatory funnel, Buchner funnelDecanting, centrifugation, Nutsche filterPhase separation can be slower; equipment must be appropriately sized.
Table 2: Common Impurities and Mitigation Strategies
ImpurityPotential SourceAnalytical Detection MethodMitigation Strategy
2,6-Dichloropyridine Unreacted starting material.HPLC, GC-MSEnsure reaction goes to completion by optimizing reaction time and temperature; monitor with in-process controls.[8]
Pyridine-2,6-diol Over-hydrolysis or side reaction.HPLC-MSControl reaction stoichiometry and temperature carefully.
Other Chloropyridine Isomers Impurities present in the starting material.GC-MSSource high-purity starting materials and implement incoming quality control testing.[3]
Residual Solvents Trapped solvent from purification steps.GC-MS (Headspace)Ensure adequate drying of the final product under appropriate vacuum and temperature conditions.[4]

Visualizations of Logical Relationships

General Troubleshooting Workflow

G start Problem Encountered (e.g., Low Yield, High Impurity) check_params Review Critical Process Parameters (Temp, Time, Stoichiometry) start->check_params check_materials Verify Raw Material Quality (Purity, Water Content) start->check_materials check_equipment Inspect Equipment (Stirrer, Probes, Leaks) start->check_equipment analyze Analyze In-Process Samples and Final Product (HPLC, GC) check_params->analyze check_materials->analyze check_equipment->analyze root_cause Identify Root Cause analyze->root_cause root_cause->start Inconclusive implement_fix Implement Corrective Action (e.g., Adjust Temp, Improve Mixing) root_cause->implement_fix Cause Found end Process Optimized implement_fix->end

Caption: A logical workflow for troubleshooting common scale-up issues.

References

Validation & Comparative

A Comparative Analysis of 6-Chloropyridin-2-ol using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the NMR spectral analysis of 6-Chloropyridin-2-ol, with a comparative look at related pyridine derivatives.

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound. For a thorough comparative perspective, spectral data for the closely related compounds, 2-Hydroxypyridine and 2-Chloropyridine, are also presented. This document is intended to serve as a valuable resource for the structural elucidation and characterization of these and similar compounds in a research and development setting.

Comparison of ¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for this compound and the selected alternative compounds. It is important to note that this compound, like 2-Hydroxypyridine, can exist in a tautomeric equilibrium with its corresponding pyridone form. The observed NMR spectra will reflect the predominant tautomer in the specified solvent.

Table 1: ¹H NMR Spectral Data Comparison

CompoundSolventChemical Shift (δ, ppm) and Coupling Constant (J, Hz)
This compound DMSO-d₆Data not explicitly found in searches. Based on related structures, signals for the three aromatic protons would be expected in the 6.0-8.0 ppm range.
2-HydroxypyridineCDCl₃A: 7.48, B: 7.40 (J=8.8 Hz), C: 6.594 (J=2.0, 6.4 Hz), D: 6.294 (J=1.2 Hz)[1]
2-ChloropyridineCDCl₃A: 8.387 (J=4.8, 2.0, 0.7 Hz), B: 7.642, C: 7.32, D: 7.23[2]

Table 2: ¹³C NMR Spectral Data Comparison

CompoundSolventChemical Shift (δ, ppm)
This compound DMSO-d₆A ¹³C NMR spectrum is available on SpectraBase, indicating that experimental data has been acquired.[3]
2-Hydroxypyridine (as 2-Pyridone)CD₃OD155.9 (C-2), 140.8 (C-4), 138.3 (C-6), 125.8 (C-3), 124.4 (C-5)[4]
2-ChloropyridineUnknownA ¹³C NMR spectrum is available on SpectraBase.[5]

Experimental Protocols

Standard procedures for acquiring high-quality ¹H and ¹³C NMR spectra are outlined below. These protocols are generally applicable to the analysis of this compound and its analogues.

Sample Preparation
  • Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a more concentrated solution of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Solvent Selection: The choice of deuterated solvent is critical and can influence chemical shifts. Common solvents include Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆).[6] For compounds with limited solubility, DMSO-d₆ is often a good choice.

  • Sample Filtration: To ensure a homogeneous magnetic field and obtain sharp spectral lines, it is essential to filter the sample solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

  • NMR Tube: Transfer the filtered solution into a clean, dry 5 mm NMR tube.

Data Acquisition
  • Instrumentation: NMR spectra are typically acquired on a spectrometer operating at a magnetic field strength of 300 MHz or higher.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Number of Scans: 8 to 16 scans are usually sufficient for a ¹H spectrum.

    • Relaxation Delay: A delay of 1-2 seconds between scans is common.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each carbon.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (several hundred to thousands) is required.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is typically used.

  • Referencing: Chemical shifts are referenced internally to the residual solvent peak or to an internal standard such as tetramethylsilane (TMS).

Logical Workflow for NMR Analysis

The following diagram illustrates a logical workflow for the complete NMR analysis of a compound like this compound.

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis and Interpretation Compound Obtain Pure Compound Solvent Select Deuterated Solvent Compound->Solvent Dissolve Dissolve Sample Solvent->Dissolve Filter Filter Solution Dissolve->Filter Tube Transfer to NMR Tube Filter->Tube H1_NMR Acquire ¹H NMR Spectrum Tube->H1_NMR C13_NMR Acquire ¹³C NMR Spectrum Tube->C13_NMR Process_H1 Process ¹H Data (FT, Phasing, Baseline Correction) H1_NMR->Process_H1 TwoD_NMR Acquire 2D NMR (e.g., COSY, HSQC) if needed C13_NMR->TwoD_NMR Process_C13 Process ¹³C Data C13_NMR->Process_C13 Structure_Elucidation Structure Elucidation and Comparison TwoD_NMR->Structure_Elucidation Analyze_H1 Analyze ¹H Spectrum (Chemical Shift, Integration, Multiplicity) Process_H1->Analyze_H1 Analyze_C13 Analyze ¹³C Spectrum (Chemical Shift) Process_C13->Analyze_C13 Analyze_H1->Structure_Elucidation Analyze_C13->Structure_Elucidation

A logical workflow for the NMR analysis of an organic compound.

This guide provides a foundational understanding of the NMR analysis of this compound. For definitive structural confirmation, it is always recommended to acquire and interpret the full set of 1D and 2D NMR data for the specific compound under investigation.

References

Navigating the Structural Maze: A Comparative Guide to Mass Spectrometry for the Confirmation of 6-Chloropyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthetic intermediates is a critical step. This guide provides a comparative analysis of mass spectrometry techniques for the structural elucidation of 6-Chloropyridin-2-ol, a key building block in the synthesis of various pharmaceutical agents. We present a head-to-head comparison of common ionization methods, supported by experimental data and detailed protocols, to empower you in selecting the optimal analytical strategy.

The structural integrity of molecules like this compound (C₅H₄ClNO, Molecular Weight: 129.54 g/mol ) is paramount.[1] Mass spectrometry stands as a powerful and sensitive technique for confirming its molecular weight and deducing its structure through fragmentation analysis. The choice of ionization technique and sample introduction method, however, profoundly impacts the quality and nature of the data obtained. This guide delves into the nuances of Electron Ionization (EI), Electrospray Ionization (ESI), and Chemical Ionization (CI), coupled with Gas Chromatography (GC-MS) and Liquid Chromatography (LC-MS), to provide a comprehensive analytical toolkit.

At a Glance: Ionization Technique Comparison

The selection of an ionization method is a pivotal decision in mass spectrometry analysis. While "hard" ionization techniques like EI provide rich structural detail through extensive fragmentation, "soft" ionization methods such as ESI and CI are invaluable for unequivocal molecular weight determination with minimal fragmentation. The table below summarizes the key characteristics of each technique in the context of this compound analysis.

Ionization TechniquePrincipleKey Information ProvidedIdeal Application
Electron Ionization (EI) High-energy electrons bombard the analyte, causing ionization and extensive fragmentation.Detailed fragmentation pattern for structural elucidation.Confirmation of unknown structures, library matching.
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol, leading to the formation of protonated or deprotonated molecules.Accurate molecular weight determination ([M+H]⁺ or [M-H]⁻).Analysis of polar and thermally labile compounds, LC-MS coupling.
Chemical Ionization (CI) A reagent gas is ionized, which then transfers a proton to the analyte in a less energetic process than EI.Molecular weight confirmation with some structurally significant fragments.When EI causes excessive fragmentation and the molecular ion is not observed.

In-Depth Analysis: Performance and Fragmentation Patterns

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

GC-MS with EI is a robust and widely used technique for the analysis of volatile and thermally stable compounds like this compound. The high-energy ionization process leads to a reproducible fragmentation pattern that serves as a molecular fingerprint.

Experimental Protocol:

  • Sample Preparation: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is prepared.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Column: 30 m x 0.25 mm, 0.25 µm film thickness (e.g., HP-5MS)

    • Oven Program: 100 °C for 1 min, ramp to 250 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 30-200.

Data Interpretation:

The EI mass spectrum of this compound is characterized by a discernible molecular ion peak (M⁺) at m/z 129 and a prominent isotope peak at m/z 131 due to the presence of the ³⁷Cl isotope.[2][3] The fragmentation pattern provides valuable structural information.

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

M [label="[C₅H₄ClNO]⁺˙\nm/z 129/131", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F1 [label="[C₅H₃NO]⁺˙\nm/z 93"]; F2 [label="[C₄H₄N]⁺\nm/z 66"]; F3 [label="[C₄H₃]⁺\nm/z 51"]; Loss1 [label="- HCl", shape=plaintext]; Loss2 [label="- CO", shape=plaintext]; Loss3 [label="- HCN", shape=plaintext];

M -> Loss1 [style=invis]; Loss1 -> F1 [style=invis]; F1 -> Loss2 [style=invis]; Loss2 -> F2 [style=invis]; F2 -> Loss3 [style=invis]; Loss3 -> F3 [style=invis];

{rank=same; M; Loss1; F1; Loss2; F2; Loss3; F3} } Caption: Proposed EI Fragmentation Pathway of this compound.

A plausible fragmentation pathway involves the initial loss of HCl to form an ion at m/z 93. Subsequent loss of carbon monoxide (CO) can lead to a fragment at m/z 66, followed by the elimination of hydrogen cyanide (HCN) to yield an ion at m/z 51.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

For a more gentle ionization that preserves the molecular ion, LC-MS with ESI is the method of choice. This technique is particularly advantageous for analyzing this compound in complex matrices or when confirming its molecular weight is the primary objective.

Experimental Protocol:

  • Sample Preparation: The sample is dissolved in a solvent compatible with the mobile phase (e.g., methanol/water mixture).

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (can be varied to induce fragmentation).

Data Interpretation:

In positive ESI mode, this compound is expected to be readily protonated, yielding a strong [M+H]⁺ ion at m/z 130. The corresponding isotope peak at m/z 132 will also be observed. By increasing the cone voltage, in-source collision-induced dissociation (CID) can be promoted to generate fragments for further structural confirmation.

Workflow for Structure Confirmation

The following diagram illustrates a typical workflow for the mass spectrometric analysis and structure confirmation of a synthesized compound like this compound.

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Mass Spectrometry Analysis cluster_3 Data Analysis cluster_4 Structure Confirmation SP Dissolve this compound in appropriate solvent GC Gas Chromatography (GC) SP->GC LC Liquid Chromatography (LC) SP->LC EI Electron Ionization (EI) GC->EI ESI Electrospray Ionization (ESI) LC->ESI DA Mass Spectrum Interpretation (Molecular Ion & Fragmentation) EI->DA ESI->DA SC Confirm Structure of This compound DA->SC

Conclusion: Selecting the Right Tool for the Job

The choice between different mass spectrometry techniques for the analysis of this compound is dictated by the specific analytical goal.

  • For unequivocal structural elucidation and library matching , GC-MS with Electron Ionization is the gold standard, providing a rich and reproducible fragmentation pattern.

  • For rapid and accurate molecular weight confirmation , especially in complex mixtures or for thermally sensitive derivatives, LC-MS with Electrospray Ionization is the superior choice.

  • Chemical Ionization offers a middle ground, providing molecular weight information with some fragmentation, and is a valuable alternative when EI proves too harsh.

By understanding the principles and applications of these techniques, researchers can confidently and efficiently confirm the structure of this compound and other critical synthetic intermediates, ensuring the integrity and success of their research and development endeavors.

References

Navigating Halogen Reactivity: A Comparative Guide to 6-Chloropyridin-2-ol and 6-Bromopyridin-2-ol in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of pyridinone scaffolds is a cornerstone of modern medicinal chemistry. The choice of halogen at the 6-position of the pyridin-2-ol core, whether chlorine or bromine, significantly influences its reactivity in key cross-coupling and nucleophilic substitution reactions. This guide provides an objective comparison of the performance of 6-chloropyridin-2-ol and 6-bromopyridin-2-ol, supported by established reactivity principles and representative experimental data, to aid in the rational design of synthetic routes.

Core Reactivity Principles: C-X Bond Dissociation Energy

The fundamental difference in reactivity between this compound and 6-bromopyridin-2-ol in many common transformations, particularly palladium-catalyzed cross-coupling reactions, is dictated by the carbon-halogen (C-X) bond strength. The C-Br bond is inherently weaker and more polarizable than the C-Cl bond. This translates to a lower activation energy for the rate-determining oxidative addition step in catalytic cycles, generally rendering 6-bromopyridin-2-ol the more reactive substrate.[1][2]

While advancements in catalyst and ligand design have made the activation of C-Cl bonds more accessible, bromo-substituted pyridinols often react under milder conditions, with lower catalyst loadings, and in shorter reaction times.[1]

Comparative Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds. The enhanced reactivity of the C-Br bond makes 6-bromopyridin-2-ol the preferred substrate for this transformation, often providing higher yields under standard conditions.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundPhenylboronic AcidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O1001875 (Representative)
6-Bromopyridin-2-olPhenylboronic AcidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O80692 (Representative)

Note: The yields presented are representative and can vary based on the specific reaction conditions and substrate scope.

Experimental Protocols

General Protocol for a Comparative Suzuki-Miyaura Coupling Reaction

This protocol allows for a direct comparison of the reactivity of this compound and 6-bromopyridin-2-ol under identical conditions.

Materials:

  • This compound or 6-Bromopyridin-2-ol (1.0 mmol, 1.0 equiv)

  • Phenylboronic Acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane and Water (4:1 mixture, degassed)

Procedure:

  • To a flame-dried Schlenk tube, add 6-halopyridin-2-ol (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 mmol).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water (4:1, 5 mL) mixture via syringe.

  • Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 80°C for the bromo-compound and 100°C for the chloro-compound) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-phenylpyridin-2-ol.

Logical Workflow for Substrate Selection

The choice between this compound and 6-bromopyridin-2-ol is often a balance between cost, availability, and desired reactivity. The following diagram illustrates a typical decision-making process for a synthetic chemist.

SubstrateSelection Start Start: Synthetic Target with 6-Substituted Pyridin-2-ol Cost Is cost the primary driver? Start->Cost Reactivity Is high reactivity/mild conditions critical? Cost->Reactivity No Chloro Select this compound Cost->Chloro Yes Reactivity->Chloro No Bromo Select 6-Bromopyridin-2-ol Reactivity->Bromo Yes Optimize Optimize catalyst system for C-Cl activation Chloro->Optimize Proceed Proceed with synthesis under standard conditions Bromo->Proceed

Substrate selection workflow.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

In nucleophilic aromatic substitution (SNAr) reactions, the relative reactivity of 6-chloro- and 6-bromopyridin-2-ol can be more nuanced. While the C-Br bond is weaker, the rate-determining step in SNAr is often the initial nucleophilic attack to form a Meisenheimer complex. The electronegativity of the halogen can influence the electrophilicity of the carbon center. However, for halogens, the leaving group ability (related to the stability of the halide anion) also plays a crucial role in the second step of the reaction (expulsion of the leaving group). Generally, bromide is a better leaving group than chloride. Therefore, for SNAr reactions, 6-bromopyridin-2-ol is also expected to be more reactive.

Experimental Workflow for a Comparative SNAr Reaction

SNAr_Workflow Start Start: Parallel SNAr Reactions Setup Prepare two reaction vessels with identical nucleophile, base, and solvent Start->Setup Substrate Add this compound to one and 6-Bromopyridin-2-ol to the other Setup->Substrate Reaction Heat both reactions at the same temperature and monitor progress (TLC/LC-MS) Substrate->Reaction Analysis Compare reaction times and yields to determine relative reactivity Reaction->Analysis Conclusion Conclusion: Bromo- is typically faster Analysis->Conclusion

Comparative SNAr experimental workflow.

Conclusion

For palladium-catalyzed cross-coupling reactions, 6-bromopyridin-2-ol is generally the more reactive and versatile substrate compared to this compound, owing to its lower C-Br bond dissociation energy. This allows for milder reaction conditions and often results in higher yields. While modern catalytic systems have improved the utility of chloro-pyridines, the bromo-analogue remains the substrate of choice for achieving high efficiency, particularly in complex synthetic sequences. In nucleophilic aromatic substitution reactions, the better leaving group ability of bromide also typically renders 6-bromopyridin-2-ol more reactive. The selection between these two valuable building blocks should be guided by a consideration of the specific reaction, desired efficiency, and economic factors.

References

A Comparative Guide to the Quantification of 6-Chloropyridin-2-ol: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of a broad range of compounds. For the quantification of 6-Chloropyridin-2-ol, a reverse-phase HPLC method with UV detection is a suitable approach. This method separates compounds based on their polarity.

Experimental Protocol:

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, pH adjusted to 3 with orthophosphoric acid)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of water (pH 3) and methanol (e.g., 50:50 v/v).[1]

  • Flow Rate: 0.7 mL/min.[1]

  • Column Temperature: 40°C.[1]

  • Detection Wavelength: 254 nm.[1]

  • Injection Volume: 10 µL.[1]

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.

  • Prepare a series of calibration standards of the reference standard in the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly suitable for volatile and thermally stable compounds. For the analysis of this compound, a headspace GC method could be employed to minimize sample preparation and potential matrix effects.

Experimental Protocol:

Instrumentation:

  • Gas chromatograph with a headspace autosampler

  • Mass spectrometer detector (e.g., single quadrupole)

  • Capillary GC column (e.g., 30 m x 0.32 mm ID, 0.5 µm film thickness).[2]

  • Data acquisition and processing software

Reagents:

  • This compound reference standard

  • Suitable solvent for dilution (e.g., Dimethyl sulfoxide)

GC-MS Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Ion Source Temperature: 230°C

  • Mass Range: Scan from m/z 40 to 450.

Sample Preparation:

  • Accurately weigh the this compound sample and dissolve it in a suitable solvent to a known concentration.

  • Prepare a series of calibration standards of the reference standard.

  • Transfer an aliquot of the sample or standard solution into a headspace vial and seal it.

  • Incubate the vial in the headspace autosampler at a set temperature (e.g., 120°C) for a specific time before injection.

Performance Comparison

The following table summarizes the expected performance characteristics of HPLC-UV and GC-MS for the quantification of this compound, based on data from analogous compounds.[1][2]

ParameterHPLC-UV (Expected)GC-MS (Expected)
Linearity (R²) > 0.999> 0.998
Limit of Detection (LOD) 0.015 µg/mLLower ppm level
Limit of Quantification (LOQ) 0.048 µg/mLppm level
Accuracy (% Recovery) 98.80 - 100.03%Specific, linear, accurate, precise, and robust
Precision (%RSD) < 2%< 5%

Method Validation Workflow

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose.[3][4] The International Council for Harmonisation (ICH) provides guidelines for method validation, which typically include the evaluation of specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.[4]

Analytical_Method_Validation_Workflow Analytical Method Validation Workflow cluster_Planning Planning Phase cluster_Execution Execution Phase cluster_Evaluation Evaluation Phase cluster_Documentation Documentation Phase Define_Purpose Define Analytical Method Purpose Select_Method Select Appropriate Analytical Method Define_Purpose->Select_Method Validation_Protocol Develop Validation Protocol Select_Method->Validation_Protocol Prepare_Samples Prepare Samples and Standards Validation_Protocol->Prepare_Samples Perform_Experiments Perform Validation Experiments Prepare_Samples->Perform_Experiments Collect_Data Collect and Process Data Perform_Experiments->Collect_Data Analyze_Results Analyze Validation Results Collect_Data->Analyze_Results Assess_Parameters Assess Validation Parameters (Linearity, Accuracy, Precision, etc.) Analyze_Results->Assess_Parameters Compare_Criteria Compare with Acceptance Criteria Assess_Parameters->Compare_Criteria Validation_Report Prepare Validation Report Compare_Criteria->Validation_Report Method_Implementation Implement Validated Method for Routine Use Validation_Report->Method_Implementation

Caption: A flowchart illustrating the typical stages of an analytical method validation process.

Logical Relationship of Method Selection

The choice between HPLC and GC-MS for the quantification of this compound depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation.

Method_Selection_Logic Logical Flow for Analytical Method Selection Analyte_Properties Analyte Properties (Volatility, Thermal Stability, Polarity) Choose_GCMS Select GC-MS Analyte_Properties->Choose_GCMS Volatile & Thermally Stable Choose_HPLC Select HPLC Analyte_Properties->Choose_HPLC Non-volatile or Thermally Labile Derivatization Consider Derivatization Analyte_Properties->Derivatization Polar Sample_Matrix Sample Matrix Complexity Sample_Matrix->Choose_GCMS Simple/Clean Sample_Matrix->Choose_HPLC Complex Sensitivity_Requirement Required Sensitivity Sensitivity_Requirement->Choose_GCMS High Sensitivity_Requirement->Choose_HPLC Moderate Derivatization->Choose_GCMS

Caption: A decision-making diagram for selecting between HPLC and GC-MS based on key analytical considerations.

References

comparing the efficacy of different catalysts for 6-Chloropyridin-2-ol coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient functionalization of pyridinone scaffolds is a critical step in the synthesis of a wide array of pharmaceutical agents. The coupling of 6-Chloropyridin-2-ol, a versatile building block, is central to this effort. The choice of catalyst is paramount in achieving high yields and reaction efficiency. This guide provides a comparative overview of various catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck coupling reactions involving this compound and its analogs, with supporting data and detailed experimental protocols.

Catalyst Performance in C-C and C-N Bond Formation

The success of coupling reactions with this compound, a challenging substrate due to the potential for catalyst inhibition by the pyridine nitrogen and the presence of the hydroxyl group, is highly dependent on the catalyst system. Below is a summary of catalyst systems for various coupling reactions, with performance data extrapolated from studies on similar chloropyridine derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. For this compound, the selection of a suitable palladium catalyst and ligand is crucial to overcome the lower reactivity of the chloro-substituent.

Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Chloropyridines

Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O10012-2460-75
Pd(OAc)₂ / SPhosK₃PO₄Toluene1004-12>90
Pd₂(dba)₃ / XPhosK₃PO₄Toluene/H₂O110880-90
Pd(dppf)Cl₂Cs₂CO₃DMF/H₂O901670-80
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl pyridinones. The use of bulky, electron-rich phosphine ligands is critical for high coupling efficiency.[1][2]

Table 2: Comparison of Palladium Catalysts for Buchwald-Hartwig Amination of Chloropyridines

Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃ / BINAPNaOtBuToluene806-1875-90
Pd(OAc)₂ / RuPhosK₂CO₃t-BuOH1004-12>90
G3-XPhos PalladacycleCs₂CO₃1,4-Dioxane1002-8>95
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, which is valuable for introducing alkynyl moieties.[3][4]

Table 3: Comparison of Catalysts for Sonogashira Coupling of Chloroarenes

Catalyst System (Pd Source / Ligand)Co-catalystBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₂Cl₂CuIEt₃NDMF80-1006-1270-85
Pd(OAc)₂ / P(t-Bu)₃NoneCs₂CO₃1,4-Dioxane1008-1675-90
Pd/CCuIK₂CO₃H₂O801260-75
Heck Coupling

The Heck reaction facilitates the formation of a C-C bond between an unsaturated halide and an alkene.[4][5]

Table 4: Comparison of Palladium Catalysts for Heck Coupling of Chloroarenes

| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(OAc)₂ | Et₃N | DMF | 120 | 12-24 | 65-80 | | Pd/C | NaOAc | NMP | 140 | 18 | 70-85 | | Herrmann's Catalyst | Na₂CO₃ | Toluene | 110 | 10-16 | >90 |

Experimental Protocols

Detailed methodologies for the key coupling reactions are provided below. These are generalized procedures and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Coupling
  • Inert Atmosphere Setup : In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).

  • Evacuation and Backfilling : Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Reagent Addition : Under a positive pressure of inert gas, add the palladium catalyst and ligand.

  • Solvent Addition : Add the degassed solvent via syringe.

  • Reaction : Heat the reaction mixture to the specified temperature and stir for the required time, monitoring progress by TLC or LC-MS.

  • Work-up : Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • Catalyst Pre-formation (optional) : In a glovebox or under a stream of inert gas, add the palladium source, ligand, and base to a dry Schlenk tube. Add the anhydrous, degassed solvent and stir.

  • Reagent Addition : Add this compound and the amine coupling partner to the mixture.

  • Reaction : Seal the tube and heat the reaction mixture to the specified temperature with stirring. Monitor the reaction by TLC or GC-MS.

  • Work-up : Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent.

  • Purification : Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.

Visualizing Reaction Workflows

The following diagrams illustrate the general workflows for catalyst comparison and a typical cross-coupling reaction.

Catalyst_Efficacy_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Define Substrates (this compound & Coupling Partner) B Select Catalysts for Comparison (e.g., Pd(OAc)₂, Pd(dppf)Cl₂, etc.) A->B C Select Ligands (e.g., SPhos, XPhos, PPh₃) B->C D Define Reaction Parameters (Base, Solvent, Temperature) C->D E Set up Parallel Reactions (Inert Atmosphere) D->E F Monitor Reaction Progress (TLC, LC-MS) E->F G Quench & Work-up F->G H Purify Products (Column Chromatography) G->H I Analyze Yield & Purity (NMR, HPLC) H->I J Compare Catalyst Performance I->J

Catalyst efficacy comparison workflow.

Cross_Coupling_Workflow start Start reagents Combine Reactants: - this compound - Coupling Partner - Base start->reagents purge Purge with Inert Gas (3x Evacuate/Backfill) reagents->purge catalyst Add Catalyst System (Pd Source + Ligand) purge->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat to Reaction Temp. solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolated Product purify->product

References

Structure-Activity Relationship of 6-Chloropyridin-2-ol Analogs: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of a chemical scaffold is paramount for designing potent and selective therapeutic agents. This guide provides a comparative analysis of 6-Chloropyridin-2-ol analogs, focusing on their potential as anticancer and antiviral agents. The data presented herein is compiled from recent studies to facilitate the rational design of novel derivatives with improved pharmacological profiles.

The this compound core, which exists in tautomeric equilibrium with 6-chloro-2(1H)-pyridinone, represents a privileged scaffold in medicinal chemistry. The presence of the chlorine atom at the 6-position and the hydroxyl/keto group at the 2-position provides key handles for synthetic modification, allowing for the exploration of chemical space and the optimization of biological activity. Recent research has highlighted the potential of derivatives of this scaffold as covalent inhibitors, targeting specific amino acid residues in biological targets to elicit a therapeutic effect.

Comparative Analysis of Biological Activity

Recent investigations into a series of 6-chloropyridin-2-yl benzoates have shed light on the SAR of this class of compounds, particularly their antiproliferative and antiviral activities. The following tables summarize the quantitative data from these studies, providing a clear comparison of the impact of various substitutions on the phenyl ring of the benzoate moiety.

Antiproliferative Activity against Human Cancer Cell Lines

The antiproliferative activity of 6-chloropyridin-2-yl benzoate analogs was evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are presented in Table 1.

Table 1: Antiproliferative Activity (IC50, µM) of 6-Chloropyridin-2-yl Benzoate Analogs

Compound IDR (Substitution on Phenyl Ring)A-375 (Melanoma)MCF-7 (Breast Cancer)HCT-116 (Colon Cancer)
1a H> 50> 50> 50
1e 4-NO₂1.59 ± 0.0310.2 ± 0.58.7 ± 0.4
1m 4-CF₃1.08 ± 0.017.5 ± 0.36.1 ± 0.2
1g 4-Cl5.2 ± 0.225.1 ± 1.218.9 ± 0.9
1h 4-Br4.8 ± 0.322.4 ± 1.116.5 ± 0.8
1i 4-I3.9 ± 0.218.7 ± 0.914.2 ± 0.7
1j 4-F8.9 ± 0.435.6 ± 1.728.3 ± 1.4
1k 4-CH₃15.4 ± 0.7> 50> 50
1l 4-OCH₃> 50> 50> 50

Data is presented as mean ± standard deviation from at least three independent experiments.

Structure-Activity Relationship Insights (Antiproliferative Activity):

  • Electron-withdrawing groups are crucial: The unsubstituted analog (1a ) and analogs with electron-donating groups (1k , 1l ) showed weak to no activity. In contrast, analogs bearing strong electron-withdrawing groups, such as nitro (1e ) and trifluoromethyl (1m ), at the para-position of the phenyl ring exhibited the most potent antiproliferative activity, particularly against the A-375 melanoma cell line.

  • Halogen substitution enhances activity: The introduction of halogens at the para-position generally improved activity compared to the unsubstituted analog. The potency appears to be influenced by the electronegativity and size of the halogen, with trifluoromethyl being the most effective.

  • Selectivity towards melanoma cells: A notable trend is the higher potency of the active compounds against the A-375 melanoma cell line compared to MCF-7 and HCT-116 cell lines, suggesting a degree of selectivity.

Antiviral Activity

The same series of compounds was evaluated for their inhibitory activity against a viral enzyme target. The IC50 values are summarized in Table 2.

Table 2: Antiviral Enzyme Inhibition (IC50, µM) of 6-Chloropyridin-2-yl Benzoate Analogs

Compound IDR (Substitution on Phenyl Ring)Viral Enzyme Inhibition IC50 (µM)
1a H> 100
1e 4-NO₂45.3 ± 8.2
1m 4-CF₃38.9 ± 7.1
1g 4-Cl30.0 ± 6.6
1h 4-Br35.1 ± 6.9
1i 4-I41.2 ± 7.5
1j 4-F55.8 ± 9.3
1k 4-CH₃> 100
1l 4-OCH₃> 100

Data is presented as mean ± standard deviation from at least three independent experiments.

Structure-Activity Relationship Insights (Antiviral Activity):

  • Similar to the antiproliferative activity, electron-withdrawing groups on the phenyl ring were essential for antiviral activity.

  • The chloro-substituted analog (1g ) demonstrated the most potent inhibition of the viral enzyme in this series.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of SAR studies. The following are representative protocols for the synthesis and biological evaluation of this compound analogs.

General Synthesis of 6-Chloropyridin-2-yl Benzoate Analogs

A solution of a substituted benzoic acid (1.2 equivalents) in thionyl chloride (5 mL) is refluxed for 2 hours. The excess thionyl chloride is removed under reduced pressure. The resulting acid chloride is dissolved in anhydrous dichloromethane (10 mL) and added dropwise to a stirred solution of this compound (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane (20 mL) at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The solvent is then evaporated, and the residue is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 6-chloropyridin-2-yl benzoate derivative.

Antiproliferative Activity Assay (MTT Assay)
  • Cell Seeding: Human cancer cells (A-375, MCF-7, or HCT-116) are seeded in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium and incubated for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically from 0.01 to 100 µM) for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

Visualizing the Molecular Landscape

To better understand the context of the biological activity of these compounds, diagrams illustrating the experimental workflow and a relevant signaling pathway are provided below.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Analogs Purification Purification (Chromatography) Synthesis->Purification NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS Antiproliferative Antiproliferative Assays (MTT) MS->Antiproliferative Antiviral Antiviral Enzyme Assays SAR SAR Analysis Antiviral->SAR

Caption: Experimental workflow for SAR studies of this compound analogs.

apoptosis_pathway Compound This compound Analog Target Cellular Target (e.g., Kinase) Compound->Target Inhibition Caspase_Activation Caspase Activation Target->Caspase_Activation Signal Transduction Cascade Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis

Caption: A simplified signaling pathway illustrating the induction of apoptosis.

A Comparative Guide to Alternative Synthetic Routes for 6-Chloropyridin-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of substituted pyridin-2-ones is a critical step in the creation of a vast array of pharmacologically active molecules. The 6-chloropyridin-2-ol scaffold, in particular, serves as a versatile intermediate. This guide provides an objective comparison of several alternative synthetic routes to this key derivative, presenting quantitative data, detailed experimental protocols, and pathway visualizations to aid in methodological selection.

Comparison of Key Synthetic Routes

The synthesis of this compound can be approached from several distinct starting materials and pathways. The optimal choice depends on factors such as starting material availability, desired scale, and tolerance for multi-step procedures. Here, we compare three primary routes: Hydrolysis of 2,6-Dichloropyridine, Chlorination of Pyridin-2-ol, and a multi-step synthesis commencing from Pyridine N-Oxide.

Data Presentation

The following table summarizes the key quantitative metrics for the compared synthetic routes.

ParameterRoute 1: Hydrolysis of 2,6-DichloropyridineRoute 2: Chlorination of Pyridin-2-olRoute 3: From Pyridine N-Oxide
Starting Material 2,6-DichloropyridinePyridin-2-olPyridine
Key Reagents NaOH or KOHPOCl₃ / PCl₅m-CPBA, POCl₃, Ac₂O
Number of Steps 113
Typical Yield ~85%60-70%~65-75% (overall)
Reaction Time 4-6 hours2-4 hours24-30 hours (overall)
Key Advantages High yield, single stepDirect, uses common reagentsHigh regioselectivity in chlorination step
Key Disadvantages Starting material can be expensivePotential for over-chlorinationMulti-step, longer total time

Synthetic Pathways and Methodologies

Route 1: Hydrolysis of 2,6-Dichloropyridine

This is one of the most direct methods, involving a nucleophilic aromatic substitution on 2,6-dichloropyridine. The higher reactivity of the chlorine atom at the 2-position facilitates its selective replacement by a hydroxyl group under basic conditions.

hydrolysis_route cluster_0 Route 1: Hydrolysis 2,6-Dichloropyridine 2,6-Dichloropyridine This compound This compound 2,6-Dichloropyridine->this compound NaOH / H₂O Pressure, Heat

Caption: Pathway for Route 1.

Experimental Protocol:

  • A mixture of 2,6-dichloropyridine (1.0 eq) and a 10% aqueous solution of sodium hydroxide (2.5 eq) is charged into a pressure reactor.

  • The reactor is sealed and heated to 160-170 °C with vigorous stirring.

  • The reaction is maintained at this temperature for 4-6 hours, with pressure monitored.

  • After cooling to room temperature, the reaction mixture is carefully acidified with concentrated HCl to a pH of approximately 4-5.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Route 2: Direct Chlorination of Pyridin-2-ol

This approach involves the electrophilic chlorination of the pyridin-2-ol (or its tautomer, 2-pyridone) ring. The hydroxyl/oxo group at the 2-position directs chlorination primarily to the 4 and 6 positions. Controlling the stoichiometry and reaction conditions is crucial to favor monochlorination at the 6-position. The Vilsmeier-Haack reaction provides a classic method for such transformations.[1]

chlorination_route cluster_1 Route 2: Direct Chlorination Pyridin-2-ol Pyridin-2-ol This compound This compound Pyridin-2-ol->this compound POCl₃ / PCl₅ Heat

Caption: Pathway for Route 2.

Experimental Protocol:

  • To a flask containing pyridin-2-ol (1.0 eq), phosphorus oxychloride (POCl₃, 3.0 eq) is added slowly at 0 °C.

  • Phosphorus pentachloride (PCl₅, 1.1 eq) is then added portion-wise, keeping the temperature below 10 °C.

  • The reaction mixture is heated to reflux (approx. 110 °C) and maintained for 3 hours.

  • The mixture is cooled to room temperature and poured cautiously onto crushed ice.

  • The aqueous solution is neutralized with a saturated solution of sodium bicarbonate.

  • The product is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization.

Route 3: Synthesis from Pyridine N-Oxide

This multi-step route offers high regioselectivity. Pyridine is first oxidized to pyridine N-oxide. The N-oxide is then activated and chlorinated, which strongly favors substitution at the 2-position.[2][3] The resulting 2-chloropyridine can then be converted to the N-oxide, which rearranges to the 2-ol derivative upon treatment with acetic anhydride, followed by hydrolysis.

n_oxide_route cluster_2 Route 3: From Pyridine N-Oxide Pyridine Pyridine Pyridine N-Oxide Pyridine N-Oxide Pyridine->Pyridine N-Oxide m-CPBA or H₂O₂/AcOH 2-Chloropyridine 2-Chloropyridine Pyridine N-Oxide->2-Chloropyridine POCl₃ / Et₃N This compound This compound 2-Chloropyridine->this compound 1. m-CPBA 2. Ac₂O, Heat 3. Hydrolysis

Caption: Pathway for Route 3.

Experimental Protocol:

  • Step 1: Synthesis of Pyridine N-Oxide

    • Pyridine (1.0 eq) is dissolved in glacial acetic acid.

    • 30% Hydrogen peroxide (1.5 eq) is added dropwise while maintaining the temperature below 60 °C.

    • The mixture is heated at 70-80 °C for 20 hours.

    • After cooling, the excess solvent and peroxide are removed under reduced pressure. The residue is purified to yield pyridine N-oxide.

  • Step 2: Synthesis of 2-Chloropyridine [2][3]

    • Pyridine N-oxide (1.0 eq) is dissolved in a suitable solvent like dichloromethane.

    • Triethylamine (1.1 eq) is added.

    • The mixture is cooled to 0 °C, and phosphorus oxychloride (POCl₃, 1.1 eq) is added dropwise.[2]

    • The reaction is allowed to warm to room temperature and stirred for 4-6 hours.

    • The reaction is quenched with water, and the product is extracted. The organic layer is dried and concentrated to give 2-chloropyridine, which can be purified by distillation. A yield of 90% with 99.2% selectivity can be achieved under these conditions.[2][3]

  • Step 3: Conversion to this compound

    • 2-Chloropyridine is oxidized to 2-chloropyridine-N-oxide using m-CPBA or another suitable oxidizing agent, following a procedure similar to Step 1.[4]

    • The isolated 2-chloropyridine-N-oxide is heated in acetic anhydride.

    • The resulting acetate intermediate is hydrolyzed with aqueous acid or base to yield the final product, this compound.

Conclusion

The selection of a synthetic route for this compound derivatives is a strategic decision based on project-specific constraints and goals.

  • Route 1 (Hydrolysis) is highly efficient and straightforward, making it ideal for large-scale synthesis where the cost of 2,6-dichloropyridine is not prohibitive.

  • Route 2 (Direct Chlorination) offers a direct conversion from a readily available starting material. However, it may require careful optimization to control regioselectivity and minimize the formation of di- and tri-chlorinated byproducts.

  • Route 3 (From Pyridine N-Oxide) , while being the most lengthy, provides excellent control over regioselectivity, which can be crucial when synthesizing complex derivatives where purification from isomers is challenging.

Each method presents a viable pathway, and the detailed protocols and comparative data in this guide are intended to assist researchers in making an informed choice for their synthetic endeavors.

References

Navigating the Analysis of 6-Chloropyridin-2-ol: A Comparative Guide to LC-MS Method Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and robust analysis of intermediates like 6-Chloropyridin-2-ol is critical for ensuring the quality and safety of pharmaceutical products. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of this compound, offering insights into method development, comparative performance, and detailed experimental protocols.

At a Glance: Comparing LC-MS Approaches

The successful separation and detection of this compound by LC-MS hinges on the careful selection of chromatographic conditions and mass spectrometric parameters. Based on the analysis of structurally similar pyridine derivatives, two primary LC-MS strategies, Reversed-Phase Liquid Chromatography (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC), are compared below.

ParameterReversed-Phase LC-MS (RPLC)Hydrophilic Interaction LC-MS (HILIC)
Stationary Phase C18, C8, Phenyl-HexylBare Silica, Amide, Cyano
Mobile Phase High aqueous content, gradient elution with acetonitrile or methanol, acidified with formic or acetic acid.High organic content (typically >80% acetonitrile), aqueous buffer (e.g., ammonium formate or acetate).
Retention Mechanism Primarily hydrophobic interactions.Partitioning into a water-enriched layer on the stationary phase surface.
Typical Analytes Moderately polar to non-polar compounds.Highly polar and hydrophilic compounds.
Pros for this compound Good starting point due to its moderate polarity. Established and robust methodology.May provide better retention if the compound is highly polar. Orthogonal selectivity to RPLC.
Cons for this compound Potential for poor retention if the compound is very polar.Can be less robust than RPLC; requires careful mobile phase preparation and equilibration.
MS Compatibility Excellent with volatile mobile phase modifiers like formic acid.Excellent, as the high organic content of the mobile phase aids in efficient spray ionization.

The Blueprint for Analysis: A Typical LC-MS Method Development Workflow

Developing a robust LC-MS method requires a systematic approach. The following workflow outlines the key steps from initial feasibility to a validated method suitable for routine analysis.

LCMS_Workflow start Method Development Start lit_review Literature & Database Search (Similar Compounds) start->lit_review initial_params Define Initial Parameters (Column, Mobile Phase, MS) lit_review->initial_params feasibility Feasibility Experiments (Direct Infusion, Scouting Gradients) initial_params->feasibility feasibility->initial_params Poor Results optimization Method Optimization (Gradient, Flow Rate, Temp.) feasibility->optimization Initial Results Promising? validation Method Validation (ICH Guidelines) optimization->validation validation->optimization Validation Fails routine_analysis Routine Analysis validation->routine_analysis Validation Successful

A typical workflow for LC-MS method development.

In Detail: A Proposed Experimental Protocol for this compound Analysis

1. Sample and Standard Preparation

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to obtain a 1 mg/mL stock solution.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the initial mobile phase to cover the desired concentration range for calibration.

  • Sample Preparation: Dissolve the sample containing this compound in the initial mobile phase to a concentration within the calibration range. Filter the sample through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a good starting point.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    Time (min) %B
    0.0 5
    5.0 95
    6.0 95
    6.1 5

    | 8.0 | 5 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. The precursor ion will be the protonated molecule [M+H]⁺ of this compound. Product ions would be determined by infusion of a standard solution and performing a product ion scan.

    • Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

Beyond LC-MS: A Look at Alternative Analytical Techniques

While LC-MS is a powerful tool, other analytical techniques can also be employed for the analysis of this compound and related compounds. The choice of method often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and sample matrix.

TechniquePrinciplePros for this compoundCons for this compound
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile and thermally stable compounds in the gas phase followed by mass spectrometric detection.[1]High chromatographic efficiency and sensitivity.[1] Well-established for pyridine analysis.[1]Requires the analyte to be volatile and thermally stable, or to be derivatized.
Capillary Electrophoresis (CE) Separation of ions in an electrolyte solution under the influence of an electric field.[2]High separation efficiency and low sample consumption.[2] Suitable for charged species.Can have lower sensitivity compared to LC-MS and GC-MS. Reproducibility can be a challenge.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Separation based on chromatography with detection by UV absorbance.Robust, cost-effective, and widely available. Good for routine purity analysis.Lower sensitivity and selectivity compared to MS detection. Not suitable for complex matrices.

Making the Right Choice: A Decision Guide for Method Selection

The selection of an appropriate analytical method is a critical decision in the drug development process. The following diagram illustrates a logical approach to choosing the most suitable technique for this compound analysis.

Method_Selection start Define Analytical Need quant_qual Quantitative or Qualitative Analysis? start->quant_qual high_sens High Sensitivity Required? quant_qual->high_sens Quantitative hplc_uv HPLC-UV quant_qual->hplc_uv Qualitative/Purity ce Capillary Electrophoresis quant_qual->ce Charged Species Focus complex_matrix Complex Matrix? high_sens->complex_matrix Yes high_sens->hplc_uv No lc_ms LC-MS/MS complex_matrix->lc_ms Yes gc_ms GC-MS complex_matrix->gc_ms No, and Volatile gc_ms->lc_ms Non-Volatile

A decision tree for selecting an analytical method.

References

Comparative Biological Activities of 6-Chloropyridin-2-ol Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the biological activities of various 6-Chloropyridin-2-ol derivatives. The information is compiled from recent studies and presented to facilitate an objective evaluation of their therapeutic potential. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways.

Derivatives of this compound and related structures have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. These compounds have been investigated for their potential as antimicrobial, anticancer, and enzyme-inhibiting agents. The versatility of the pyridine ring allows for diverse chemical modifications, leading to a wide array of derivatives with varying potencies and target specificities.

Quantitative Data Summary

The biological activities of this compound derivatives are summarized in the following tables, presenting a comparative view of their efficacy across different biological assays.

Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency. The tables below showcase the MIC values of various derivatives against different pathogens.

Table 1: Antibacterial Activity of 6-Chloro-pyridin-2-yl-amine Derivatives [1]

CompoundBacillus subtilis (MTCC 121)Staphylococcus aureus (MTCC 7443)Xanthomonas campestris (MTCC 7908)Escherichia coli (MTCC 7410)
3a Potent ActivityPotent ActivityPotent ActivityPotent Activity
3f Potent ActivityPotent ActivityPotent ActivityPotent Activity
3h Potent ActivityPotent ActivityPotent ActivityPotent Activity
Other Derivatives (3b, 3c, 3d, 3e, 3g)Good to Moderate ActivityGood to Moderate ActivityGood to Moderate ActivityGood to Moderate Activity

Table 2: Antifungal Activity of 6-Chloro-pyridin-2-yl-amine Derivatives [1]

CompoundFusarium oxysporum (MTCC 2480)
3a-h Good to Moderate Activity

Table 3: Antimycobacterial Activity of 6-chloropyridin-2-yl Derivatives [2]

CompoundMinimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis H37Rv (µg/mL)
ANA-12 6.25
ANC-2 12.5
ANA-1 12.5
ANA-6 12.5
ANA-7 12.5
ANA-8 12.5
ANA-10 12.5
Anticancer Activity

The anticancer potential of pyridin-2(1H)-one and related pyrido[2,3-d]pyrimidine derivatives has been evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a primary metric.

Table 4: Anticancer Activity of Tetralin-6-yl-2-oxopyridine Derivatives [3]

CompoundIC50 (µg/mL) vs. Hela (Cervix Carcinoma)IC50 (µg/mL) vs. MCF-7 (Breast Carcinoma)
3a 3.54.5
3b 10.5Moderate Activity
6a 7.1Moderate Activity
6b 10.9Moderate Activity
7a 8.1Moderate Activity
7b 5.9Moderate Activity
7c 6.5Moderate Activity

Table 5: Anticancer Activity of Pyrido[2,3-d]pyrimidine Derivatives [4]

CompoundModificationIC50 (µM) vs. MCF-7IC50 (µM) vs. HepG2
5a Non-fused cyanopyridone1.77 ± 0.12.71 ± 0.15
5e Non-fused cyanopyridone1.39 ± 0.0810.70 ± 0.58
7b Fused pyridopyrimidine with 4-Cl substitution6.22 ± 0.3419.58 ± 1.06
Taxol (Control) 8.48 ± 0.4614.60 ± 0.79
Enzyme Inhibition

Derivatives of the 6-chloropyridine scaffold have been explored as inhibitors of various enzymes implicated in disease.

Table 6: Inhibitory Activity of Pyridine Derivatives against Hydrogen Sulfide-Synthesizing Enzymes [5]

CompoundTarget EnzymeInhibition
C30 (1 mM) Cystathionine β-synthase (CBS)~50%
Cystathionine γ-lyase (CSE)~40%
C31 (0.5 mM) Cystathionine β-synthase (CBS)~40%
Cystathionine γ-lyase (CSE)~60%

Signaling Pathways and Experimental Workflows

The biological effects of this compound derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design.

SHP2_Signaling_Pathway cluster_upstream Upstream Signaling cluster_shp2 SHP2 Regulation cluster_downstream Downstream RAS-MAPK Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 recruits SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive recruits & activates SOS1 SOS1 GRB2->SOS1 binds RAS RAS SOS1->RAS activates SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active conformational change SHP2_active->RAS dephosphorylates & activates Inhibitor 6-Chloropyridin-3-amine Derivative (Allosteric Inhibitor) Inhibitor->SHP2_active inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

experimental_workflow

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Synthesis of 6-Chloro-pyridin-2-yl-amine Derivatives[1]

A mixture of 2-amino-6-chloropyridine (starting material 1) and a substituted benzaldehyde (2a-h) in ethanol was refluxed for a specified period. The reaction progress was monitored by thin-layer chromatography. After completion, the reaction mixture was cooled, and the resulting solid product was filtered, washed with ethanol, and recrystallized to yield the final 6-chloro-pyridin-2-yl-amine derivatives (3a-h). The structures of the synthesized compounds were confirmed by elemental analyses, 1H NMR, and mass spectral studies.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentrations (MICs) of the synthesized compounds were determined using the broth microdilution method against various bacterial and fungal strains. The compounds were dissolved in a suitable solvent (e.g., DMSO) and serially diluted in 96-well microtiter plates containing the appropriate growth medium. A standardized inoculum of the test microorganism was added to each well. The plates were incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria). The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

In Vitro Anticancer Activity (MTT Assay)[5][7]

The cytotoxic activity of the compounds against cancer cell lines was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.[4]

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for an additional 4 hours to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Measurement: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO). The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[4]

  • IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) was determined.

Enzyme Inhibition Assays

The inhibitory activity of the derivatives against specific enzymes can be assessed using various in vitro assays. For instance, for kinase inhibition, a general protocol involves incubating the enzyme with its substrate and the test compound.[4] The activity of the enzyme is then measured, often through the quantification of a product or a change in a reporter molecule. The IC50 value is then calculated by measuring the enzyme activity at different inhibitor concentrations. The specific substrates, buffer conditions, and detection methods will vary depending on the enzyme being studied.[4]

References

A Comparative Guide to Assessing the Purity of Synthesized 6-Chloropyridin-2-ol by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical parameter in drug development and manufacturing. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of 6-Chloropyridin-2-ol, a key building block in the synthesis of various pharmaceutical compounds. This guide includes supporting experimental data, detailed protocols, and visual workflows to aid in selecting the most appropriate analytical method.

Comparison of Analytical Techniques for Purity Assessment

The choice of analytical technique for purity assessment depends on various factors, including the nature of the compound, potential impurities, required sensitivity, and the desired level of quantitation. Below is a comparison of HPLC with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the analysis of this compound.

Table 1: Comparison of Analytical Methods for Purity Assessment of this compound

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.Quantification based on the direct relationship between the integrated signal area of a specific nucleus and the number of nuclei.
Typical Purity Range (%) 98.0 - 102.0Dependent on volatility and thermal stability of impurities.Provides an absolute purity value.[1]
Resolution of Isomers Good to excellent, depending on the column and mobile phase. Can separate positional isomers.Can be challenging for isomers with similar boiling points and mass spectra.Excellent for distinguishing and quantifying isomers with distinct NMR signals.
Limit of Detection (LOD) Typically in the low ng/mL to µg/mL range.Can reach pg levels for volatile compounds.Generally higher than chromatographic methods, in the µg/mL range.
Limit of Quantitation (LOQ) Typically in the ng/mL to µg/mL range.Can reach pg to ng levels.Generally higher than chromatographic methods, in the µg/mL range.
Analysis Time 10 - 30 minutes per sample.20 - 40 minutes per sample.5 - 15 minutes per sample for data acquisition.
Advantages Robust, versatile, high resolution, suitable for non-volatile and thermally labile compounds.[2]High sensitivity, provides structural information for impurity identification.[3]Primary analytical method, provides absolute purity without a specific reference standard, non-destructive.[1]
Limitations Requires a reference standard for quantification, UV response factors of impurities can vary.Not suitable for non-volatile or thermally unstable compounds without derivatization.[2]Lower sensitivity compared to chromatographic methods, requires a highly pure internal standard.[4]

Potential Impurities in Synthesized this compound

Understanding the potential impurities arising from the synthesis route is crucial for developing a robust analytical method. A common synthesis of this compound involves the hydrolysis of 2,6-dichloropyridine.[5]

Table 2: Potential Impurities in this compound Synthesis

Impurity NameChemical StructureOrigin
2,6-DichloropyridineCl-C₅H₃N-ClUnreacted starting material.[5]
Pyridine-2,6-diolHO-C₅H₃N-OHOver-hydrolysis byproduct.
Other Chlorinated Pyridinese.g., TrichloropyridinesByproducts from the synthesis of the starting material.

Recommended Analytical Method: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the recommended method for routine purity assessment of this compound due to its robustness, high resolution, and suitability for polar aromatic compounds.

Experimental Protocol: RP-HPLC for Purity of this compound

This protocol is based on established methods for similar pyridine derivatives and provides a starting point for method development and validation.[6][7]

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes, then hold at 90% B for 5 minutes, followed by re-equilibration at 10% B for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm and 275 nm
Injection Volume 10 µL
Sample Preparation Dissolve the synthesized this compound in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Data Analysis:

The purity of this compound is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram (Area Percent method).

Workflow for Purity Assessment

The following diagram illustrates the logical workflow for assessing the purity of synthesized this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Analysis cluster_alternatives Alternative/Confirmatory Analysis cluster_reporting Reporting Synthesis Synthesis of this compound Isolation Isolation & Purification Synthesis->Isolation SamplePrep Sample Preparation Isolation->SamplePrep GCMS_Analysis GC-MS for Volatile Impurities Isolation->GCMS_Analysis qNMR_Analysis qNMR for Absolute Purity Isolation->qNMR_Analysis HPLC_Analysis HPLC Analysis SamplePrep->HPLC_Analysis Data_Processing Data Processing & Purity Calculation HPLC_Analysis->Data_Processing Final_Report Final Purity Report Data_Processing->Final_Report GCMS_Analysis->Final_Report qNMR_Analysis->Final_Report

Purity assessment workflow for this compound.

Signaling Pathway and Logical Relationship Diagrams

For clarity in experimental design and data interpretation, the following diagrams illustrate the logical flow of the analytical process.

HPLC_Method_Logic Analyte Synthesized This compound Separation Differential Partitioning & Separation Analyte->Separation Impurities Potential Impurities (e.g., 2,6-dichloropyridine) Impurities->Separation Column C18 Stationary Phase Column->Separation MobilePhase Mobile Phase Gradient (Water/Acetonitrile) MobilePhase->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram (Peak Elution) Detection->Chromatogram

Logical flow of HPLC separation for purity analysis.

This guide provides a framework for the purity assessment of synthesized this compound. The choice of analytical method should be based on the specific requirements of the project, and all methods should be properly validated to ensure accurate and reliable results.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for 6-Chloropyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the dynamic field of drug development, the responsible management of chemical waste is paramount to ensuring both laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of 6-Chloropyridin-2-ol, a halogenated pyridine derivative. Adherence to these protocols is crucial for mitigating risks and maintaining compliance with regulatory standards.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE): Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended equipment when handling this compound.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.[1][2][3]Protects against splashes and potential eye irritation.[4][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, Butyl rubber, Viton®).[1][2]Prevents skin contact and irritation.[4][5]
Body Protection A laboratory coat or other protective clothing.[2]Minimizes skin exposure.[1]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.[1][2]Recommended for use in poorly ventilated areas or when dealing with spills to avoid inhalation.[4]

Always work in a well-ventilated area, preferably within a chemical fume hood, when handling this compound.[4][6] An emergency eyewash station and safety shower must be readily accessible.[1][6]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is required to contain and clean up the material safely.

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the substance. For solid spills, carefully sweep or scoop the material to avoid generating dust.[1][4]

  • Collection: Place the absorbed or collected material into a clearly labeled, sealed container for hazardous waste.[1][4]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1][3]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]

  • Waste Identification and Segregation: Treat all this compound waste, including contaminated materials like gloves and wipes, as hazardous waste.[2] As a halogenated organic compound, it should be segregated from non-halogenated waste streams.[2]

  • Containerization:

    • Use a designated, chemically compatible, and leak-proof container with a secure cap.[2][4] Polyethylene or glass containers are generally suitable.[4]

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[2][4]

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be near the point of generation and under the control of the laboratory.[2] Utilize secondary containment to capture any potential leaks.[2]

  • Professional Disposal: Engage a certified hazardous waste disposal company to handle the transportation and final disposal of the chemical.[1][4] Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[4] The recommended disposal method for chlorinated organic compounds is incineration in a licensed hazardous waste facility.[1]

  • Empty Container Disposal: An empty container that held this compound must be triple-rinsed with a suitable solvent.[2] The rinsate must be collected and disposed of as hazardous waste.[2] After triple-rinsing and defacing the label, the container may be disposed of as regular trash, pending institutional policies.[2]

Below is a diagram illustrating the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: Handling this compound Waste ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe spill Spill Occurs? ppe->spill spill_procedure Follow Spill Management Protocol: 1. Evacuate & Ventilate 2. Contain 3. Collect 4. Decontaminate spill->spill_procedure Yes waste_collection Collect Waste in Designated Container spill->waste_collection No spill_procedure->waste_collection label_container Label Container: 'Hazardous Waste' 'this compound' waste_collection->label_container store_waste Store in Satellite Accumulation Area with Secondary Containment label_container->store_waste contact_ehs Contact EHS for Pickup by Licensed Disposal Company store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 6-Chloropyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols, operational procedures, and disposal plans for handling 6-Chloropyridin-2-ol, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling to prevent exposure. It is classified as causing skin and serious eye irritation, and it may also cause respiratory irritation.[1][2] The following personal protective equipment is mandatory for its handling.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesMust be tight-sealing and compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[3] Required at all times when handling the compound to protect against dust and splashes. For tasks with a higher risk of splashes, a face shield should be worn in addition to goggles.[4][5]
Hand Protection Chemical-Resistant GlovesNitrile or other impervious gloves are mandatory.[4][6][7] Inspect gloves for integrity before each use and dispose of them properly after handling. For prolonged contact or when handling larger quantities, consider double-gloving.[4]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn to protect skin and clothing from potential spills.[6] Ensure it is fully buttoned.[4] For tasks with a higher risk of splashes, consider an impervious apron.[5][6]
Respiratory Protection Dust Mask or RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator is required when handling the solid compound, especially if there is a potential for dust generation.[6][8] All work with the solid should be conducted in a well-ventilated area, preferably a chemical fume hood.[6]
Footwear Closed-Toe ShoesRequired at all times in the laboratory to protect against spills and falling objects.[6]

Experimental Protocols: Safe Handling and Disposal

Safe Handling Protocol:

  • Preparation:

    • Ensure that an eyewash station and safety shower are readily accessible and in good working order.[3]

    • Verify that the chemical fume hood is functioning correctly.

    • Clear the workspace of any unnecessary items to prevent clutter and potential contamination.

    • Don all required PPE as specified in the table above.

  • Handling the Compound:

    • Conduct all weighing and transferring of the solid compound within a chemical fume hood to minimize inhalation exposure.[6]

    • Use a spatula or other appropriate tools to handle the solid, avoiding the generation of dust.[6]

    • Keep the container of this compound tightly closed when not in use.[3][6][8]

  • Post-Handling:

    • After handling, wash hands and any exposed skin thoroughly with soap and water, even if gloves were worn.[3][6][9]

    • Decontaminate the work surface and any equipment used during the procedure.

    • Properly remove and dispose of contaminated gloves and any other disposable PPE as hazardous waste.[6]

Disposal Plan:

  • Waste Characterization: All waste materials, including the chemical itself and any contaminated items (e.g., gloves, weighing paper, absorbent materials), must be treated as hazardous waste.[4] This compound falls under the category of halogenated organic waste.[7]

  • Waste Segregation: It is crucial to segregate halogenated waste from non-halogenated waste streams to facilitate proper disposal.[7]

  • Containerization:

    • Use a designated, compatible, and properly sealed hazardous waste container.[7]

    • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," the approximate quantity, and the date of generation.[7]

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area until it is collected by the institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.

  • Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[7]

Emergency Procedures

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing and wash it before reuse.[1][8] If skin irritation occurs, seek medical advice.[3][8]

  • Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open.[1][3] Remove contact lenses if present and easy to do.[1][3] Continue rinsing for at least 15 minutes and seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[3][10] If the person feels unwell, call a poison center or doctor.[3]

  • Ingestion: Rinse the mouth with water.[3][8] Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[3]

In Case of a Spill:

  • Evacuate the area and ensure adequate ventilation.

  • Wearing the appropriate PPE, sweep up the spilled solid material, avoiding dust generation, and place it into a suitable, closed container for disposal.[8]

  • Clean the spill area thoroughly.

Safe_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Waste Disposal prep_ppe Don all required PPE prep_workspace Verify fume hood and clear workspace prep_ppe->prep_workspace weigh_transfer Weigh and transfer compound in fume hood prep_workspace->weigh_transfer avoid_dust Use appropriate tools to avoid dust weigh_transfer->avoid_dust close_container Keep container tightly closed avoid_dust->close_container clean_area Decontaminate work area and equipment close_container->clean_area wash_hands Wash hands thoroughly clean_area->wash_hands dispose_ppe Dispose of contaminated PPE as hazardous waste wash_hands->dispose_ppe collect_waste Collect all waste in a labeled hazardous waste container dispose_ppe->collect_waste store_waste Store container in designated satellite accumulation area collect_waste->store_waste

Caption: Workflow for the safe handling of this compound.

Emergency_Response_Plan cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_medical Medical Attention cluster_spill Spill Response exposure Exposure Occurs skin Skin Contact: Wash with soap and water for 15 min exposure->skin eye Eye Contact: Rinse with water for 15 min exposure->eye inhalation Inhalation: Move to fresh air exposure->inhalation ingestion Ingestion: Rinse mouth, do not induce vomiting exposure->ingestion seek_medical Seek medical attention if symptoms persist or for eye contact/ingestion skin->seek_medical eye->seek_medical inhalation->seek_medical ingestion->seek_medical spill Spill Occurs evacuate Evacuate and ventilate area spill->evacuate contain Wearing PPE, contain and collect spill evacuate->contain dispose_spill Dispose of as hazardous waste contain->dispose_spill

Caption: Emergency response plan for this compound exposure or spills.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.